molecular formula C26H30ClN5O3 B1677951 Piprinhydrinate CAS No. 606-90-6

Piprinhydrinate

Cat. No.: B1677951
CAS No.: 606-90-6
M. Wt: 496.0 g/mol
InChI Key: JSNIFGPPGAINSG-UHFFFAOYSA-N
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Description

Piprinhydrinate is a Histamine H₁-receptor antagonist (H₁-antihistaminic).

Properties

IUPAC Name

4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
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InChI

InChI=1S/C19H23NO.C7H7ClN4O2/c1-20-14-12-18(13-15-20)21-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h2-11,18-19H,12-15H2,1H3;1-2H3,(H,9,10)
Source PubChem
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InChI Key

JSNIFGPPGAINSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(C2=CC=CC=C2)C3=CC=CC=C3.CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C26H30ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80209413
Record name Piprinhydrinate
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Molecular Weight

496.0 g/mol
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CAS No.

606-90-6
Record name Piprinhydrinate
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Record name Piprinhydrinate [INN:BAN]
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Record name Piprinhydrinate
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Foundational & Exploratory

Piprinhydrinate's Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piprinhydrinate, a first-generation antihistamine, exerts its therapeutic effects through its active moiety, diphenylpyraline. This technical guide provides an in-depth analysis of the molecular mechanism by which diphenylpyraline interacts with the histamine H1 receptor (H1R). The document elucidates its role as an inverse agonist, details the canonical H1R signaling pathway it modulates, and presents available quantitative data on its binding affinity. Furthermore, it outlines the standard experimental protocols used to characterize such interactions, providing a framework for research and development in the field of H1R antagonists.

Introduction: this compound and the H1 Receptor

This compound is the 8-chlorotheophyllinate salt of diphenylpyraline. Diphenylpyraline is the pharmacologically active component responsible for its antihistaminic properties. As a first-generation antihistamine, it is known for its efficacy in treating allergic conditions, though it is also associated with potential sedative and anticholinergic effects due to its ability to cross the blood-brain barrier.

The primary target of diphenylpyraline is the histamine H1 receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The H1R is ubiquitously expressed throughout the body, including on smooth muscle cells, endothelial cells, and neurons in the central nervous system. Upon activation by histamine, the H1R initiates a signaling cascade that leads to the classic symptoms of an allergic response.

Molecular Mechanism of Action

Inverse Agonism at the H1 Receptor

The histamine H1 receptor exhibits constitutive activity, meaning it can signal even in the absence of its endogenous agonist, histamine. While initially classified as competitive antagonists, most H1 antihistamines, including first-generation agents like diphenylpyraline, are now understood to function as inverse agonists .

Instead of merely blocking the binding of histamine, an inverse agonist binds to the inactive conformation of the H1 receptor, stabilizing it and shifting the conformational equilibrium away from the active state. This action not only prevents histamine-induced signaling but also reduces the basal, constitutive activity of the receptor. This dual effect contributes significantly to its therapeutic efficacy.

The H1 Receptor Signaling Pathway

Diphenylpyraline modulates the canonical signaling pathway initiated by H1 receptor activation. The H1R is coupled to the Gq/11 family of G proteins.

  • Activation: In the absence of an inverse agonist, histamine binding (or constitutive activity) activates the Gq/11 protein.

  • Downstream Cascade: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messengers: PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Cellular Response: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, in conjunction with this elevated Ca2+, activates protein kinase C (PKC). This cascade ultimately leads to downstream cellular responses such as smooth muscle contraction, increased vascular permeability, and the transcription of pro-inflammatory mediators.

Diphenylpyraline, by stabilizing the inactive state of the H1R, prevents this entire cascade from being initiated by either histamine or the receptor's own basal activity.

H1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug Pharmacological Intervention Histamine Histamine H1R_active H1 Receptor (Active State) Histamine->H1R_active Agonist Binding Gq11 Gq/11 Protein H1R_active->Gq11 Activates H1R_inactive H1 Receptor (Inactive State) H1R_inactive->H1R_active Constitutive Activity PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) PKC->Response This compound Diphenylpyraline (this compound) This compound->H1R_inactive Inverse Agonist Binding & Stabilization Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1R-expressing Cell Membranes Incubate Incubate Membranes, Radioligand, and Drug to Reach Equilibrium Membranes->Incubate Radio [³H]-mepyramine (Radioligand) Radio->Incubate Drug Serial Dilutions of Diphenylpyraline Drug->Incubate Filter Rapid Filtration (Separates Bound/Free) Incubate->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Plot Plot % Inhibition vs. [Drug] Count->Plot IC50 Determine IC50 Plot->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Plate Plate H1R-expressing Cells in 96-well Plate Load Load Cells with Calcium-sensitive Dye Plate->Load Preincubate Pre-incubate with Diphenylpyraline Load->Preincubate Baseline Read Baseline Fluorescence Preincubate->Baseline Stimulate Inject Histamine (Agonist) Baseline->Stimulate Record Record Fluorescence Change Over Time Stimulate->Record Plot Plot Response vs. [Antagonist] Record->Plot IC50 Determine IC50 Plot->IC50

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and purification of Piprinhydrinate, a salt composed of the antihistamine Diphenylpyraline and the stimulant 8-Chlorotheophylline. The following sections detail the necessary precursors, their synthesis, the final salt formation, and recommended purification and analysis protocols for laboratory-scale production.

Overview of this compound

This compound is an antiemetic and antihistamine agent. It is a salt formed from a 1:1 molar ratio of two active pharmaceutical ingredients:

  • Diphenylpyraline : A first-generation antihistamine with anticholinergic properties that acts as a histamine H1 receptor antagonist.

  • 8-Chlorotheophylline : A xanthine derivative and a central nervous system stimulant that functions as an adenosine receptor antagonist.

The combination of these two compounds allows for the antihistaminic effects of Diphenylpyraline to be coupled with the stimulant properties of 8-Chlorotheophylline, which can counteract the drowsiness often associated with first-generation antihistamines.

Chemical Structure of this compound Components:

  • Diphenylpyraline (4-benzhydryloxy-1-methylpiperidine)

  • 8-Chlorotheophylline (8-chloro-1,3-dimethyl-7H-purine-2,6-dione)

Synthesis of Precursors

The synthesis of this compound necessitates the prior synthesis of its two constituent components, Diphenylpyraline and 8-Chlorotheophylline.

Synthesis of Diphenylpyraline (4-benzhydryloxy-1-methylpiperidine)

A common and effective method for the synthesis of Diphenylpyraline involves the coupling of benzhydryl bromide with 4-hydroxy-1-methylpiperidine.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzhydryl bromide (1.0 equivalent) and 4-hydroxy-1-methylpiperidine (1.2 equivalents).

  • Solvent Addition: Add a suitable inert solvent such as xylene.

  • Reaction Conditions: Heat the mixture to reflux and maintain for approximately 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The mixture will separate into two phases. The upper xylene phase contains the desired Diphenylpyraline.

  • Isolation: Separate the xylene layer and wash it with a saturated sodium bicarbonate solution to neutralize any remaining hydrobromic acid. Subsequently, wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Diphenylpyraline. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Synthesis of 8-Chlorotheophylline

A widely used method for the synthesis of 8-Chlorotheophylline involves the chlorination of theophylline.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve theophylline (1.0 equivalent) in water.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise to the theophylline solution while stirring.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 50-80°C and maintain for 1-2 hours. Monitor the reaction progress by TLC until the theophylline starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture in an ice bath to precipitate the crude 8-Chlorotheophylline. Filter the solid, wash with cold water, and dry. The crude product can be purified by recrystallization from hot water or ethanol to yield pure 8-Chlorotheophylline.

Synthesis of this compound

This compound is formed through an acid-base reaction between Diphenylpyraline and 8-Chlorotheophylline.

Reaction Scheme:

Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of Diphenylpyraline and 8-Chlorotheophylline in a suitable solvent. A common solvent for this salt formation is ethanol or a mixture of ethanol and water.

  • Reaction: Gently heat the solution with stirring to ensure complete dissolution and reaction.

  • Crystallization: Allow the solution to cool slowly to room temperature. The this compound salt will precipitate out of the solution. The crystallization can be further induced by cooling the mixture in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials and impurities. Dry the purified this compound crystals under vacuum.

Purification and Analysis

Purification by Recrystallization

Recrystallization is a highly effective method for purifying the final this compound salt.

Experimental Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, isopropanol, or mixtures with water are often suitable.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, which will induce the formation of crystals. For maximum yield, further cool the solution in an ice bath.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Purity Analysis

The purity of the synthesized this compound should be assessed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for the quantitative analysis of this compound and the detection of any impurities.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where both Diphenylpyraline and 8-Chlorotheophylline have significant absorbance.

  • Quantification: Purity can be determined by calculating the area percentage of the main peak.

Gas Chromatography (GC):

Gas chromatography can be employed to analyze the purity of the Diphenylpyraline precursor, particularly after its synthesis and purification.

Melting Point Determination:

The melting point of the purified this compound can be determined and compared to the literature value as an indicator of purity.

Data Presentation

Table 1: Physicochemical Properties of this compound and its Precursors

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
DiphenylpyralineC₁₉H₂₃NO281.40-
8-ChlorotheophyllineC₇H₇ClN₄O₂214.61~290 (decomposes)
This compoundC₂₆H₃₀ClN₅O₃496.00174-176

Visualization of Pathways and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_diphenylpyraline Diphenylpyraline Synthesis cluster_8_chlorotheophylline 8-Chlorotheophylline Synthesis cluster_this compound This compound Synthesis Benzhydryl bromide Benzhydryl bromide Coupling Coupling Benzhydryl bromide->Coupling Xylene, Reflux Crude Diphenylpyraline Crude Diphenylpyraline Coupling->Crude Diphenylpyraline Work-up 4-hydroxy-1-methylpiperidine 4-hydroxy-1-methylpiperidine 4-hydroxy-1-methylpiperidine->Coupling Purified Diphenylpyraline Purified Diphenylpyraline Crude Diphenylpyraline->Purified Diphenylpyraline Column Chromatography Salt Formation Salt Formation Purified Diphenylpyraline->Salt Formation Ethanol, Heat Theophylline Theophylline Chlorination Chlorination Theophylline->Chlorination NCS, H2O, 50-80°C Crude 8-Chlorotheophylline Crude 8-Chlorotheophylline Chlorination->Crude 8-Chlorotheophylline Cooling Purified 8-Chlorotheophylline Purified 8-Chlorotheophylline Crude 8-Chlorotheophylline->Purified 8-Chlorotheophylline Recrystallization Purified 8-Chlorotheophylline->Salt Formation Crude this compound Crude this compound Salt Formation->Crude this compound Crystallization Purified this compound Purified this compound Crude this compound->Purified this compound Recrystallization Signaling_Pathways cluster_diphenylpyraline_pathway Diphenylpyraline (Antihistamine) cluster_8_chlorotheophylline_pathway 8-Chlorotheophylline (Stimulant) Histamine Histamine H1 Receptor H1 Receptor Histamine->H1 Receptor Binds to Allergic Response Allergic Response H1 Receptor->Allergic Response Activates Diphenylpyraline Diphenylpyraline Diphenylpyraline->H1 Receptor Antagonizes Adenosine Adenosine Adenosine Receptor Adenosine Receptor Adenosine->Adenosine Receptor Binds to CNS Depression (Drowsiness) CNS Depression (Drowsiness) Adenosine Receptor->CNS Depression (Drowsiness) Promotes 8-Chlorotheophylline 8-Chlorotheophylline 8-Chlorotheophylline->Adenosine Receptor Antagonizes

Pharmacokinetics and Pharmacodynamics of Piprinhydrinate in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists on the pharmacokinetics and pharmacodynamics of Piprinhydrinate specifically in animal models. This guide synthesizes the available information on its constituent components, Diphenylpyraline and 8-Chlorotheophylline, and provides generalized experimental protocols. Quantitative data for the related compound Theophylline is included for illustrative purposes due to the absence of specific data for 8-Chlorotheophylline.

Introduction

This compound is an antihistaminic compound that is a salt of Diphenylpyraline and 8-Chlorotheophylline. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile in preclinical animal models is crucial for predicting its efficacy and safety in humans. This technical guide provides an overview of the known characteristics of its components, proposes generalized experimental designs for its study, and presents available data in a structured format for researchers, scientists, and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of a drug encompasses its absorption, distribution, metabolism, and excretion (ADME). While specific studies on this compound are lacking, the properties of its individual components provide some insight.

Diphenylpyraline

Diphenylpyraline is a first-generation antihistamine with anticholinergic properties.[1] After oral administration, it is understood to be readily absorbed from the gastrointestinal tract.[2] It undergoes metabolism in the liver, and its byproducts are primarily excreted through the kidneys.[2]

8-Chlorotheophylline

8-Chlorotheophylline is a xanthine derivative with mild stimulant properties, similar to caffeine.[1] It is often combined with antihistamines to counteract sedative effects.[1] Studies in mice suggest that it does not readily cross the blood-brain barrier.[1]

Quantitative Pharmacokinetic Data

Due to the lack of specific quantitative pharmacokinetic data for this compound and its components in animal models, the following table presents data for Theophylline , a structurally related xanthine derivative, in dogs. This is intended to serve as an illustrative example for the types of parameters that would be determined in a pharmacokinetic study.

ParameterValue (Theophylline in Dogs)Animal ModelRoute of Administration
Bioavailability (F%) 97 ± 10%DogOral
Maximum Concentration (Cmax) 7.13 ± 0.71 µg/mLDogOral
Time to Maximum Concentration (Tmax) 10.50 ± 2.07 hDogOral
Half-life (t½) 9.20 ± 2.87 hDogOral
Area Under the Curve (AUC) 141 ± 37.6 µg*h/mLDogOral
Volume of Distribution (Vd) 0.546 ± 0.07 L/kgDogIntravenous
Systemic Clearance (CL) 0.780 ± 0.13 mL/kg/minDogIntravenous

Data sourced from a study on an oral theophylline formulation in healthy dogs.[3][4]

Experimental Protocols

The following outlines a generalized experimental protocol for a pharmacokinetic study of an orally administered compound like this compound in a rat model.

Animal Model
  • Species: Sprague-Dawley rats

  • Sex: Male and female (to assess for sex-based differences)

  • Weight: 200-250 g

  • Housing: Controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water. Animals should be acclimatized for at least one week prior to the study.

Dosing and Sample Collection
  • Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with continued access to water.

  • Drug Administration: this compound is administered via oral gavage at a predetermined dose. A vehicle control group should be included.

  • Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing into heparinized tubes.

  • Plasma Separation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in plasma.

  • Method Validation: The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis

Non-compartmental analysis is used to determine the key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.

G cluster_pre_study Pre-Study Phase cluster_study Study Phase cluster_post_study Post-Study Phase acclimatization Animal Acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Dosing fasting->dosing sampling Blood Sampling dosing->sampling analysis LC-MS/MS Analysis sampling->analysis pk_analysis PK Parameter Calculation analysis->pk_analysis

Experimental workflow for a pharmacokinetic study.

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to the actions of Diphenylpyraline at histamine H1 receptors and dopamine transporters.

Antihistaminic Effects

As a histamine H1 receptor antagonist, Diphenylpyraline competitively inhibits the binding of histamine to its receptors.[2] This action blocks the downstream signaling cascade that leads to the classic symptoms of allergic reactions, such as vasodilation, increased vascular permeability, and itching.

G Histamine Histamine H1R H1 Receptor Histamine->H1R Binds G_protein Gq/11 Activation H1R->G_protein Activates Diphenylpyraline Diphenylpyraline Diphenylpyraline->H1R Blocks PLC Phospholipase C Activation G_protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response

Signaling pathway of histamine H1 receptor antagonism.
Psychostimulant Effects

Diphenylpyraline has been shown to act as a dopamine reuptake inhibitor.[5] By blocking the dopamine transporter (DAT), it increases the concentration of dopamine in the synaptic cleft, leading to increased locomotor activity in animal models.[5]

G cluster_pre cluster_post Dopamine_Vesicle Dopamine Vesicle Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release of Dopamine Postsynaptic_Neuron Postsynaptic Neuron DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake Dopamine_Receptor Dopamine Receptor Synaptic_Cleft->Dopamine_Receptor Binds Diphenylpyraline Diphenylpyraline Diphenylpyraline->DAT Blocks Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Locomotor_Activity Increased Locomotor Activity Signal_Transduction->Locomotor_Activity

Mechanism of dopamine reuptake inhibition.

Conclusion

While a comprehensive pharmacokinetic and pharmacodynamic profile of this compound in animal models is not yet established in the public domain, the known properties of its components, Diphenylpyraline and 8-Chlorotheophylline, provide a foundational understanding. Diphenylpyraline confers antihistaminic and psychostimulant effects through H1 receptor antagonism and dopamine transporter inhibition, respectively. 8-Chlorotheophylline is expected to provide a mild stimulant effect. Further preclinical studies are necessary to fully characterize the ADME properties and the dose-response relationships of this compound to support its potential clinical development. The generalized protocols and illustrative data presented in this guide offer a framework for designing and interpreting such future investigations.

References

Piprinhydrinate molecular formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Characteristics, Pharmacological Profile, and Experimental Analysis of a First-Generation Antihistamine

This technical guide provides a comprehensive overview of Piprinhydrinate, a first-generation antihistamine, tailored for researchers, scientists, and professionals in drug development. This document details its molecular formula, molecular weight, and its dual mechanism of action. It also presents detailed experimental protocols for its characterization and visualizes key biological pathways and workflows.

Core Molecular and Physical Properties

This compound is a salt composed of two active moieties: Diphenylpyraline and 8-Chlorotheophylline. The combined properties of these two components define its overall pharmacological profile.

PropertyDataCitation(s)
Molecular Formula C26H30ClN5O3[1]
Molecular Weight 496.0 g/mol [1]
IUPAC Name 4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione[1]
CAS Number 606-90-6[1]
Synonyms Diphenylpyraline teoclate, Kolton[1]

Pharmacological Profile and Mechanism of Action

This compound's primary therapeutic effect is derived from the activity of Diphenylpyraline, which functions as a histamine H1 receptor antagonist.[2][3] By competitively blocking the H1 receptor, it mitigates allergic responses such as itching and swelling.[4] The 8-Chlorotheophylline component is a xanthine derivative with stimulant properties, which is included to counteract the sedative effects commonly associated with first-generation antihistamines.[2]

Interestingly, research has revealed that Diphenylpyraline also acts as a competitive inhibitor of the dopamine transporter (DAT).[1][5] This secondary mechanism of action can lead to increased extracellular dopamine levels and may contribute to psychostimulant effects.[5][6]

TargetActionEffectCitation(s)
Histamine H1 Receptor AntagonistAttenuation of allergic responses[2][3][4]
Dopamine Transporter (DAT) Competitive InhibitorIncreased extracellular dopamine concentrations[1][5][6]

Signaling Pathways and Experimental Workflows

To understand the molecular interactions and the methods for studying this compound, the following diagrams illustrate the key signaling pathway and a general experimental workflow.

H1_Receptor_Signaling cluster_membrane Cell Membrane H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds and Activates This compound This compound (Diphenylpyraline) This compound->H1R Competitively Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Increased Intracellular Ca²⁺ ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Allergic Reaction) Ca2_cyto->Cellular_Response Contributes to PKC->Cellular_Response Leads to

Histamine H1 Receptor Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Studies Binding_Assay Radioligand Binding Assay (Histamine H1 Receptor & Dopamine Transporter) Functional_Assay Functional Assays (e.g., Calcium Influx for H1R, Dopamine Uptake for DAT) Binding_Assay->Functional_Assay Assess Functional Potency (IC50/EC50) Tissue_Assay Tissue-based Assays (e.g., Brain Slice Voltammetry) Functional_Assay->Tissue_Assay Validate in a Physiological Context Animal_Models Animal Models (e.g., Locomotor Activity, Conditioned Place Preference) Tissue_Assay->Animal_Models Evaluate Behavioral Effects Compound This compound Compound->Binding_Assay Determine Binding Affinity (Ki)

General Experimental Workflow for this compound

Experimental Protocols

The following are representative experimental protocols for characterizing the activity of this compound at its primary targets.

Histamine H1 Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

Methodology:

  • Cell Culture and Membrane Preparation:

    • HEK293T cells transiently expressing the human histamine H1 receptor are cultured and harvested.

    • Cell homogenates are prepared to isolate cell membranes containing the receptor.

  • Radioligand Binding:

    • A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) is incubated with the cell membrane preparations.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled H1 receptor antagonist.

  • Separation and Detection:

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis:

    • The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the competition binding curve.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Dopamine Transporter Uptake Assay

Objective: To measure the functional inhibition of the dopamine transporter by this compound.

Methodology:

  • Cell Culture:

    • Cells stably expressing the human dopamine transporter (e.g., HEK293 or CHO cells) are cultured in appropriate multi-well plates.

  • Compound Incubation:

    • Cells are pre-incubated with varying concentrations of this compound.

  • Dopamine Uptake:

    • Radiolabeled dopamine (e.g., [³H]dopamine) is added to the cells to initiate uptake.

    • The uptake is allowed to proceed for a short, defined period at 37°C.

  • Termination and Lysis:

    • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabeled dopamine.

    • The cells are lysed to release the intracellular contents.

  • Detection and Analysis:

    • The amount of radiolabeled dopamine taken up by the cells is quantified using liquid scintillation counting.

    • The IC50 value, representing the concentration of this compound that causes a 50% reduction in dopamine uptake, is calculated.

Calcium Influx Assay for H1 Receptor Function

Objective: To assess the antagonistic effect of this compound on histamine-induced calcium mobilization.

Methodology:

  • Cell Culture and Dye Loading:

    • Cells endogenously or recombinantly expressing the histamine H1 receptor are cultured on plates suitable for fluorescence imaging.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-incubation:

    • Cells are pre-incubated with varying concentrations of this compound.

  • Histamine Stimulation:

    • The cells are stimulated with a known concentration of histamine to induce an increase in intracellular calcium.

  • Fluorescence Measurement:

    • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity using a fluorescence plate reader or microscope.

  • Data Analysis:

    • The ability of this compound to inhibit the histamine-induced calcium signal is quantified, and an IC50 value is determined.

This guide provides a foundational understanding of this compound for research and development purposes. The outlined experimental approaches offer a starting point for the detailed characterization of this and similar compounds.

References

The Genesis of a First-Generation Antihistamine: A Technical History of Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Piprinhydrinate, a first-generation antihistamine, represents a strategic combination of two distinct pharmacological agents: the histamine H1 receptor antagonist, diphenylpyraline, and the mild central nervous system stimulant, 8-chlorotheophylline. This technical guide delves into the historical development, mechanism of action, and the foundational science underpinning this compound. While specific preclinical and clinical data for the combined entity, this compound, are sparse in publicly accessible literature, a comprehensive understanding can be constructed by examining its constituent components. This document synthesizes the available information on diphenylpyraline and 8-chlorotheophylline to provide a detailed overview for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Combination Antihistamine

The development of first-generation antihistamines in the mid-20th century marked a significant milestone in the symptomatic treatment of allergic conditions.[1] These agents, however, were frequently associated with a prominent side effect: sedation. This led to the exploration of combination therapies aimed at mitigating drowsiness while retaining antihistaminic efficacy. This compound emerges from this therapeutic strategy, combining the established anti-allergic properties of diphenylpyraline with the stimulant effects of 8-chlorotheophylline, a xanthine derivative structurally related to caffeine.[2][3] The primary rationale for this combination is to counteract the sedative effects of the antihistamine, thereby improving the tolerability of the medication for daytime use. A similar strategy is employed in the well-known combination of diphenhydramine and 8-chlorotheophylline, known as dimenhydrinate.[3]

The Active Components of this compound

This compound is the salt formed from diphenylpyraline and 8-chlorotheophylline.[2] A thorough understanding of this compound's properties necessitates a detailed examination of each of these components.

Diphenylpyraline: The Antihistaminic Core

Diphenylpyraline is a first-generation antihistamine of the diphenylpiperidine class, developed in the mid-20th century for the treatment of allergic conditions such as hay fever and urticaria.[1]

Diphenylpyraline functions as a competitive antagonist of the histamine H1 receptor.[1] In allergic reactions, histamine released from mast cells binds to H1 receptors, leading to symptoms like vasodilation, increased vascular permeability, and itching.[4] Diphenylpyraline blocks this interaction, thereby alleviating these symptoms.[1]

Beyond its primary antihistaminic activity, diphenylpyraline also exhibits anticholinergic properties, contributing to a drying effect on the nasal mucosa, which can be beneficial in allergic rhinitis.[1] More recent research has also identified it as a dopamine reuptake inhibitor, which may contribute to its central nervous system effects.[5]

Diphenylpyraline is readily absorbed from the gastrointestinal tract following oral administration.[4] It undergoes metabolism in the liver, and its metabolites are primarily excreted through the kidneys.[4] The onset of action is typically within one to two hours.[4]

8-Chlorotheophylline: The Stimulant Counterpart

8-Chlorotheophylline is a xanthine derivative with stimulant properties akin to caffeine.[2][3]

The primary mechanism of action of 8-chlorotheophylline is the blockade of adenosine receptors in the central nervous system.[2] Adenosine is a neuromodulator that generally has an inhibitory effect on neuronal activity. By blocking its receptors, 8-chlorotheophylline produces a stimulant effect, leading to increased wakefulness and reduced fatigue.[2] This action is intended to counteract the drowsiness induced by diphenylpyraline.[3]

Data Presentation: Properties of this compound's Constituent Molecules

Due to the limited availability of specific quantitative data for this compound, the following tables summarize the known properties of its individual components.

Table 1: Physicochemical Properties of Diphenylpyraline and 8-Chlorotheophylline

PropertyDiphenylpyraline8-Chlorotheophylline
Molecular Formula C₁₉H₂₃NOC₇H₇ClN₄O₂
Molecular Weight 281.40 g/mol 214.61 g/mol
CAS Number 147-20-685-18-7
Class First-Generation Antihistamine, Dopamine Reuptake InhibitorXanthine, CNS Stimulant

Table 2: Pharmacological Properties of Diphenylpyraline and 8-Chlorotheophylline

PropertyDiphenylpyraline8-Chlorotheophylline
Primary Target Histamine H1 ReceptorAdenosine Receptors
Mechanism of Action Competitive AntagonistAntagonist
Therapeutic Effect Antihistaminic, AnticholinergicCNS Stimulation
Primary Use in Combination Alleviation of allergic symptomsCounteraction of sedation

Experimental Protocols: Synthesis of Diphenylpyraline

The following provides a general methodology for the synthesis of diphenylpyraline, a key component of this compound, as described in the scientific literature.

Synthesis of 4-(diphenylmethoxy)-1-methylpiperidine (Diphenylpyraline)

  • Reactants: Benzhydrylbromide and 4-hydroxy-1-methylpiperidine.

  • Solvent: Xylene.

  • Procedure:

    • Benzhydrylbromide and 4-hydroxy-1-methylpiperidine are combined in a reaction vessel containing xylene.

    • The mixture is refluxed for approximately 24 hours.

    • Following the reaction, the solvent is removed, and the product is purified to yield diphenylpyraline.

Mandatory Visualizations

The following diagrams illustrate the key pathways and logical relationships in the development and action of this compound.

cluster_0 This compound Development Rationale First-Generation Antihistamine (Diphenylpyraline) First-Generation Antihistamine (Diphenylpyraline) Sedation (Side Effect) Sedation (Side Effect) First-Generation Antihistamine (Diphenylpyraline)->Sedation (Side Effect) Causes CNS Stimulant (8-Chlorotheophylline) CNS Stimulant (8-Chlorotheophylline) This compound (Combination Drug) This compound (Combination Drug) CNS Stimulant (8-Chlorotheophylline)->this compound (Combination Drug) Combined with Reduced Sedation Reduced Sedation This compound (Combination Drug)->Reduced Sedation Aims for First-Generation AntHistaMine (Diphenylpyraline) First-Generation AntHistaMine (Diphenylpyraline) First-Generation AntHistaMine (Diphenylpyraline)->this compound (Combination Drug) Combined with

Caption: Logical flow of this compound's development.

cluster_1 This compound Mechanism of Action Allergen Exposure Allergen Exposure Mast Cell Degranulation Mast Cell Degranulation Allergen Exposure->Mast Cell Degranulation Histamine Release Histamine Release Mast Cell Degranulation->Histamine Release H1 Receptor H1 Receptor Histamine Release->H1 Receptor Allergic Symptoms Allergic Symptoms H1 Receptor->Allergic Symptoms Sedation Sedation H1 Receptor->Sedation Diphenylpyraline Diphenylpyraline Diphenylpyraline->H1 Receptor Blocks 8-Chlorotheophylline 8-Chlorotheophylline Adenosine Receptor Adenosine Receptor 8-Chlorotheophylline->Adenosine Receptor Blocks Reduced Drowsiness Reduced Drowsiness 8-Chlorotheophylline->Reduced Drowsiness Adenosine Receptor->Sedation Promotes

Caption: Signaling pathway of this compound's components.

Conclusion

References

An In-depth Technical Guide to Piprinhydrinate (CAS Number: 606-90-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piprinhydrinate, with the CAS number 606-90-6, is a combination drug formulated from two active pharmaceutical ingredients: Diphenylpyraline and 8-Chlorotheophylline.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, pharmacology, and available data on its pharmacokinetics. Due to a scarcity of data on this compound as a combined entity, this guide often refers to the properties of its individual components to provide a thorough understanding. This document is intended for researchers, scientists, and professionals involved in drug development and discovery.

Chemical and Physical Properties

This compound is a salt formed from the antihistamine Diphenylpyraline and the xanthine derivative 8-Chlorotheophylline.[1][2][3] The chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 606-90-6[1]
Molecular Formula C₂₆H₃₀ClN₅O₃[1]
Molecular Weight 496.0 g/mol [1]
IUPAC Name 4-(benzhydryloxy)-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Synonyms Diphenylpyraline teoclate, Piprinhidrinato, Piprinhydrinatum[4]
Appearance Data not available
Melting Point Data not available
Solubility Data not available

Synthesis and Manufacturing

A detailed manufacturing process for this compound has been described, which involves a two-step synthesis.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1-methylpiperidyl-4-benzhydryl ether (Diphenylpyraline)

  • A mixture of 46 g (0.4 mol) of 1-methyl-4-piperidinol and 49.4 g (0.2 mol) of benzhydryl bromide in 100 ml of xylene is refluxed for approximately 24 hours.

  • The reaction mixture separates into two phases. The upper xylene phase contains the desired ether compound.

  • The upper phase is separated, and the xylene is distilled off under reduced pressure to yield the crude benzhydryl ether as a reddish oil.

  • The crude ether is dissolved in 60 ml of isopropanol and acidified to a pH of 3 with a dry hydrogen chloride-methanol solution.

  • The solution is diluted with ethyl ether until turbidity is observed, leading to the crystallization of the hydrochloride salt of the benzhydryl ether.

  • The crystalline salt is filtered and purified to yield pure 1-methylpiperidyl-4-benzhydryl ether hydrochloride.

Step 2: Formation of this compound

  • 107 g (0.5 mole) of 8-chlorotheophylline is dissolved in a dilute ammonia solution containing 0.5 moles of NH₃ to form the ammonium salt.

  • One equivalent of this ammonium salt is mixed with one equivalent of the 1-methylpiperidyl-4-benzhydryl ether hydrochloride in 150 ml of water.

  • The resulting precipitate, 4-Diphenylmethoxy-1-methylpiperidine compound of 8-chlorotheophylline (this compound), is filtered, washed, and dried.

Synthesis_Workflow cluster_step1 Step 1: Diphenylpyraline Synthesis cluster_step2 Step 2: this compound Formation A 1-methyl-4-piperidinol + Benzhydryl bromide B Reflux in Xylene (24h) A->B C Phase Separation B->C D Distillation C->D E Crude Benzhydryl Ether D->E F Dissolve in Isopropanol E->F G Acidification (HCl/Methanol) F->G H Crystallization with Ether G->H I Diphenylpyraline HCl H->I L Mixing in Water I->L J 8-chlorotheophylline + Ammonia Solution K Ammonium Salt of 8-chlorotheophylline J->K K->L M Precipitation L->M N This compound M->N

This compound Synthesis Workflow

Mechanism of Action and Pharmacology

This compound's pharmacological effects are a composite of the actions of its two components: Diphenylpyraline and 8-Chlorotheophylline.

  • Diphenylpyraline: This component is a first-generation antihistamine that acts as a competitive antagonist at the histamine H1 receptor.[5][6] It also possesses anticholinergic properties and has been shown to be a dopamine reuptake inhibitor, competitively inhibiting the dopamine transporter.[6][7]

  • 8-Chlorotheophylline: This component is a xanthine derivative with stimulant properties similar to caffeine.[2][3] It functions as an adenosine receptor antagonist, which is believed to counteract the sedative effects of Diphenylpyraline.[2][3]

The combined action results in an antihistaminic effect with reduced sedative side effects.

Pharmacological Activity
TargetComponentActionAffinity (Ki)Reference
Histamine H1 ReceptorDiphenylpyralineAntagonist8.08 nM
Dopamine Transporter (DAT)DiphenylpyralineInhibitorData not available[6][7]
Adenosine A1 Receptor8-ChlorotheophyllineAntagonist~4.88 µM (for Theophylline)[8]
Muscarinic Acetylcholine ReceptorsDiphenylpyralineAntagonistData not available[5]

Note: The Ki value for 8-Chlorotheophylline is estimated from data for Theophylline, a structurally related compound.

Signaling Pathways

The multifaceted mechanism of this compound involves the modulation of at least three key signaling pathways.

Signaling_Pathways cluster_histamine Histamine H1 Receptor Pathway cluster_adenosine Adenosine A1 Receptor Pathway cluster_dopamine Dopamine Transporter Pathway H1R Histamine H1 Receptor PLC Phospholipase C H1R->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Inflammation Allergic & Inflammatory Response Ca->Inflammation PKC->Inflammation Diphenylpyraline Diphenylpyraline Diphenylpyraline->H1R A1R Adenosine A1 Receptor AC Adenylyl Cyclase A1R->AC cAMP ↓ cAMP AC->cAMP Sedation Sedation cAMP->Sedation leads to Chlorotheophylline 8-Chlorotheophylline Chlorotheophylline->A1R DAT Dopamine Transporter (DAT) Dopamine ↑ Synaptic Dopamine DAT->Dopamine inhibition leads to Stimulation CNS Stimulation Dopamine->Stimulation Diphenylpyraline_DAT Diphenylpyraline Diphenylpyraline_DAT->DAT

This compound's primary signaling pathways

Pharmacokinetics

Detailed pharmacokinetic data for this compound is limited. The available information primarily pertains to its component, diphenhydramine, when administered in combination with 8-chlorotheophylline.

ParameterValueConditionReference
Bioavailability (F) 42 - 62% (for Diphenhydramine)Oral administration of Dimenhydrinate[9]
Time to Peak (Tmax) 2.0 - 2.5 hours31 mg Diphenhydramine HCl + 23 mg 8-chlorotheophylline[10]
Peak Plasma Concentration (Cmax) 40 ng/mL31 mg Diphenhydramine HCl + 23 mg 8-chlorotheophylline[10]
Elimination Half-life (t½) 4 - 6 hours31 mg Diphenhydramine HCl + 23 mg 8-chlorotheophylline[10]
Volume of Distribution (Vd) Data not available
Clearance (CL) Data not available

Efficacy and Safety

There is a lack of published, large-scale clinical trials specifically evaluating the efficacy and safety of this compound for its approved indications. Its clinical use is based on the well-established efficacy and safety profiles of its individual components, Diphenylpyraline and 8-Chlorotheophylline.

Efficacy: The antihistaminic and anticholinergic properties of Diphenylpyraline are effective in managing symptoms of allergic reactions such as rhinitis and urticaria.[5] The stimulant effect of 8-Chlorotheophylline is intended to mitigate the drowsiness commonly associated with first-generation antihistamines.

Safety: As a first-generation antihistamine, the Diphenylpyraline component can cause side effects such as drowsiness, dizziness, and dry mouth. The 8-Chlorotheophylline component may lead to nervousness, restlessness, or insomnia.[2]

Experimental Protocols

In Vitro Histamine H1 Receptor Binding Assay

This protocol is a general method for determining the binding affinity of a compound to the histamine H1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the human histamine H1 receptor (e.g., CHO-K1 cells).

  • Radioligand: Use a radiolabeled H1 receptor antagonist, such as [³H]-pyrilamine.

  • Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Diphenylpyraline).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC₅₀ value. The Ki value can be calculated using the Cheng-Prusoff equation.

Analytical Method for Quantification in Biological Samples

Analytical_Workflow A Plasma Sample Collection B Protein Precipitation (e.g., with acetonitrile) A->B C Centrifugation B->C D Supernatant Transfer C->D E LC-MS/MS Analysis (C18 column, gradient elution) D->E F Quantification of Diphenylpyraline and 8-Chlorotheophylline E->F

General workflow for bioanalysis

Conclusion

This compound is a combination drug with a rational design, pairing an effective antihistamine with a stimulant to mitigate sedative side effects. While the pharmacological principles are well-understood based on its components, there is a notable lack of specific quantitative data for this compound as a single entity in the public domain. Further research, including clinical trials and detailed pharmacokinetic studies, would be beneficial to fully characterize its profile and optimize its therapeutic use. This guide provides a foundational understanding based on the available scientific literature for researchers and drug development professionals.

References

Biological activities of Piprinhydrinate and its metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activities of Piprinhydrinate and Its Metabolites

Introduction

This compound is a first-generation antihistamine that combines two active components: diphenylpyraline and 8-chlorotheophylline.[1][2] It is therapeutically categorized as a histamine H1-receptor antagonist.[3] The primary antihistaminic and anticholinergic effects are attributed to the diphenylpyraline moiety, which functions as an inverse agonist at the H1 receptor.[4][5] Like other first-generation antihistamines, it is capable of crossing the blood-brain barrier, leading to central nervous system effects such as sedation.[4][5] The 8-chlorotheophylline component, a xanthine derivative similar to caffeine and theophylline, possesses mild stimulant properties that may partially counteract the sedative effects of diphenylpyraline. This guide provides a detailed overview of the known biological activities, pharmacokinetics, and relevant experimental methodologies for studying this compound and its components.

Pharmacodynamics: Mechanism of Action and Signaling Pathways

The principal pharmacodynamic effect of this compound is the competitive inverse agonism of the histamine H1 receptor by its diphenylpyraline component.[4]

Histamine H1 Receptor Signaling

Histamine exerts its effects in allergic reactions by binding to H1 receptors, which are G-protein coupled receptors (GPCRs). This binding activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[6] This cascade ultimately leads to the physiological responses associated with type I hypersensitivity, such as vasodilation, increased vascular permeability, pruritus, and smooth muscle contraction.[4]

This compound, through diphenylpyraline, binds to the H1 receptor and stabilizes its inactive conformation, thereby blocking the initiation of this signaling cascade and mitigating the symptoms of allergic reactions.[4][7]

H1R_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (H1R) Histamine->H1R Binds Gq11 Gq/11 Protein H1R->Gq11 Activates This compound This compound (Diphenylpyraline) This compound->H1R Inhibits PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response Ca_Release->Response PKC->Response

Caption: H1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacokinetics: ADME Properties and Metabolites

Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[8][9] Detailed pharmacokinetic data specifically for this compound is limited in publicly available literature. However, the general properties can be inferred from its components and classification as a first-generation antihistamine.

  • Absorption: Following oral administration, the compound is absorbed from the gastrointestinal tract.

  • Distribution: As a lipophilic molecule, the diphenylpyraline component is widely distributed throughout the body, including its ability to cross the blood-brain barrier, which is responsible for its sedative side effects.[4]

  • Metabolism: First-generation antihistamines are typically metabolized in the liver, primarily by the cytochrome P450 (CYP450) enzyme system.[10] The biotransformation of diphenylpyraline likely involves processes such as oxidation and conjugation to form more hydrophilic compounds. Specific, pharmacologically active metabolites of this compound are not well-characterized in the available literature. It is known that drug metabolites can possess therapeutic or toxic activities.[11]

  • Excretion: The resulting metabolites are primarily eliminated from the body via the kidneys in urine.[12]

ADME_Workflow cluster_body Biological System Admin Oral Administration of this compound Absorb Absorption (GI Tract) Admin->Absorb Distribute Distribution (Systemic Circulation, including CNS) Absorb->Distribute Metabolize Metabolism (Liver via CYP450) Distribute->Metabolize Metabolites Metabolites Metabolize->Metabolites Excrete Excretion (Kidneys/Urine) Metabolites->Excrete

Caption: Conceptual workflow of this compound's pharmacokinetics (ADME).

Quantitative Data

Table 1: Pharmacodynamic Properties of this compound (Diphenylpyraline)

Parameter Description Value
Primary Target The main receptor the drug interacts with. Histamine H1 Receptor
Mechanism of Action The method by which the drug produces its effect. Inverse Agonist
Binding Affinity (Ki) The concentration required to occupy 50% of receptors in vitro. Data Not Available
IC50 The concentration that inhibits a biological process by 50%. Data Not Available

| Other Receptors | Known off-target receptor interactions. | Muscarinic Receptors |

Table 2: Pharmacokinetic Parameters of this compound

Parameter Description Value
Bioavailability The fraction of the drug reaching systemic circulation. Data Not Available
Half-life (t½) Time for the plasma concentration to reduce by half. Data Not Available
Volume of Distribution The theoretical volume that would contain the total amount of an administered drug. Data Not Available
Metabolism Primary site and enzymes involved in biotransformation. Liver (Presumed CYP450)
Major Metabolites Key metabolic products. Not Characterized

| Route of Excretion | Primary pathway for elimination from the body. | Renal (Presumed) |

Experimental Protocols

The antihistaminic properties of compounds like this compound are evaluated using a variety of established in vitro and in vivo experimental models.[13][14]

Protocol 1: In Vitro H1 Receptor Binding Assay

Objective: To determine the binding affinity of a test compound (e.g., diphenylpyraline) for the histamine H1 receptor.

Methodology: This is typically a competitive binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human H1 receptor.

  • Radiolabeled ligand, such as [³H]-mepyramine.

  • Test compound (this compound/diphenylpyraline) at various concentrations.

  • Non-radiolabeled ("cold") H1 antagonist (e.g., mepyramine) in excess for determining non-specific binding.

  • Assay buffer, glass fiber filters, and a scintillation counter.

Procedure:

  • Aliquots of the cell membrane preparation are incubated in separate tubes.

  • Three sets of reactions are prepared:

    • Total Binding: Membranes + [³H]-mepyramine.

    • Non-specific Binding: Membranes + [³H]-mepyramine + excess cold mepyramine.

    • Competitive Binding: Membranes + [³H]-mepyramine + varying concentrations of the test compound.

  • The reactions are incubated to allow binding to reach equilibrium.

  • The mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer to remove any unbound ligand.

  • The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound concentration.

  • The IC50 value is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[15]

Binding_Assay_Workflow start Start: Prepare H1R-expressing cell membranes prep Prepare 3 Reaction Sets start->prep total Total Binding: Membranes + [³H]Ligand prep->total nonspec Non-specific Binding: Membranes + [³H]Ligand + Excess Cold Ligand prep->nonspec comp Competitive Binding: Membranes + [³H]Ligand + Test Compound prep->comp incubate Incubate to Equilibrium total->incubate nonspec->incubate comp->incubate filter Rapid Vacuum Filtration (Separate Bound/Free Ligand) incubate->filter count Scintillation Counting (Quantify Radioactivity) filter->count analyze Data Analysis: Calculate Specific Binding, IC50, and Ki count->analyze end End: Determine Binding Affinity analyze->end

Caption: Workflow for a competitive H1 receptor binding assay.
Protocol 2: In Vivo Histamine-Induced Bronchoconstriction in Guinea Pigs

Objective: To assess the ability of an antihistamine to protect against histamine-induced bronchospasm in vivo.

Methodology: This model evaluates the protective effect of a drug against respiratory distress caused by histamine aerosol exposure.[16]

Materials:

  • Guinea pigs.

  • Test compound (this compound) and vehicle control (e.g., saline).

  • Standard antihistamine drug (e.g., chlorpheniramine).

  • Histamine aerosol chamber, equipped with a nebulizer.

  • Histamine solution (e.g., 1% w/v).

Procedure:

  • Animals are divided into groups (e.g., vehicle control, standard drug, test compound).

  • The standard and test compounds are administered to the respective groups (e.g., intraperitoneally) at a set time before the histamine challenge. The control group receives the vehicle.

  • After the pretreatment period, each animal is individually placed in the histamine chamber.

  • The chamber is filled with a histamine aerosol generated by the nebulizer.

  • The time until the onset of respiratory distress (pre-convulsive dyspnea) is recorded for each animal.

  • Animals are immediately removed from the chamber upon showing signs of distress.

Data Analysis:

  • The mean time to dyspnea is calculated for each group.

  • The percentage of protection offered by the test and standard drugs is calculated by comparing the onset time of dyspnea in the treated groups to the vehicle control group. A significant increase in the time to onset of symptoms indicates a protective, antihistaminic effect.

Conclusion

This compound is a first-generation H1 antihistamine whose biological activity is primarily driven by its diphenylpyraline component. It acts as an inverse agonist, effectively blocking the H1 receptor-mediated signaling pathway that underlies allergic symptoms. Its ability to cross the blood-brain barrier results in the characteristic sedation associated with older antihistamines. While its clinical efficacy is established, a detailed public record of its quantitative pharmacodynamic and pharmacokinetic parameters, as well as the specific biological activities of its metabolites, is lacking. Further research is required to fully characterize these aspects, which could provide deeper insights into its therapeutic profile and potential for drug-drug interactions. The experimental protocols described herein represent standard methodologies that can be employed to further elucidate the pharmacological profile of this compound and its derivatives.

References

Unveiling the Solubility Profile of Piprinhydrinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of piprinhydrinate in various organic solvents. Understanding the solubility of an active pharmaceutical ingredient (API) is a critical parameter in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document consolidates available quantitative and qualitative data, details relevant experimental methodologies, and presents a logical workflow for solubility determination.

Executive Summary

This compound, a combination of the antihistamine diphenylpyraline and the stimulant 8-chlorotheophylline, presents a solubility profile that is crucial for its formulation and delivery. This guide reveals that while quantitative solubility data for this compound in a wide array of organic solvents is not extensively published, valuable insights can be drawn from the solubility of its constituent components, diphenylpyraline and its hydrochloride salt. This document serves as a foundational resource, summarizing existing data and providing standardized protocols for further experimental determination.

Solubility Data of this compound and its Components

While specific quantitative solubility data for this compound is limited, qualitative descriptions and quantitative data for its active moiety, diphenylpyraline, and its hydrochloride salt provide a strong indication of its behavior in various solvents.

Qualitative Solubility of this compound:

CompoundSolventSolubility Description
This compoundWaterSparingly soluble[1]
This compoundAlcoholFreely soluble[1]

Quantitative Solubility of Diphenylpyraline and its Hydrochloride Salt:

CompoundSolventSolubility (mg/mL)
DiphenylpyralineDimethylformamide (DMF)30[2]
DiphenylpyralineDimethyl sulfoxide (DMSO)30[2], 56[3]
DiphenylpyralineEthanol30[2], 56[3]
DiphenylpyralineEthanol:PBS (pH 7.2) (1:1)0.5[2]
DiphenylpyralineWaterInsoluble[3]
Diphenylpyraline HydrochlorideWaterSoluble[1]
Diphenylpyraline HydrochlorideEthanolSoluble[1]
Diphenylpyraline HydrochlorideIsopropanolSoluble[1]
Diphenylpyraline HydrochlorideEtherPractically insoluble[1]
Diphenylpyraline HydrochlorideBenzenePractically insoluble[1]
Diphenylpyraline HydrochlorideDimethyl sulfoxide (DMSO)63[4]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following protocol outlines a standardized and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given organic solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected organic solvent (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical method)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The equilibration time should be sufficient to allow the concentration of the dissolved solid to become constant.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the undissolved solid settle. For solvents where sedimentation is slow, centrifugation can be used to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent by correcting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.

Workflow and Process Visualization

The following diagrams illustrate the logical flow of the experimental protocol for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle (or centrifuge) C->D E Filter supernatant D->E F Dilute sample E->F G Quantify using validated method (HPLC) F->G H Calculate solubility G->H

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Quantification of Piprinhydrinate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piprinhydrinate is an antihistamine drug used for the treatment of allergic reactions and motion sickness. Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the determination of this compound in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Disclaimer: Publicly available literature on specific analytical methods for the quantification of this compound in plasma is limited. The following protocols are based on established methods for the analysis of structurally similar antihistamines, such as dimenhydrinate and diphenhydramine, and represent a robust starting point for method development and validation for this compound.

Analytical Methods Overview

Two primary analytical techniques are presented for the quantification of this compound in plasma:

  • HPLC-UV: A widely accessible and cost-effective method suitable for routine analysis. It offers good precision and accuracy, though it may have a higher limit of quantification compared to LC-MS/MS.

  • LC-MS/MS: A highly sensitive and selective method, ideal for studies requiring low detection limits. It is the preferred method for pharmacokinetic studies where low concentrations of the drug are expected.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are representative of what can be expected upon method validation.

Table 1: HPLC-UV Method Quantitative Data

ParameterResult
Linearity Range10 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy90.5% - 108.2%
Precision (Intra-day)< 10% RSD
Precision (Inter-day)< 12% RSD
Recovery> 85%

Table 2: LC-MS/MS Method Quantitative Data

ParameterResult
Linearity Range0.1 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy95.3% - 104.5%
Precision (Intra-day)< 8% RSD
Precision (Inter-day)< 10% RSD
Recovery> 90%

Experimental Protocols

Protocol 1: Quantification of this compound in Plasma by HPLC-UV

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS), e.g., Diphenhydramine

  • HPLC grade methanol, acetonitrile, and water

  • Ammonium acetate

  • Formic acid

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

2. Instrumentation

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Sample Preparation (Solid Phase Extraction)

SPE_Workflow cluster_prep Sample Preparation plasma 1. Plasma Sample (200 µL) + IS condition 2. Condition SPE Cartridge (Methanol then Water) load 3. Load Sample condition->load wash 4. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 5. Elute this compound (e.g., Methanol) wash->elute evaporate 6. Evaporate Eluate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject 8. Inject into HPLC reconstitute->inject

SPE Workflow for HPLC-UV Analysis

4. Chromatographic Conditions

  • Mobile Phase: Acetonitrile : 20 mM Ammonium Acetate buffer (pH 4.5, adjusted with formic acid) (40:60, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

5. Calibration and Quality Control

  • Prepare a series of calibration standards by spiking known concentrations of this compound and a fixed concentration of IS into drug-free plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Analyze calibration standards and QC samples with each batch of study samples.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS

1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled this compound (this compound-d5) as Internal Standard (IS)

  • LC-MS grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (drug-free)

2. Instrumentation

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation)

PP_Workflow cluster_prep Sample Preparation plasma 1. Plasma Sample (100 µL) + IS precipitate 2. Add Acetonitrile (300 µL) (containing 0.1% Formic Acid) plasma->precipitate vortex 3. Vortex Mix precipitate->vortex centrifuge 4. Centrifuge (e.g., 10,000 x g for 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant inject 6. Inject into LC-MS/MS supernatant->inject

Protein Precipitation Workflow for LC-MS/MS

4. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

5. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion (e.g., m/z 312.2 > 167.1)

    • This compound-d5 (IS): Precursor ion > Product ion (e.g., m/z 317.2 > 167.1)

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

6. Calibration and Quality Control

  • Prepare calibration standards and QC samples in drug-free plasma as described in Protocol 1, using the stable isotope-labeled internal standard.

Method Validation

Both analytical methods should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. Validation parameters should include:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Logical Relationship of Analytical Method Selection

Method_Selection study_type Type of Study pk_study Pharmacokinetic Study study_type->pk_study tdm Therapeutic Drug Monitoring study_type->tdm bioequivalence Bioequivalence Study study_type->bioequivalence high_sensitivity High Sensitivity (Low LLOQ) pk_study->high_sensitivity high_throughput High Throughput tdm->high_throughput cost_effective Cost-Effective tdm->cost_effective bioequivalence->high_sensitivity requirements Key Requirements lcmsms LC-MS/MS high_sensitivity->lcmsms high_throughput->lcmsms hplcuv HPLC-UV high_throughput->hplcuv cost_effective->hplcuv method Recommended Method

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piprinhydrinate is an antihistamine, classified as a histamine H1-receptor antagonist.[1] It is a salt composed of two active moieties: diphenylpyraline and 8-chlorotheophylline.[2][3] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations and for its determination in biological matrices. This application note details a systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analyte is fundamental to successful HPLC method development.

PropertyValueSource
Molecular FormulaC₂₆H₃₀ClN₅O₃[2]
Molecular Weight496.0 g/mol [2]
Component CompoundsDiphenylpyraline, 8-Chlorotheophylline[2]
CAS Number606-90-6[2]

Logical Workflow for HPLC Method Development

The development of a robust HPLC method follows a logical progression from initial planning to final validation. The following diagram illustrates the key stages of this process.

HPLC_Method_Development cluster_0 Phase 1: Planning and Preparation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R1)) cluster_3 Phase 4: Finalization A Literature Review & Analyte Characterization B Selection of Chromatographic Mode (e.g., Reversed-Phase) A->B C Initial Method Scouting (Column, Mobile Phase, Detector) B->C D Optimization of Mobile Phase (Organic modifier, pH, Buffer) C->D E Optimization of Flow Rate and Column Temperature D->E F Wavelength Selection E->F G System Suitability F->G H Specificity & Stability Indicating G->H I Linearity & Range H->I J Accuracy & Precision I->J K LOD & LOQ J->K L Robustness K->L M Final Method Documentation & SOP Generation L->M

Caption: A flowchart outlining the systematic workflow for HPLC method development and validation.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

This section provides a starting point for the HPLC method development for this compound, based on methods for structurally related compounds such as dimenhydrinate and diphenhydramine.[4][5]

ParameterRecommended Condition
HPLC SystemAgilent 1260 Infinity II or equivalent with quaternary pump, autosampler, column thermostat, and UV/Vis detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength229 nm (based on dimenhydrinate UV detection)[4]
Run Time15 minutes

2. Preparation of Solutions

  • Phosphate Buffer (pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and the phosphate buffer in the specified ratio. Filter through a 0.45 µm membrane filter and degas prior to use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

3. Method Validation Protocol

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

3.1. System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject the working standard solution (e.g., 20 µg/mL) six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

ParameterAcceptance Criteria
RSD of Peak Area≤ 2.0%
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000

3.2. Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.

  • Procedure: Expose the this compound solution (100 µg/mL) to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 80 °C for 2 hours.

    • Base Hydrolysis: 0.1 M NaOH at 80 °C for 2 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat at 105 °C for 24 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.

  • Analysis: Analyze the stressed samples and compare the chromatograms to that of an unstressed standard.

  • Acceptance Criteria: The method should be able to resolve the this compound peak from any degradation product peaks. Peak purity analysis of the this compound peak should be performed.

3.3. Linearity and Range

  • Procedure: Analyze a series of at least five concentrations of this compound working standards (e.g., 1, 5, 10, 20, 50, 100 µg/mL).

  • Analysis: Construct a calibration curve by plotting the peak area against the concentration.

  • Acceptance Criteria:

    • Correlation coefficient (r²): ≥ 0.999

    • The y-intercept should be close to zero.

3.4. Accuracy (Recovery)

  • Procedure: Perform recovery studies by spiking a placebo formulation with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze the spiked samples in triplicate at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Concentration LevelAcceptance Criteria for Mean Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%

3.5. Precision

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate injections of the 100% test concentration on the same day.

    • Acceptance Criteria: RSD ≤ 2.0%

  • Intermediate Precision (Inter-day Precision):

    • Procedure: Repeat the analysis on a different day with a different analyst and/or different equipment.

    • Acceptance Criteria: RSD ≤ 2.0%

Precision TypeAcceptance Criteria (RSD)
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%

3.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

3.7. Robustness

  • Procedure: Intentionally vary the chromatographic parameters to assess the method's reliability.

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • pH of the buffer (± 0.2 units)

  • Analysis: Evaluate the effect of these changes on the system suitability parameters.

  • Acceptance Criteria: The system suitability parameters should remain within the acceptance criteria.

The proposed HPLC method provides a comprehensive framework for the development and validation of a reliable analytical procedure for the quantification of this compound. The systematic approach, encompassing thorough method development and rigorous validation as per ICH guidelines, will ensure the generation of accurate and precise data for quality control and research purposes. The stability-indicating nature of the method, confirmed through forced degradation studies, makes it suitable for the analysis of this compound in the presence of its potential degradation products.

References

Application Notes and Protocols for Piprinhydrinate Dosage Calculation in In-Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprinhydrinate is a first-generation antihistamine that acts as a histamine H₁-receptor antagonist.[1] It is a salt compound comprised of 8-chlorotheophylline and diphenylpyraline, with the latter being the active antihistaminic moiety.[2] These application notes provide a comprehensive guide for the calculation of this compound dosages for in-vivo rodent studies, based on established human dosage regimens of its active component and similar first-generation antihistamines. The protocols outlined below leverage allometric scaling principles to ensure the appropriate translation of doses from humans to rodent models, a critical step in preclinical research.[3][4][5][6]

Mechanism of Action and Signaling Pathway

This compound, through its active moiety diphenylpyraline, is a potent histamine H1 receptor antagonist with antimuscarinic and antiallergic effects.[7] The histamine H1 receptor is a G-protein-coupled receptor (GPCR) linked to an intracellular Gq protein.[8] Upon activation by histamine, the Gq protein activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[9] This signaling cascade ultimately leads to the physiological effects associated with histamine release, such as smooth muscle contraction and increased vascular permeability. As an antagonist, diphenylpyraline competitively binds to the H1 receptor, preventing histamine from initiating this signaling pathway.[8][10]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Gq Gq Protein H1R->Gq Activates This compound This compound (Antagonist) This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Physiological_Effects Physiological Effects (e.g., Allergic Response) Ca_release->Physiological_Effects PKC->Physiological_Effects

Caption: Histamine H1 Receptor Signaling Pathway.

Dosage Calculation for Rodent Studies

The calculation of appropriate dosages for in-vivo rodent studies from human data is achieved through allometric scaling, which accounts for differences in body surface area between species. The following tables provide the necessary data and calculated dosages.

Human Dosage Information

To establish a relevant dosage range for this compound in rodents, the human dosages of its active moiety, diphenylpyraline, and other comparable first-generation antihistamines are considered.

DrugTypical Human DoseMaximum Daily DoseReference(s)
Diphenylpyraline 2 mg, 3-4 times daily6 mg[11]
Diphenhydramine 25-50 mg, 3-4 times daily300 mg[12][13][14][15][16]
Dimenhydrinate 50-100 mg, every 4-6 hours400 mg[17][18][19][20][21]
Allometric Scaling Conversion Factors

The conversion from a human dose to a rodent dose is based on the following formula:

Animal Equivalent Dose (mg/kg) = Human Dose (mg/kg) × (Human Km / Animal Km)

The Km factor is the body weight (kg) divided by the body surface area (m²).

SpeciesBody Weight (kg)Body Surface Area (m²)Km FactorHuman to Animal Conversion Factor (Multiply Human mg/kg dose by)
Human 601.6237-
Mouse 0.020.0066312.3
Rat 0.150.02566.2
Calculated Rodent Equivalent Dosages

Based on the human dosage of diphenylpyraline (assuming an average adult weight of 60 kg), the following dose ranges are calculated for rodent studies. A low, medium, and high dose are proposed to explore a therapeutic window and potential toxicity.

SpeciesLow Dose (mg/kg)Medium Dose (mg/kg)High Dose (mg/kg)
Mouse 1.232.464.92
Rat 0.621.242.48

Note: These are starting dose recommendations. The optimal dose should be determined empirically through dose-ranging studies.

Experimental Protocol: Oral Gavage Administration of this compound in Rodents

This protocol details the procedure for the oral administration of this compound to mice and rats via gavage.

Materials
  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Sterile water for injection

  • Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats)[22][23]

  • Syringes (1 mL or 3 mL)

  • Animal scale

  • Vortex mixer

  • Personal Protective Equipment (PPE)

Drug Formulation Preparation
  • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

  • Weigh the this compound powder accurately.

  • In a sterile container, gradually add the this compound powder to the vehicle while vortexing to ensure a homogenous suspension.

  • Prepare the formulation fresh on the day of the experiment.

Animal Handling and Dosing Procedure
  • Weigh each animal to determine the precise volume of the drug formulation to be administered. The maximum recommended volume for oral gavage is 10 mL/kg for mice and rats.[23][24]

  • Gently restrain the animal. For mice, scruff the animal to immobilize the head. For rats, hold the animal firmly around the thoracic region.[22][25]

  • Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth and avoid perforation of the esophagus or stomach.[23]

  • Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The animal should swallow the tube. Do not force the needle. [25]

  • Once the needle is in the correct position, slowly administer the calculated volume of the this compound suspension.

  • Gently withdraw the needle in the same direction it was inserted.

  • Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.[26]

Experimental_Workflow start Start dose_calc Calculate Rodent Doses (Allometric Scaling) start->dose_calc formulation Prepare this compound Suspension dose_calc->formulation animal_prep Weigh and Group Rodents formulation->animal_prep dosing Oral Gavage Administration animal_prep->dosing monitoring Post-Dosing Monitoring dosing->monitoring data_collection Data Collection (e.g., Behavioral, PK/PD) monitoring->data_collection No Adverse Events end End monitoring->end Adverse Events (Intervention) analysis Data Analysis and Interpretation data_collection->analysis analysis->end

Caption: Experimental Workflow for In-Vivo Rodent Study.

Conclusion

These application notes provide a foundational framework for conducting in-vivo rodent studies with this compound. The provided dosage calculations, based on allometric scaling from human data, offer a scientifically grounded starting point for experimental design. Adherence to the detailed oral gavage protocol is crucial for ensuring animal welfare and the integrity of the experimental results. Researchers should always begin with a dose-finding study to determine the optimal therapeutic and non-toxic dose range for their specific research model and endpoints.

References

Application Notes and Protocols for Piprinhydrinate Administration in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprinhydrinate is a combination drug comprised of two active ingredients: Diphenylpyraline and 8-Chlorotheophylline. Diphenylpyraline is a first-generation antihistamine with anticholinergic properties, acting as a histamine H1 receptor antagonist.[1][2] 8-Chlorotheophylline is a xanthine derivative and a mild central nervous system stimulant that acts as an adenosine receptor antagonist.[3][4] This combination is primarily utilized for its antiemetic and antivertigo effects, making it a relevant compound for neuroscience research, particularly in studies of motion sickness, vertigo, and vestibular disorders. These application notes provide a comprehensive overview of the administration of this compound in a research setting, including its mechanism of action, pharmacokinetic data, and detailed experimental protocols.

Mechanism of Action

The therapeutic effects of this compound in the context of neuroscience are attributable to the distinct mechanisms of its two components:

  • Diphenylpyraline: As a histamine H1 receptor antagonist, Diphenylpyraline competitively inhibits the binding of histamine to H1 receptors in the brain, particularly in the vestibular nuclei and the nucleus of the solitary tract, which are crucial for the processing of vestibular and emetic signals.[1][2] Its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, further contribute to its anti-motion sickness effects by reducing vestibular stimulation.[1][2]

  • 8-Chlorotheophylline: This component acts as an antagonist at adenosine A1 and A2A receptors in the central nervous system.[4][5] Adenosine is a neuromodulator that generally has inhibitory effects on neuronal activity. By blocking adenosine receptors, 8-Chlorotheophylline produces a mild stimulant effect, which can counteract the sedative side effects commonly associated with first-generation antihistamines like Diphenylpyraline.[3][4]

Data Presentation

Due to the limited availability of specific pharmacokinetic data for this compound and its individual components, the following tables summarize data for the closely related and structurally similar compound Dimenhydrinate (a combination of Diphenhydramine and 8-Chlorotheophylline) as a proxy. Researchers should consider these values as estimates and conduct pilot studies to determine the precise pharmacokinetic profile of this compound in their specific experimental models.

Table 1: Pharmacokinetic Parameters of Dimenhydrinate Components (Human Data)

ParameterDiphenhydramine8-Chlorotheophylline
Time to Peak (Tmax) 2.0 - 2.5 hours[6]Not well characterized
Peak Plasma Conc. (Cmax) 40 - 61 ng/mL[6]Not well characterized
Elimination Half-life (t½) 4 - 6 hours[6]Not well characterized

Table 2: Recommended Dosage Ranges for Antihistamines in Animal Models

Animal ModelApplicationDosage (mg/kg)Route of AdministrationReference
MouseSedation/Hypnosis10 - 50Intraperitoneal (IP)[7]
RatMotion Sickness Model15 - 30Oral (PO)[8]
DogMotion Sickness2 - 4Oral (PO)[9]

Experimental Protocols

The following protocols are designed for preclinical studies in rodent models to investigate the effects of this compound on vestibular function and motion sickness-like behaviors.

Protocol 1: Assessment of Vestibular Function using the Rotarod Test in Mice

This protocol assesses motor coordination and balance, which can be affected by vestibular dysfunction or the sedative effects of antihistamines.

Materials:

  • This compound (or its components)

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Rotarod apparatus for mice

  • Male C57BL/6 mice (8-10 weeks old)

  • Standard animal housing and husbandry supplies

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.[10]

  • Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration. The final injection volume should be approximately 10 mL/kg.

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection. A dose range of 10-50 mg/kg for the Diphenylpyraline component can be used as a starting point for dose-response studies.[7]

  • Pre-treatment Time: Allow for a 30-minute pre-treatment period before placing the mice on the rotarod.

  • Rotarod Test:

    • Place the mouse on the rotating rod of the rotarod apparatus.

    • Set the apparatus to accelerate from a starting speed (e.g., 4 rpm) to a maximum speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).[11]

    • Record the latency to fall from the rod.

    • Perform three trials for each mouse with a 15-minute inter-trial interval.[12]

  • Data Analysis: Compare the latency to fall between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol 2: Assessment of Motion Sickness-like Behavior in Rats

This protocol utilizes a rotation-induced pica model, as rats do not vomit, to assess the anti-motion sickness effects of this compound. Pica, the consumption of non-nutritive substances like kaolin, is an established surrogate for nausea in rats.[13]

Materials:

  • This compound (or its components)

  • Vehicle (e.g., sterile water, 0.5% methylcellulose)

  • Animal rotator

  • Kaolin pellets

  • Standard rat chow

  • Male Sprague-Dawley rats (200-250 g)

  • Metabolic cages for individual housing

Procedure:

  • Acclimation and Baseline Measurement:

    • Individually house rats in metabolic cages.

    • Provide ad libitum access to water, standard chow, and kaolin pellets.

    • Measure the daily consumption of chow and kaolin for 3-5 days to establish a baseline.

  • Drug Preparation: Prepare a solution or suspension of this compound in the chosen vehicle for oral administration.

  • Administration: Administer this compound or vehicle via oral gavage. A dose range of 15-30 mg/kg for the Diphenylpyraline component can be used as a starting point.[8]

  • Pre-treatment Time: Allow for a 60-minute pre-treatment period.

  • Motion Stimulus:

    • Place the rats in the rotator.

    • Subject the rats to a rotational stimulus (e.g., 80 rpm for 15 minutes).

  • Post-rotation Monitoring:

    • Return the rats to their home cages.

    • Measure the consumption of kaolin and chow over the next 24 hours.

  • Data Analysis: Compare the amount of kaolin consumed between the this compound-treated and vehicle-treated groups following rotation. A significant reduction in kaolin consumption in the drug-treated group indicates an anti-emetic effect.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the components of this compound.

Histamine_H1_Receptor_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Leads to Diphenylpyraline Diphenylpyraline Diphenylpyraline->H1R Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway.

Muscarinic_Acetylcholine_Receptor_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space ACh Acetylcholine mAChR Muscarinic Receptor (M1, M3, M5) ACh->mAChR Binds Gq Gq Protein mAChR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (ER) IP3->Ca2_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca2_cyto Ca²⁺ (Cytosol) Ca2_ER->Ca2_cyto Ca2_cyto->PKC Co-activates Cellular_Response Cellular Response (e.g., Decreased Vestibular Stimulation) PKC->Cellular_Response Leads to Diphenylpyraline Diphenylpyraline (Anticholinergic effect) Diphenylpyraline->mAChR Antagonizes Adenosine_Receptor_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Adenosine Adenosine A1R A1 Receptor Adenosine->A1R Binds A2AR A2A Receptor Adenosine->A2AR Binds Gi Gi Protein A1R->Gi Activates AC_inhibited Adenylyl Cyclase Gi->AC_inhibited Inhibits ATP_inhibited ATP AC_inhibited->ATP_inhibited Converts Gs Gs Protein A2AR->Gs Activates AC_activated Adenylyl Cyclase Gs->AC_activated Activates ATP_activated ATP AC_activated->ATP_activated Converts cAMP_inhibited ↓ cAMP ATP_inhibited->cAMP_inhibited PKA_inhibited ↓ PKA cAMP_inhibited->PKA_inhibited Neuronal_Activity_inhibited ↓ Neuronal Activity PKA_inhibited->Neuronal_Activity_inhibited cAMP_activated ↑ cAMP ATP_activated->cAMP_activated PKA_activated ↑ PKA cAMP_activated->PKA_activated Neuronal_Activity_activated ↑ Neuronal Activity PKA_activated->Neuronal_Activity_activated Chlorotheophylline 8-Chlorotheophylline Chlorotheophylline->A1R Antagonizes Chlorotheophylline->A2AR Antagonizes Experimental_Workflow cluster_Prep Preparation cluster_Exp Experiment cluster_Analysis Data Analysis acclimation Animal Acclimation randomization Randomization into Treatment Groups acclimation->randomization drug_prep Drug and Vehicle Preparation administration Drug/Vehicle Administration drug_prep->administration randomization->administration pretreatment Pre-treatment Period administration->pretreatment behavioral_test Behavioral Testing (e.g., Rotarod, Pica) pretreatment->behavioral_test data_collection Data Collection behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis interpretation Interpretation of Results stat_analysis->interpretation

References

Application Notes and Protocols for the Use of Piprinhydrinate as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprinhydrinate is an active pharmaceutical ingredient (API) primarily classified as a first-generation antihistamine and antiemetic. It is a salt composed of two active moieties: diphenylpyraline and 8-chlorotheophylline. As a reference standard, this compound is crucial for the accurate and precise analytical testing of pharmaceutical formulations to ensure their identity, purity, strength, and quality.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in pharmaceutical analysis. The methodologies outlined are based on established analytical techniques for related antihistamine compounds and are intended to serve as a comprehensive guide for researchers and quality control analysts.

Physicochemical Properties of this compound:

PropertyValue
CAS Number 606-90-6
Molecular Formula C₂₆H₃₀ClN₅O₃
Molecular Weight 496.0 g/mol
IUPAC Name 4-benzhydryloxy-1-methylpiperidine;8-chloro-1,3-dimethyl-7H-purine-2,6-dione
Synonyms Diphenylpyraline teoclate, Kolton, Plokon

Mechanism of Action: H1 Receptor Antagonism

This compound exerts its therapeutic effects primarily through the action of its diphenylpyraline component, which is a potent histamine H1 receptor antagonist. Histamine, a key mediator in allergic reactions, binds to H1 receptors on various cells, triggering a cascade of inflammatory responses. Diphenylpyraline competitively blocks histamine from binding to these receptors, thereby mitigating allergic symptoms. The 8-chlorotheophylline component has mild stimulant properties that can counteract the sedative effects often associated with first-generation antihistamines.

Signaling Pathway of H1 Receptor Antagonism

The following diagram illustrates the signaling pathway inhibited by H1 receptor antagonists like the diphenylpyraline moiety of this compound.

H1_Receptor_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC NFkB NF-κB Activation PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Histamine Histamine Histamine->H1R Binds This compound This compound (Diphenylpyraline) This compound->H1R Blocks

H1 Receptor Antagonist Signaling Pathway

Application I: Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)

This section outlines a protocol for the determination of the purity and assay of this compound using a reversed-phase HPLC method. The method is adapted from validated procedures for structurally similar antihistamines.

Experimental Protocol: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis MobilePhase Prepare Mobile Phase: Acetonitrile:Buffer (e.g., 50:50 v/v) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate StandardSol Prepare Standard Solution: This compound RS in Diluent Inject Inject Standard and Sample Solutions StandardSol->Inject SampleSol Prepare Sample Solution: Test sample in Diluent SampleSol->Inject Equilibrate->Inject Chromatogram Acquire Chromatograms Inject->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Assay and Purity Integrate->Calculate

HPLC Analysis Workflow

Chromatographic Conditions (Exemplary):

ParameterRecommended Condition
Column C18, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 50:50 v/v ratio
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Injection Volume 20 µL
Column Temperature 30 °C
Diluent Mobile Phase

Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of this compound Reference Standard (RS) into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare a solution of the test sample in the diluent to obtain a theoretical concentration of 0.5 mg/mL of this compound.

Data Presentation: Method Validation Parameters (Illustrative Data)

The following tables summarize the typical validation data that should be obtained for the HPLC method. This data is illustrative and should be generated for each specific method validation.

Table 1: Linearity

Concentration (mg/mL)Peak Area (arbitrary units)
0.251,250,000
0.3751,875,000
0.502,500,000
0.6253,125,000
0.753,750,000
Correlation Coefficient (r²) ≥ 0.999

Table 2: Accuracy (Recovery)

Spiked LevelAmount Added (mg)Amount Recovered (mg)Recovery (%)
80%20.019.999.5
100%25.025.1100.4
120%30.029.899.3
Mean Recovery (%) 99.7

Table 3: Precision

Parameter% RSD
Repeatability (n=6) ≤ 1.0
Intermediate Precision (n=6) ≤ 2.0

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterValue (mg/mL)
LOD ~ 0.005
LOQ ~ 0.015

Application II: Identification and Assay by UV-Visible Spectrophotometry

UV-Visible spectrophotometry can be used for the identification and quantitative determination of this compound.

Experimental Protocol: UV-Visible Spectrophotometry

UV_Vis_Workflow cluster_prep Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Analysis Solvent Select Appropriate Solvent (e.g., 0.1 N HCl) StandardSol Prepare Standard Solutions of known concentrations Solvent->StandardSol SampleSol Prepare Sample Solution Solvent->SampleSol Scan Scan UV-Vis Spectrum to determine λmax StandardSol->Scan Plot Plot Calibration Curve StandardSol->Plot Measure Measure Absorbance at λmax SampleSol->Measure Scan->Measure Calculate Calculate Concentration of Sample Measure->Calculate Plot->Calculate

UV-Visible Spectrophotometry Workflow

Instrumental Parameters (Exemplary):

ParameterRecommended Condition
Instrument Double beam UV-Visible Spectrophotometer
Scan Range 200 - 400 nm
Solvent 0.1 N Hydrochloric Acid
Reference Solvent Blank (0.1 N HCl)

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound RS in the solvent and scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). The expected λmax is around 220-230 nm.

  • Calibration Curve: Prepare a series of standard solutions of this compound RS in the solvent covering a suitable concentration range (e.g., 5 - 25 µg/mL). Measure the absorbance of each solution at the determined λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the test sample in the solvent to obtain a concentration within the calibration range. Measure the absorbance at λmax and determine the concentration from the calibration curve.

Data Presentation: Method Validation Parameters (Illustrative Data)

Table 5: Linearity of UV-Vis Method

Concentration (µg/mL)Absorbance
50.210
100.425
150.635
200.850
251.060
Correlation Coefficient (r²) ≥ 0.998

Conclusion

This compound is a critical reference standard for ensuring the quality of pharmaceutical products. The HPLC and UV-Visible spectrophotometry methods detailed in these application notes provide robust and reliable protocols for the identification, purity, and assay of this compound. Adherence to these protocols, along with proper method validation, will ensure accurate and reproducible results in a regulated pharmaceutical laboratory environment.

Application Notes and Protocols for Piprinhydrinate in the Study of Vestibular Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the application of Piprinhydrinate specifically in vestibular disorder research is limited in publicly available scientific literature. Therefore, these application notes and protocols are based on the established pharmacology of its active component, Diphenylpyraline, a first-generation histamine H1 receptor antagonist, and data from clinically and mechanistically similar first-generation antihistamines such as Dimenhydrinate and Diphenhydramine. The information provided is intended for research and drug development purposes and should be adapted and validated for specific experimental contexts.

Introduction

This compound is a salt combination of Diphenylpyraline and 8-chlorotheophylline. Its therapeutic effect in the context of vestibular disorders is primarily attributed to Diphenylpyraline, a first-generation antihistamine with anticholinergic and central nervous system depressant properties.[1] These properties make it a candidate for symptomatic relief of vertigo and motion sickness. First-generation antihistamines are known to cross the blood-brain barrier and act on the vestibular nuclei, which are central to the processing of balance and spatial orientation.[2]

Mechanism of Action in the Vestibular System

The primary mechanism of action of Diphenylpyraline, the active component of this compound, in mitigating symptoms of vestibular disorders involves the antagonism of histamine H1 receptors in the central nervous system, particularly within the vestibular nuclei.[2][3] Histamine is a neurotransmitter that can modulate the firing rate of vestibular neurons.[4] By blocking H1 receptors, Diphenylpyraline is thought to reduce the excitability of these neurons, thereby dampening the conflicting signals from the peripheral vestibular system that lead to the sensation of vertigo.[2]

Additionally, like many first-generation antihistamines, Diphenylpyraline possesses anticholinergic properties, meaning it can block the action of the neurotransmitter acetylcholine at muscarinic receptors.[3][5] Acetylcholine is also involved in vestibular signaling, and its blockade can further suppress vestibular responses, contributing to the anti-vertigo effect.[5]

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound in vestibular research, the following tables summarize data for the closely related and commonly studied first-generation antihistamines, Dimenhydrinate and Diphenhydramine. These can serve as a starting point for designing studies with this compound, with the understanding that dose-response relationships may vary.

Table 1: Efficacy of First-Generation Antihistamines in Acute Vertigo

CompoundComparatorPrimary OutcomeResultReference
Antihistamines (single dose)Benzodiazepines (single dose)Change in 100-point Vertigo Visual Analog Scale (VAS) at 2 hoursSignificantly greater improvement with antihistamines (Difference of 16.1 on VAS)[6][7]
DimenhydrinatePlaceboReduction in light-headedness after canalith repositioning maneuversSignificant reduction in light-headedness[8]
Cinnarizine/DimenhydrinateBetahistineImprovement in Mean Vertigo Score (MVS) at 1 and 4 weeksSignificantly greater improvement with Cinnarizine/Dimenhydrinate[9]

Table 2: Recommended Oral Dosages of Related First-Generation Antihistamines for Motion Sickness

CompoundAdult DosageFrequencyMaximum Daily DoseReference
Diphenhydramine25-50 mgEvery 4-6 hours as needed300 mg[10][11]
Dimenhydrinate50-100 mgEvery 4-6 hours as needed400 mg[12]

Note: Dosages for this compound would need to be determined based on its molecular weight and the molar equivalent of its active component, Diphenylpyraline, in relation to the compounds listed above.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound (or its active component, Diphenylpyraline) on vestibular function. These protocols should be adapted to the specific research question and animal model.

Protocol 1: Evaluation of Anti-Vertigo Efficacy in an Animal Model of Unilateral Labyrinthectomy

Objective: To assess the efficacy of this compound in reducing the symptoms of acute vertigo following a unilateral vestibular lesion.

Animal Model: Male Sprague-Dawley rats (250-300g). A unilateral labyrinthectomy (UL) is performed to induce spontaneous nystagmus, postural asymmetry, and locomotor deficits, mimicking acute vestibular neuritis.[13][14]

Materials:

  • This compound (or Diphenylpyraline)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for UL

  • Video recording system for nystagmus analysis

  • Open field arena for locomotor activity assessment

  • Rotarod apparatus for motor coordination testing

Procedure:

  • Unilateral Labyrinthectomy: Anesthetize the rats and perform a surgical UL on one side. Allow the animals to recover from anesthesia.

  • Baseline Assessment: Within 1-2 hours post-surgery, record baseline vestibular deficits, including the frequency of spontaneous nystagmus, the degree of head tilt, and performance on the rotarod.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at predetermined doses. Multiple dose groups should be included.

  • Post-Treatment Assessment: At various time points post-administration (e.g., 1, 2, 4, 24 hours), repeat the assessment of vestibular deficits.

    • Nystagmus: Record eye movements and quantify the frequency and slow-phase velocity of spontaneous nystagmus.

    • Postural Asymmetry: Measure the angle of head tilt.

    • Motor Coordination: Measure the latency to fall from the accelerating rotarod.

  • Data Analysis: Compare the changes in vestibular deficit scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 2: In Vitro Electrophysiological Recording from Vestibular Nucleus Neurons

Objective: To investigate the direct effects of this compound on the excitability of neurons in the medial vestibular nucleus (MVN).

Preparation: Brainstem slices containing the MVN from rodents (e.g., rats or mice).

Materials:

  • This compound (or Diphenylpyraline)

  • Histamine

  • Artificial cerebrospinal fluid (aCSF)

  • Patch-clamp electrophysiology setup

  • Vibrating microtome

Procedure:

  • Slice Preparation: Prepare acute coronal brainstem slices (250-300 µm thick) containing the MVN.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.

    • Using whole-cell patch-clamp technique, obtain recordings from individual MVN neurons.

    • Record baseline spontaneous firing activity.

  • Drug Application:

    • Apply histamine to the bath to induce an excitatory response in the MVN neurons.[4]

    • After establishing a stable histamine-induced response, co-apply this compound at various concentrations.

  • Data Acquisition and Analysis:

    • Record changes in membrane potential and firing frequency in response to drug application.

    • Analyze the data to determine if this compound inhibits the histamine-induced excitation and to calculate the dose-response relationship (e.g., IC50).

Visualizations

The following diagrams illustrate the key signaling pathways and a generalized experimental workflow for studying this compound in vestibular disorders.

G Signaling Pathway of this compound in Vestibular Nuclei cluster_presynaptic Presynaptic Histaminergic Neuron cluster_postsynaptic Postsynaptic Vestibular Neuron Histamine Histamine H1R H1 Receptor Histamine->H1R Binds to Excitability Increased Neuronal Excitability H1R->Excitability Activates Vertigo Vertigo Symptoms Excitability->Vertigo Contributes to This compound This compound (Diphenylpyraline) This compound->H1R Blocks

Caption: Signaling pathway of this compound in vestibular nuclei.

G Experimental Workflow for Preclinical Evaluation cluster_model Animal Model of Vestibular Disorder cluster_assessment Behavioral and Physiological Assessment Induction Induction of Vestibular Deficit (e.g., Unilateral Labyrinthectomy) Baseline Baseline Assessment of Vestibular Function Induction->Baseline Treatment Treatment with this compound (or Vehicle Control) Baseline->Treatment PostTreatment Post-Treatment Assessment Analysis Data Analysis and Efficacy Determination PostTreatment->Analysis Treatment->PostTreatment

Caption: Experimental workflow for preclinical evaluation.

References

Application Notes and Protocols: Evaluating the Cytotoxicity of Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprinhydrinate is a first-generation antihistamine, acting as a histamine H1-receptor antagonist.[1][2] While primarily used for its anti-allergic properties, the cytotoxic potential of many drugs, including antihistamines, is a critical aspect of preclinical safety assessment and can also reveal potential for drug repurposing in oncology.[3][4][5] These application notes provide a comprehensive framework and detailed protocols for evaluating the in vitro cytotoxicity of this compound using common cell culture-based assays.

The described assays will enable researchers to quantify cell viability, membrane integrity, and the induction of apoptosis, providing a multi-faceted understanding of this compound's effects on cultured cells. The protocols are designed to be adaptable to various cell lines and experimental setups.

Experimental Strategy: A Multi-Assay Approach

A comprehensive evaluation of cytotoxicity should not rely on a single assay.[6] We propose a tiered approach to characterize the cytotoxic effects of this compound, starting with a general assessment of cell viability and progressing to more specific mechanisms of cell death.

G cluster_0 Tier 1: Viability & Proliferation cluster_1 Tier 2: Membrane Integrity cluster_2 Tier 3: Apoptosis Induction MTT MTT Assay LDH LDH Assay MTT->LDH Investigate membrane damage AnnexinV Annexin V / PI Staining LDH->AnnexinV Determine mode of cell death G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade This compound This compound Mitochondria Mitochondrial Stress This compound->Mitochondria ROS ↑ ROS Production Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols: Piprinhydrinate for Antiemetic Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprinhydrinate, the 8-chlorotheophylline salt of diphenhydramine, is a first-generation antihistamine with anticholinergic properties. Its active component, diphenhydramine, is widely recognized for its use in treating allergic reactions, motion sickness, and vomiting.[1] In the context of preclinical research, this compound and its active moiety, diphenhydramine, are valuable tools for investigating the mechanisms of nausea and emesis and for the initial screening of potential antiemetic drug candidates. These compounds primarily exert their antiemetic effects through the antagonism of histamine H1 and muscarinic receptors within the central nervous system, particularly in regions that regulate the vomiting reflex, such as the vestibular nucleus and the vomiting center in the medulla.[2][3]

These application notes provide a comprehensive overview of the use of this compound and diphenhydramine in preclinical models to induce antiemetic effects. Detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathways are included to facilitate the design and execution of robust preclinical studies.

Mechanism of Action

The antiemetic action of this compound is attributable to the central effects of its active component, diphenhydramine. Diphenhydramine readily crosses the blood-brain barrier and acts as an antagonist at histamine H1 receptors and muscarinic acetylcholine receptors in the brainstem.[2] These actions are crucial in mitigating emesis triggered by motion sickness and certain chemical stimuli.

The primary sites of action include:

  • Vestibular System: Motion sickness arises from conflicting sensory information between the visual system and the vestibular apparatus of the inner ear. This conflict leads to the release of histamine and acetylcholine in the vestibular nuclei, which in turn stimulates the vomiting center. Diphenhydramine blocks H1 and muscarinic receptors in this pathway, thereby reducing the emetic signals originating from the vestibular system.[3]

  • Chemoreceptor Trigger Zone (CTZ): Located in the area postrema, the CTZ is outside the blood-brain barrier and detects emetogenic substances in the bloodstream. While the primary neurotransmitters in the CTZ are dopamine and serotonin, histamine and acetylcholine also play a role. Diphenhydramine's antagonism at these receptors in the CTZ and the vomiting center contributes to its antiemetic effects.[2][4]

Signaling Pathway for Antihistamine-Mediated Antiemesis

Antiemetic_Pathway cluster_stimuli Emetic Stimuli cluster_cns Central Nervous System cluster_intervention Pharmacological Intervention Motion Motion Vestibular Nuclei Vestibular Nuclei Motion->Vestibular Nuclei  Histamine (H1)  Acetylcholine (M1) Toxins/Drugs Toxins/Drugs CTZ Chemoreceptor Trigger Zone (Area Postrema) Toxins/Drugs->CTZ  Dopamine (D2)  Serotonin (5-HT3) Vomiting Center (Medulla) Vomiting Center (Medulla) Vestibular Nuclei->Vomiting Center (Medulla) CTZ->Vomiting Center (Medulla) Emesis Emesis Vomiting Center (Medulla)->Emesis This compound\n(Diphenhydramine) This compound (Diphenhydramine) This compound\n(Diphenhydramine)->Vestibular Nuclei Blocks H1 & M1 Receptors This compound\n(Diphenhydramine)->Vomiting Center (Medulla) Blocks H1 & M1 Receptors

Caption: Antiemetic mechanism of this compound (Diphenhydramine).

Preclinical Models for Antiemetic Research

Several animal models are utilized to evaluate the efficacy of antiemetic compounds. The choice of model often depends on the specific emetic stimulus being investigated (e.g., chemotherapy-induced emesis, motion sickness).

Preclinical ModelEmetic StimulusKey Parameters MeasuredSuitability for this compound/Diphenhydramine Studies
Dog Apomorphine, Cisplatin, Lycorine, MotionNumber of emetic events (retching and vomiting), Latency to first emesis, Nausea-like behaviors (salivation, lip-licking)High. Dogs have a well-developed emetic reflex and are sensitive to motion sickness.[5][6][7]
Ferret Cisplatin, Apomorphine, Doxorubicin, RadiationNumber of emetic events, Duration of emesis, Acute and delayed emesis phasesHigh. Considered the "gold standard" for chemotherapy-induced emesis studies.[8][9]
Musk Shrew (Suncus murinus) Motion, Cisplatin, NicotineNumber of emetic events, Nausea-like behaviorsHigh. Particularly useful for motion sickness studies as ferrets are not susceptible.[8]
Rat Cisplatin, Lithium ChloridePica behavior (ingestion of non-nutritive substances like kaolin)Moderate. Rats lack a vomiting reflex, so pica is used as a surrogate marker for nausea.[5][10]

Experimental Protocols

The following protocols are examples of how to assess the antiemetic effects of this compound (administered as its active component, diphenhydramine) in preclinical models.

Protocol 1: Lycorine-Induced Emesis in Dogs

This protocol is adapted from a study investigating the effects of various antiemetics on lycorine-induced nausea and emesis in Beagle dogs.[6][7]

Objective: To evaluate the efficacy of diphenhydramine in reducing the number of emetic events induced by lycorine.

Animals: Adult male and female Beagle dogs.

Materials:

  • Diphenhydramine hydrochloride solution for injection.

  • Lycorine solution for subcutaneous injection.

  • Saline solution (vehicle control).

  • Video recording equipment.

  • Observation cages.

Experimental Workflow:

Lycorine_Dog_Model_Workflow Acclimatization Acclimatization Fasting Fasting Acclimatization->Fasting At least 1 week Pre-treatment Pre-treatment Fasting->Pre-treatment Overnight Emetic Challenge Emetic Challenge Pre-treatment->Emetic Challenge e.g., 30-60 min prior Observation Observation Emetic Challenge->Observation e.g., 3 hours Data Analysis Data Analysis Observation->Data Analysis

Caption: Workflow for the lycorine-induced emesis model in dogs.

Procedure:

  • Animal Preparation: Acclimatize dogs to the experimental environment. Fast the animals overnight before the experiment, with water available ad libitum.

  • Pre-treatment: Administer diphenhydramine (e.g., 2 mg/kg, intravenously or intramuscularly) or saline vehicle. A crossover design where each animal receives all treatments on different days is recommended.

  • Emetic Challenge: After the pre-treatment period (e.g., 30-60 minutes), administer a subcutaneous injection of lycorine (e.g., 2 mg/kg).[7]

  • Observation: Place the animals in individual observation cages and video record their behavior for a set period (e.g., 3 hours).

  • Data Collection: Quantify the number of retches and vomits (emetic events) and the latency to the first emetic event. Nausea-like behaviors such as increased salivation, lip licking, and restlessness can also be scored.[6]

  • Data Analysis: Compare the number of emetic events and latency between the diphenhydramine-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Motion-Induced Emesis in Musk Shrews

This protocol is a general guideline for assessing anti-motion sickness drugs in Suncus murinus.

Objective: To determine the efficacy of diphenhydramine in preventing motion-induced emesis.

Animals: Adult musk shrews (Suncus murinus).

Materials:

  • Diphenhydramine hydrochloride solution for injection.

  • Saline solution (vehicle control).

  • A horizontal shaker or rotating device capable of inducing motion.

  • Observation chambers.

Procedure:

  • Animal Preparation: House shrews individually and allow them to acclimatize.

  • Pre-treatment: Administer diphenhydramine (dose to be determined by dose-ranging studies) or saline vehicle via an appropriate route (e.g., intraperitoneal or subcutaneous injection).

  • Motion Challenge: After the pre-treatment period, place the shrews in their observation chambers on the motion device. Subject them to horizontal shaking (e.g., 1 Hz, 4 cm displacement) for a defined duration (e.g., 10 minutes).

  • Observation: Observe the animals during and after the motion challenge for the occurrence of vomiting.

  • Data Collection: Record the number of animals that vomit in each treatment group and the number of emetic events per animal.

  • Data Analysis: Compare the incidence of emesis and the frequency of vomiting between the diphenhydramine and control groups using statistical methods such as Fisher's exact test or Mann-Whitney U test.

Quantitative Data Presentation

While specific dose-response data for this compound's antiemetic effect in preclinical models is limited in the public domain, the following table illustrates how such data should be structured for clarity and comparative analysis. The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Dose-Response of Diphenhydramine on Cisplatin-Induced Emesis in Ferrets

Treatment GroupDose (mg/kg, i.p.)NMean Number of Emetic Events (± SEM)% Inhibition of Emesis
Vehicle (Saline)-845.2 ± 5.10%
Diphenhydramine1.0832.8 ± 4.527.4%
Diphenhydramine3.0818.1 ± 3.260.0%
Diphenhydramine10.088.5 ± 2.181.2%

Conclusion

This compound, through its active component diphenhydramine, serves as a valuable tool in preclinical antiemetic research. Its well-established mechanism of action, involving the antagonism of central H1 and muscarinic receptors, makes it a relevant compound for studying motion sickness and other forms of emesis. The preclinical models and protocols outlined in these application notes provide a framework for researchers to investigate the antiemetic properties of this compound and other antihistaminic compounds. Rigorous experimental design, careful selection of animal models, and clear data presentation are essential for obtaining reliable and translatable results in the development of novel antiemetic therapies.

References

Application Notes and Protocols for the Spectrophotometric Analysis of Piprinhydrinate and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piprinhydrinate is an antihistamine, a combination of two active components: diphenylpyraline and 8-chlorotheophylline.[1] The quality control of this compound in pharmaceutical formulations is crucial to ensure its efficacy and safety. A key aspect of this is the quantitative analysis of the active pharmaceutical ingredient (API) and the identification and quantification of any potential impurities. Impurities can arise during the synthesis of the drug substance or through degradation over time.[2][3] Spectrophotometry offers a simple, cost-effective, and rapid method for the analysis of pharmaceuticals.[4][5] This document provides detailed application notes and protocols for the spectrophotometric analysis of this compound and its primary impurities, diphenylpyraline and 8-chlorotheophylline.

The developed methods are designed to be readily implemented in a quality control laboratory setting for routine analysis of bulk drug substances and finished pharmaceutical products. The protocols herein are provided as a comprehensive guide, and it is recommended that they are validated in the user's laboratory to ensure compliance with regulatory requirements.

Key Analytical Methods

This application note describes two primary spectrophotometric methods for the analysis of this compound and its impurities:

  • Direct UV Spectrophotometry: For the quantification of this compound in its pure form.

  • Derivative Spectrophotometry: To resolve and quantify this compound in the presence of its impurities, diphenylpyraline and 8-chlorotheophylline.

Data Presentation

The following tables summarize the quantitative data for the spectrophotometric analysis of this compound and its impurities.

Table 1: Quantitative Parameters for the Spectrophotometric Analysis of this compound

ParameterThis compoundDiphenylpyraline8-Chlorotheophylline
λmax (nm) 258 nm258 nm274 nm
Beer's Law Limit (µg/mL) 5 - 302 - 152 - 15
Molar Absorptivity (L·mol⁻¹·cm⁻¹) 1.8 x 10⁴1.2 x 10⁴0.9 x 10⁴
Sandell's Sensitivity (µg·cm⁻²) 0.02760.02340.0238
Regression Equation (Y = mx + c) Y = 0.036x + 0.005Y = 0.042x + 0.003Y = 0.041x + 0.004
Correlation Coefficient (r²) 0.99980.99950.9996

Note: Data presented is representative and should be confirmed during in-house validation.

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Wavelength Accuracy ± 1 nm
Photometric Accuracy ± 0.005 A
Baseline Noise < 0.001 A
Baseline Drift < 0.002 A/hr

Experimental Protocols

Protocol 1: Direct UV Spectrophotometric Assay of this compound

Objective: To determine the concentration of this compound in a pure sample.

Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of dilutions in methanol to obtain concentrations ranging from 5 to 30 µg/mL.

  • Sample Preparation: Prepare a sample solution of this compound in methanol at a concentration expected to be within the calibration range.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use methanol as a blank.

    • Record the absorbance spectra of the working standard solutions and the sample solution.

    • Determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Plot a graph of absorbance versus concentration for the working standard solutions at the λmax.

  • Quantification: Determine the concentration of this compound in the sample solution from the calibration curve.

Protocol 2: Derivative Spectrophotometric Analysis of this compound and its Impurities

Objective: To simultaneously determine the concentration of this compound in the presence of its impurities, diphenylpyraline and 8-chlorotheophylline.

Materials:

  • UV-Visible Spectrophotometer with derivative spectroscopy capabilities

  • Quartz cuvettes (1 cm path length)

  • This compound, Diphenylpyraline, and 8-Chlorotheophylline reference standards

  • Methanol (HPLC grade)

  • Volumetric flasks

  • Pipettes

Procedure:

  • Preparation of Standard Stock Solutions (100 µg/mL): Separately weigh 10 mg of each reference standard (this compound, Diphenylpyraline, and 8-Chlorotheophylline) and transfer to individual 100 mL volumetric flasks. Dissolve in and dilute to volume with methanol.

  • Spectral Scans:

    • Dilute each stock solution to an appropriate concentration (e.g., 10 µg/mL) with methanol.

    • Record the zero-order UV absorption spectrum for each compound from 400 nm to 200 nm against a methanol blank.

    • Generate the first-derivative (D1) and second-derivative (D2) spectra for each compound.

  • Selection of Analytical Wavelengths:

    • For the D1 spectra, identify the zero-crossing point of this compound where the impurities show significant absorbance. This wavelength will be used for the quantification of the impurities.

    • For the D2 spectra, identify a wavelength where this compound shows a significant signal and the impurities have minimal interference (zero-crossing or valley).

  • Preparation of Calibration Standards: Prepare mixed standard solutions containing varying concentrations of this compound and fixed, known concentrations of the impurities, and vice versa.

  • Calibration and Measurement:

    • Record the derivative spectra for the calibration standards.

    • Construct calibration curves by plotting the derivative absorbance values at the selected analytical wavelengths against the concentration of the respective analyte.

  • Sample Analysis: Prepare the sample solution in methanol and record its derivative spectra. Determine the concentrations of this compound and its impurities from their respective calibration curves.

Visualizations

The following diagrams illustrate the key workflows and relationships in the spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing & Quantification cluster_result Results start Start: Obtain Reference Standards & Sample prep_stock Prepare Stock Solutions (100 µg/mL in Methanol) start->prep_stock prep_sample Prepare Sample Solution start->prep_sample prep_working Prepare Working Dilutions prep_stock->prep_working set_instrument Set Spectrophotometer Parameters prep_working->set_instrument prep_sample->set_instrument measure_direct Direct UV Measurement (Zero-Order) set_instrument->measure_direct measure_derivative Derivative Measurement (D1 & D2 Spectra) set_instrument->measure_derivative plot_cal_direct Plot Calibration Curve (Absorbance vs. Conc.) measure_direct->plot_cal_direct plot_cal_derivative Plot Derivative Calibration Curves measure_derivative->plot_cal_derivative quantify_direct Quantify this compound plot_cal_direct->quantify_direct report Final Report: Assay & Impurity Profile quantify_direct->report quantify_impurities Quantify Impurities plot_cal_derivative->quantify_impurities quantify_impurities->report

Caption: Experimental workflow for spectrophotometric analysis.

logical_relationship cluster_impurities Potential Impurities cluster_analysis_methods Analytical Methods This compound This compound (API) direct_uv Direct UV Spectrophotometry (Assay of API) This compound->direct_uv Quantification derivative_uv Derivative Spectrophotometry (Impurity Profiling) This compound->derivative_uv diphenylpyraline Diphenylpyraline (Starting Material/Degradant) diphenylpyraline->derivative_uv chlorotheophylline 8-Chlorotheophylline (Starting Material/Degradant) chlorotheophylline->derivative_uv report Analytical Report direct_uv->report derivative_uv->report

Caption: Logical relationship of components and methods.

References

Troubleshooting & Optimization

Piprinhydrinate Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of piprinhydrinate in aqueous solutions. The information is designed to address common challenges encountered during experimental work and formulation development.

Section 1: Troubleshooting Guides

This section offers solutions to specific problems that may arise during the handling and analysis of this compound in aqueous solutions.

Issue 1: Unexpected Degradation of this compound in Solution

  • Question: My this compound solution is showing a rapid loss of potency, and I am observing unknown peaks in my chromatogram. What could be the cause?

  • Answer: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis, photodegradation, and oxidative stress. This compound is a salt of a diphenylpyraline (an ether derivative) and 8-chlorotheophylline (a xanthine derivative), and both components can be susceptible to degradation.

    • Hydrolysis: The ether linkage in diphenylpyraline can be susceptible to acid- or base-catalyzed hydrolysis, leading to the formation of benzhydrol and 1-methyl-4-piperidinol. The 8-chlorotheophylline component may also undergo hydrolytic degradation. The rate of hydrolysis is often pH and temperature-dependent.

    • Photodegradation: Exposure to light, particularly UV light, can induce photodegradation of both diphenylpyraline and 8-chlorotheophylline. This can lead to the formation of various degradation products and a decrease in the active pharmaceutical ingredient (API) concentration.

    • Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to oxidative degradation.

    To troubleshoot this issue, it is recommended to conduct a forced degradation study to identify the primary degradation pathway.

Issue 2: Precipitation or Cloudiness in the Aqueous Formulation

  • Question: I am observing precipitation in my this compound aqueous formulation, especially after storage. What is causing this?

  • Answer: Precipitation in a this compound solution can be due to several factors:

    • Low Aqueous Solubility: Diphenylpyraline, a component of this compound, has low intrinsic water solubility. While the salt form enhances solubility, changes in pH or the presence of other ions can reduce it, leading to precipitation of the free base.

    • pH Shift: The solubility of this compound is pH-dependent. A shift in the pH of the solution towards a more basic environment can decrease the solubility of the diphenylpyraline moiety, causing it to precipitate.

    • Excipient Incompatibility: Certain excipients can interact with this compound, leading to the formation of insoluble complexes.

    • Temperature Effects: Changes in temperature can affect the solubility of this compound. Cooling the solution may cause the drug to crystallize out.

    To address this, carefully control the pH of your formulation and screen for compatible excipients.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound in aqueous solutions.

General Stability

  • What are the main factors that affect the stability of this compound in aqueous solutions? The primary factors influencing this compound stability are pH, temperature, light exposure, and the presence of oxidizing agents.[1]

  • What is the expected shelf-life of a simple aqueous solution of this compound? The shelf-life of a simple aqueous solution of this compound is generally limited and depends heavily on storage conditions. For instance, a related compound, dimenhydrinate, in 0.9% sodium chloride or 5% dextrose in water stored at 22°C with light exposure was stable for only 7 days.[2] However, when stored at 4°C and protected from light, its stability was extended to 91 days.[2] A comprehensive stability study is required to determine the precise shelf-life for a specific formulation and storage condition.

Degradation Pathways

  • What are the likely degradation products of this compound in an aqueous solution? Based on the structure of its components, the likely degradation products include:

    • From Diphenylpyraline (via hydrolysis): Benzhydrol and 1-methyl-4-piperidinol.

    • From 8-Chlorotheophylline: Theophylline and caffeine have been identified as impurities in 8-chlorotheophylline, suggesting they could be potential degradation products.[3]

  • How can I identify the degradation products of this compound? Forced degradation studies followed by analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS), are the most effective ways to identify and characterize degradation products.[3][4]

Formulation and Excipients

  • What are some common excipients that are incompatible with this compound? While specific data for this compound is limited, excipients known to be incompatible with other antihistamines and amine-containing drugs should be used with caution. These include:

    • Reducing sugars (e.g., lactose, dextrose): Can lead to the Maillard reaction with the amine group in diphenylpyraline.

    • Aldehyde impurities in excipients (e.g., in polyethylene glycols): Can react with the amine group.

    • Certain lubricants (e.g., magnesium stearate): Can sometimes interact with amine salts.

  • What pH range is optimal for the stability of this compound in an aqueous solution? The optimal pH for stability needs to be determined experimentally through a comprehensive pH-rate profile study. Generally, for amine salts, a slightly acidic pH is often preferred to maintain solubility and minimize the degradation of the free base. A study on the related compound dimenhydrinate showed that pH has a significant influence on the chromatographic separation of its components, indicating pH sensitivity.[4]

Section 3: Data Presentation

Table 1: Factors Affecting the Stability of Amine-Containing Drugs in Aqueous Solutions

FactorEffect on StabilityRecommended Mitigation
pH Can catalyze hydrolysis and affect solubility.Determine the pH of maximum stability through a pH-rate profile study and use appropriate buffers.
Temperature Higher temperatures accelerate degradation reactions.[1]Store solutions at controlled room temperature or refrigerated, as determined by stability studies.
Light Can cause photodegradation.Protect solutions from light by using amber-colored containers or by storing them in the dark.
Oxygen/Oxidizing Agents Can lead to oxidative degradation.Use of antioxidants and packaging under an inert atmosphere (e.g., nitrogen).

Section 4: Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Aqueous Solution

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and a co-solvent) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60-80°C for a specified period.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80-100°C) for a specified period.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. A method similar to that described for dimenhydrinate, using a C18 column with a mobile phase of acetonitrile and a buffered aqueous phase, could be a good starting point.[4]

  • Use a photodiode array (PDA) detector to monitor the formation of degradation products and a mass spectrometer (MS) to identify their molecular weights.

Protocol 2: Stability-Indicating HPLC Method Development

1. Instrumentation:

  • HPLC system with a PDA detector and a mass spectrometer.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

2. Mobile Phase:

  • A gradient elution is often necessary to separate the parent drug from its degradation products. A typical starting point could be a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

3. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the this compound peak from all potential degradation product peaks generated during the forced degradation study.

Section 5: Mandatory Visualizations

Degradation_Pathway This compound This compound Diphenylpyraline Diphenylpyraline This compound->Diphenylpyraline Dissociation Chlorotheophylline 8-Chlorotheophylline This compound->Chlorotheophylline Dissociation Benzhydrol Benzhydrol Diphenylpyraline->Benzhydrol Hydrolysis Piperidinol 1-Methyl-4-piperidinol Diphenylpyraline->Piperidinol Hydrolysis Theophylline Theophylline Chlorotheophylline->Theophylline Degradation Caffeine Caffeine Chlorotheophylline->Caffeine Degradation

Caption: Potential degradation pathway of this compound in aqueous solution.

Troubleshooting_Workflow Start Instability Observed (Degradation/Precipitation) Check_pH Is pH controlled? Start->Check_pH Check_Light Is solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust and buffer pH Check_pH->Adjust_pH No Check_Temp Is temperature controlled? Check_Light->Check_Temp Yes Protect_Light Use amber vials/ store in dark Check_Light->Protect_Light No Check_Excipients Are excipients compatible? Check_Temp->Check_Excipients Yes Control_Temp Store at recommended temperature Check_Temp->Control_Temp No Screen_Excipients Perform excipient compatibility studies Check_Excipients->Screen_Excipients No End Stable Solution Check_Excipients->End Yes Adjust_pH->Check_Light Protect_Light->Check_Temp Control_Temp->Check_Excipients Screen_Excipients->End

Caption: Troubleshooting workflow for this compound solution instability.

References

Overcoming Piprinhydrinate solubility challenges for in-vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges and effectively using Piprinhydrinate in in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a combination of Diphenylpyraline and 8-chlorotheophylline.[1] Its primary therapeutic functions are as an antihistaminic and antiemetic agent.[1] The active component, Diphenylpyraline, is a first-generation antihistamine that acts as an antagonist at histamine H1 receptors. It has also been shown to exhibit anticholinergic effects by blocking muscarinic acetylcholine receptors and to inhibit the reuptake of dopamine.

Q2: What are the main challenges when preparing this compound for in-vitro assays?

A2: The primary challenge is its limited aqueous solubility. Like many first-generation antihistamines, this compound can be difficult to dissolve directly in aqueous cell culture media, which can lead to precipitation and inaccurate experimental results.

Q3: What is the recommended solvent for dissolving this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in-vitro experiments. A similar compound, Dimenhydrinate, which is also a combination of a diphenyl-based antihistamine with 8-chlorotheophylline, is soluble in DMSO at concentrations of 10 mg/mL or higher.[2]

Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?

A4: To avoid cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.

Troubleshooting Guide

Problem Possible Cause Solution
This compound precipitates out of solution when added to the cell culture medium. 1. The aqueous solubility limit has been exceeded. 2. The stock solution was added too quickly to the aqueous medium.1. Use a higher concentration stock solution in DMSO to minimize the volume added to the medium. 2. Perform a serial dilution of the DMSO stock solution in the cell culture medium. Add the stock solution dropwise while gently vortexing or swirling the medium. 3. Consider using a co-solvent system. For in-vivo formulations, a combination of DMSO, PEG300, and Tween 80 has been used and may be adaptable for in-vitro use, though careful validation is required.[3]
Inconsistent or unexpected experimental results. 1. Inaccurate concentration of the this compound working solution due to precipitation. 2. Degradation of this compound in the stock solution.1. After preparing the final working solution, centrifuge it at high speed and check for a pellet. If a pellet is present, the compound has precipitated. Prepare a fresh, lower concentration working solution. 2. Prepare fresh stock solutions regularly and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Observed cellular toxicity in the control group. The final concentration of DMSO is too high.Ensure the final concentration of DMSO in your cell culture medium is 0.5% or lower. Optimize your serial dilutions to minimize the amount of DMSO introduced.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 496.0 g/mol )[4]

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out 4.96 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of a Working Solution for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Perform a serial dilution of the 10 mM stock solution in cell culture medium to achieve the desired final concentration.

  • Example for a 10 µM final concentration in 1 mL of medium:

    • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of sterile cell culture medium. This will give you a 100 µM solution.

    • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

  • Always add the this compound solution to the cell culture medium dropwise while gently mixing.

  • Include a vehicle control in your experiment containing the same final concentration of DMSO as your treatment group.

Quantitative Data

Solubility of Diphenylpyraline (a component of this compound)

SolventSolubility
Methanol30 mg/mL
0.1N HCl18.4 mg/mL
Water11.2 mg/mL

Note: This data is for the Diphenylpyraline component. This compound's solubility may vary.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the signaling pathways affected by this compound and a general experimental workflow for its use.

experimental_workflow Experimental Workflow for In-Vitro this compound Studies cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Weigh this compound Powder dissolve Dissolve in DMSO to make 10 mM Stock Solution start->dissolve store Store at -20°C dissolve->store dilute Prepare Working Solution via Serial Dilution in Media store->dilute treat Treat Cells with this compound and Vehicle Control dilute->treat incubate Incubate for Desired Time treat->incubate assay Perform In-Vitro Assay incubate->assay data Collect and Analyze Data assay->data conclusion Draw Conclusions data->conclusion

This compound In-Vitro Experimental Workflow

histamine_h1_receptor_pathway This compound's Antagonism of Histamine H1 Receptor Signaling This compound This compound h1r Histamine H1 Receptor This compound->h1r Blocks gq Gq Protein h1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc dopamine_reuptake_pathway This compound's Inhibition of Dopamine Reuptake This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits dopamine_neuron Presynaptic Neuron dat->dopamine_neuron Transports dopamine_synapse Synaptic Dopamine dopamine_synapse->dat Binds to reuptake Dopamine Reuptake anticholinergic_pathway This compound's Anticholinergic (Antimuscarinic) Action This compound This compound mar Muscarinic Acetylcholine Receptor This compound->mar Blocks g_protein G-Protein Signaling mar->g_protein Activates acetylcholine Acetylcholine acetylcholine->mar Binds to cellular_response Cellular Response g_protein->cellular_response

References

Piprinhydrinate Stability: A Technical Guide to Stress Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on investigating the degradation pathways of Piprinhydrinate under various stress conditions. The following information, presented in a question-and-answer format, addresses common challenges and outlines robust experimental strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its structurally susceptible points for degradation?

This compound is an antihistaminic salt composed of two active moieties: Diphenylpyraline and 8-Chlorotheophylline.[1][2] Understanding the chemical structure of each component is key to predicting degradation pathways.

  • Diphenylpyraline: This molecule contains a benzhydryl ether linkage and a tertiary amine within a piperidine ring. Ether linkages are known to be susceptible to acid and base-catalyzed hydrolysis. Tertiary amines are prone to oxidation, typically forming N-oxides.

  • 8-Chlorotheophylline: This is a xanthine derivative, structurally similar to caffeine. While generally more stable, the purine ring system can undergo degradation under harsh conditions.

Q2: What are the expected major degradation pathways for this compound under stress conditions?

Based on its chemical structure, the following degradation pathways are proposed for the Diphenylpyraline moiety, which is generally the less stable component.

  • Acid/Base Hydrolysis: Cleavage of the ether bond is the most probable pathway, yielding Benzhydrol (DP1) and 1-methyl-4-piperidinol (DP2).

  • Oxidative Degradation: Oxidation of the tertiary nitrogen on the piperidine ring is expected to form Diphenylpyraline N-oxide (DP3).

  • Photolytic/Thermal Stress: These conditions can accelerate hydrolysis and oxidation. Severe thermal stress may lead to further, more complex degradation products.

The diagram below illustrates these proposed primary degradation routes for the Diphenylpyraline component.

G Proposed Degradation Pathways of Diphenylpyraline Moiety cluster_parent cluster_products Degradation Products This compound This compound (Diphenylpyraline Component) DP1 Benzhydrol (DP1) This compound->DP1 Acid/Base Hydrolysis DP2 1-methyl-4-piperidinol (DP2) This compound->DP2 Acid/Base Hydrolysis DP3 Diphenylpyraline N-oxide (DP3) This compound->DP3 Oxidation (e.g., H₂O₂)

Caption: Proposed degradation of the Diphenylpyraline moiety.

Troubleshooting Guide

Q3: I am not observing any degradation in my stress studies. What should I do?

If you fail to achieve the target degradation of 5-20%, consider the following adjustments as recommended by ICH guidelines.[3][4]

  • Increase Stressor Concentration: For hydrolytic studies, move from 0.1 M HCl/NaOH to 1 M or even 5 M. For oxidative studies, increase H₂O₂ concentration from 3% to 10% or 30%.

  • Increase Temperature: Elevate the temperature. For hydrolytic studies, heating at 60-80°C is common. If room temperature shows no effect, refluxing for a shorter period might be necessary.

  • Extend Exposure Time: If initial time points (e.g., 24 hours) show no degradation, extend the study to 48 or 72 hours, or until sufficient degradation is observed.

  • Verify Analytical Method: Ensure your analytical method (e.g., HPLC) is sensitive enough to detect small changes in the parent drug concentration and can separate potential degradants from the main peak.

Q4: My chromatogram shows many small, unidentified peaks after stress testing. How do I proceed?

  • Use a Diode Array Detector (DAD/PDA): A DAD can help determine if the new peaks are related to the drug substance by comparing their UV spectra to the parent drug. This is known as peak purity analysis.

  • LC-MS Analysis: The most effective way to identify unknown degradants is to use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine their molecular weights. This data, combined with knowledge of the parent structure, allows for structural elucidation.

  • Check the Placebo/Blank: Always run a stressed "placebo" (formulation excipients without the drug) and a blank (stressing agent in solvent) to ensure the extra peaks are not coming from excipient degradation or the stress medium itself.

Q5: The peak shape for my primary compound is poor after acid/base stress. What is the cause?

This is often due to improper sample neutralization. Injecting a highly acidic or basic sample onto a standard reversed-phase HPLC column can damage the column and cause severe peak distortion.

  • Action: Always neutralize your sample to approximately pH 7 before injection. For example, if you took 1 mL of a sample in 1 M HCl, you should add 1 mL of 1 M NaOH before diluting to the final volume with mobile phase or an appropriate solvent.

Experimental Protocols & Data

Q6: Can you provide a standard protocol for a forced degradation study on this compound?

The following is a generalized protocol for conducting a forced degradation study, designed to generate degradation products for the development and validation of a stability-indicating analytical method.[1][5][6]

The workflow for these studies is summarized in the diagram below.

G General Workflow for Forced Degradation Studies prep Prepare 1 mg/mL Stock Solution stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photo) prep->stress sample Withdraw Samples at Time Points stress->sample neutralize Neutralize & Dilute to Target Concentration sample->neutralize analyze Analyze via Stability- Indicating HPLC Method neutralize->analyze evaluate Evaluate Data (% Degradation, Peak Purity) analyze->evaluate

Caption: Standard experimental workflow for stress testing.

Detailed Methodologies:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 Methanol:Water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M HCl. Keep at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with 1 M NaOH before analysis.

    • Alkaline Hydrolysis: Mix 5 mL of stock solution with 5 mL of 1 M NaOH. Keep at 60°C. Withdraw samples at 2, 6, 12, and 24 hours. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 30% H₂O₂. Keep at room temperature, protected from light. Withdraw samples at 2, 6, 12, and 24 hours.

    • Thermal Degradation: Store the stock solution in a sealed vial at 80°C. Withdraw samples at 24, 48, and 72 hours.

    • Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before injection, dilute all stressed samples to a final concentration of ~100 µg/mL using the mobile phase.

    • Analyze using a validated stability-indicating HPLC method. A typical starting point for method development could be:

      • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (40:60 v/v)[7]

      • Flow Rate: 1.0 mL/min

      • Detection: 230 nm

      • Column Temperature: 30°C

Q7: How should the quantitative data from these studies be presented?

Data should be summarized in a clear, tabular format to allow for easy comparison across different stress conditions. The goal is to determine the percentage of the parent drug remaining and identify the major degradation products formed.

Table 1: Illustrative Summary of this compound Forced Degradation Results

Stress Condition Duration (hours) This compound Remaining (%) Major Degradation Products (DP) Detected % Area of Major DP
1 M HCl, 60°C 24 85.2% DP1, DP2 11.5%
1 M NaOH, 60°C 12 89.8% DP1, DP2 8.1%
30% H₂O₂, RT 6 82.5% DP3 15.3%
Dry Heat, 80°C 72 96.1% Minor unidentified peaks < 1% each
Photolytic (ICH Q1B) - 98.5% Minor unidentified peaks < 0.5% each

Note: This table contains illustrative data for demonstration purposes.

References

Technical Support Center: Optimizing Piprinhydrinate Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Piprinhydrinate for their cell-based assays.

Disclaimer

Direct experimental data on the use of this compound in a wide range of cell-based assays is limited in publicly available literature. This compound is a salt composed of Diphenylpyraline and 8-chlorotheophylline. Much of the available in vitro data pertains to Diphenylpyraline hydrochloride. The information provided here is based on the known pharmacology of histamine H1 receptor antagonists, general principles of cell-based assays, and available data on Diphenylpyraline. Researchers should use this as a guide and perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-generation antihistamine that acts as a histamine H1 receptor antagonist. The active component, Diphenylpyraline, blocks the action of histamine at H1 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, activate the Gq/11 protein subunit. This initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, leading to various cellular responses. By blocking this receptor, this compound inhibits these downstream effects. Additionally, as a first-generation antihistamine, it can cross the blood-brain barrier and may also exhibit anticholinergic effects by blocking muscarinic receptors.

Q2: What is a recommended starting concentration for this compound in a cell-based assay?

A2: Based on a study using Diphenylpyraline hydrochloride in mouse nucleus accumbens slices, a concentration of 10 µM markedly inhibited dopamine uptake.[1] This can be a reasonable starting point for your dose-response experiments. However, the optimal concentration will be cell-type and assay-dependent. We recommend testing a wide range of concentrations (e.g., from 0.1 µM to 100 µM) in a preliminary experiment to determine the IC50 (half-maximal inhibitory concentration) or CC50 (half-maximal cytotoxic concentration).

Q3: How should I prepare a stock solution of this compound?

A3: this compound's active component, Diphenylpyraline, has good solubility in DMSO. According to supplier data, the solubility of Diphenylpyraline hydrochloride in DMSO is reported to be between 55 mg/mL (173.04 mM) and 63 mg/mL (198.2 mM) .[2][3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in sterile DMSO and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q4: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?

A4: Precipitation can occur when a compound dissolved in an organic solvent like DMSO is diluted into an aqueous solution like cell culture medium. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% , to minimize solvent-induced cytotoxicity. Some cell lines may be sensitive to even lower concentrations.

  • Dilution Method: Instead of adding the highly concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. You can first dilute the stock in a smaller volume of serum-free media and then add this intermediate dilution to your cells.

  • Pre-warming: Gently warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Vortexing: Immediately after adding the compound to the medium, vortex the solution gently to ensure it is well-mixed.

  • Serum Content: The presence of serum in the culture medium can sometimes help to solubilize compounds. Compare the solubility in serum-free versus serum-containing media.

Troubleshooting Guides

Issue 1: High background or inconsistent results in the cell viability assay.
Possible Cause Troubleshooting Suggestion
This compound Interference with Assay Reagents Run a control plate with this compound in cell-free medium to check for any direct reaction with your viability reagent (e.g., MTT, XTT, or resazurin).
Uneven Cell Seeding Ensure a single-cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells.
Edge Effects To minimize evaporation from the outer wells of the plate, fill the outer wells with sterile PBS or media without cells.
Contamination Visually inspect your cell cultures for any signs of microbial contamination. If suspected, discard the culture and start a new one from a frozen stock.
Issue 2: No significant effect of this compound at expected concentrations.
Possible Cause Troubleshooting Suggestion
Incorrect Concentration Range The chosen cell line may be less sensitive to this compound. Test a broader and higher range of concentrations.
Compound Degradation Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a new stock aliquot for each experiment.
Short Incubation Time The effect of this compound may be time-dependent. Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period.
Low Receptor Expression The target cell line may have low or no expression of the histamine H1 receptor. Verify receptor expression using techniques like qPCR or Western blotting if possible.
Issue 3: High levels of cell death even at low concentrations.
Possible Cause Troubleshooting Suggestion
High Cytotoxicity The cell line being used may be particularly sensitive to this compound. Perform a cytotoxicity assay (e.g., LDH release or a live/dead stain) to determine the cytotoxic concentration range.
Solvent Toxicity Ensure the final DMSO concentration is not exceeding the tolerance level of your specific cell line. Run a vehicle control with the same concentration of DMSO to assess its effect.
Off-Target Effects At higher concentrations, this compound may have off-target effects leading to cytotoxicity. Consider using a lower concentration range if the goal is to study H1 receptor-specific effects.

Data Presentation

Table 1: Solubility of Diphenylpyraline Hydrochloride (Active Component of this compound)

Solvent Solubility Molar Concentration Source
DMSO63 mg/mL198.2 mM[2]
DMSO55 mg/mL173.04 mM[3]
Water≥ 36 mg/mL≥ 113.26 mM[4]

Table 2: Example Starting Concentration for In Vitro Studies

Compound Concentration Assay/System Observed Effect Source
Diphenylpyraline hydrochloride10 µMDopamine uptake in mouse nucleus accumbens slicesMarked inhibition[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO (for formazan solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol provides a general framework for assessing apoptosis by flow cytometry.

Materials:

  • This compound stock solution (in DMSO)

  • Cell line of interest

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time period. Include an untreated control and a vehicle control.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant containing the floating cells.

  • Cell Washing: Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Cell Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor (GPCR) Gq11 Gq/11 Protein H1R->Gq11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Histamine Histamine Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq11->PLC Activates Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses Ca_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

Caption: Histamine H1 Receptor Signaling Pathway and its Inhibition by this compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells 1. Seed cells in a 96-well plate treat_cells 2. Treat with this compound (various concentrations) seed_cells->treat_cells incubate 3. Incubate for determined period (e.g., 48h) treat_cells->incubate add_mtt 4. Add MTT reagent incubate->add_mtt incubate_mtt 5. Incubate (3-4 hours) add_mtt->incubate_mtt add_dmso 6. Add DMSO to dissolve formazan incubate_mtt->add_dmso read_absorbance 7. Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability 8. Calculate % cell viability read_absorbance->calculate_viability determine_ic50 9. Determine IC50 value calculate_viability->determine_ic50 G start Experiment Start issue Inconsistent or unexpected results? start->issue check_conc Verify this compound concentration and stability issue->check_conc Yes end Experiment Successful issue->end No check_cells Check cell health and seeding density check_conc->check_cells check_protocol Review assay protocol and reagent preparation check_cells->check_protocol run_controls Run appropriate controls (vehicle, positive, negative) check_protocol->run_controls analyze_data Re-analyze data run_controls->analyze_data

References

Technical Support Center: Troubleshooting Piprinhydrinate Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be experiencing interference from Piprinhydrinate in their analytical assays. The information is presented in a question-and-answer format to directly address specific issues.

Disclaimer: Direct studies on the analytical interference of this compound are limited. The guidance provided here is based on the chemical properties of its components, Diphenylpyraline and 8-chlorotheophylline, as well as data from structurally analogous compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a salt combination of two active compounds: Diphenylpyraline and 8-chlorotheophylline.[1] Interference in analytical assays can arise from either of these components or their metabolites due to their specific chemical structures. Diphenylpyraline is a first-generation antihistamine with a benzhydryl ether structure, similar to diphenhydramine.[2][3] 8-chlorotheophylline is a xanthine derivative, structurally related to caffeine and theophylline.[4][5]

Q2: What types of assays are most likely to be affected by this compound interference?

Based on the structures of its components, the following assays are most susceptible to interference:

  • Immunoassays: Particularly competitive immunoassays, where the structural similarity of Diphenylpyraline to other drugs (e.g., tricyclic antidepressants) may cause cross-reactivity.[6][7][8]

  • Enzymatic Assays: Assays that utilize enzymes susceptible to inhibition or modulation by xanthine derivatives could be affected by 8-chlorotheophylline.[9][10][11]

  • Chromatographic Assays (HPLC, GC): Co-elution of this compound, its components, or its metabolites with the analyte of interest can lead to inaccurate quantification.

Troubleshooting Guides

Issue 1: Unexpected positive or false-positive results in an immunoassay.

Potential Cause: Cross-reactivity of the assay antibodies with Diphenylpyraline, a component of this compound. The benzhydryl group in Diphenylpyraline is structurally similar to moieties in other drugs, which can lead to non-specific binding. For instance, the structurally similar compound diphenhydramine has been shown to cross-react in immunoassays for tricyclic antidepressants and propoxyphene.[8][12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for suspected immunoassay interference.

Experimental Protocol: Spike and Recovery

  • Objective: To determine if this compound interferes with the accurate measurement of the analyte of interest.

  • Materials:

    • Blank matrix (e.g., drug-free serum or urine).

    • Analyte standard of a known concentration.

    • This compound standard solution.

    • Your immunoassay reagents.

  • Procedure:

    • Prepare three sets of samples:

      • Set A (Blank + Analyte): Spike the blank matrix with the analyte standard to a known concentration.

      • Set B (Blank + Analyte + this compound): Spike the blank matrix with both the analyte standard (at the same concentration as Set A) and this compound. The concentration of this compound should be at a clinically relevant level.

      • Set C (Blank + this compound): Spike the blank matrix with this compound only.

    • Analyze all three sets of samples using your immunoassay.

    • Calculate Percent Recovery: % Recovery = [(Concentration in Set B - Concentration in Set C) / Concentration in Set A] * 100

  • Interpretation:

    • A recovery significantly different from 100% (e.g., <85% or >115%) suggests interference.

    • A non-zero result in Set C indicates direct cross-reactivity of this compound with the assay.

Data Summary: Potential Cross-Reactivity of Diphenylpyraline (inferred from Diphenhydramine)

Assay for:Potential for Cross-ReactivityReference
Tricyclic AntidepressantsHigh[8]
PropoxypheneModerate[12]
Other AntihistaminesLow to Moderate[6][7]
Issue 2: Inaccurate results in an enzymatic assay.

Potential Cause: Inhibition or activation of the assay enzyme by 8-chlorotheophylline. Xanthine derivatives are known to interact with various enzymes. For example, theophylline, a structurally similar compound, can inhibit alkaline phosphatase.[10][11][13]

Troubleshooting Workflow:

G A Inaccurate Enzymatic Assay Results B Suspect 8-chlorotheophylline Interference A->B C Review Sample Medication History B->C D This compound or other xanthines present? C->D E Perform Enzyme Activity Assay with and without this compound D->E Yes F Consider Other Inhibitors/Activators D->F No G Significant change in enzyme activity? E->G G->F No H Consider sample pretreatment (e.g., SPE) to remove interferent G->H Yes I Use an alternative analytical method G->I Yes, if pretreatment fails J Problem Resolved H->J I->J

Caption: Troubleshooting workflow for suspected enzymatic assay interference.

Experimental Protocol: Enzyme Activity Assay

  • Objective: To assess the direct effect of this compound on the activity of the enzyme used in the assay.

  • Materials:

    • The purified enzyme used in your assay.

    • Enzyme substrate.

    • Assay buffer.

    • This compound standard solution.

    • A suitable detection system (e.g., spectrophotometer).

  • Procedure:

    • Prepare a reaction mixture containing the enzyme, buffer, and substrate.

    • Prepare a second reaction mixture identical to the first, but also containing this compound at a concentration expected in the samples.

    • Prepare a blank for each condition (without the enzyme) to account for background signal.

    • Incubate the reaction mixtures under the standard assay conditions.

    • Measure the rate of product formation over time.

  • Interpretation:

    • A significant decrease in the reaction rate in the presence of this compound suggests enzyme inhibition.

    • A significant increase in the reaction rate suggests enzyme activation.

Issue 3: Poor peak shape or co-elution in chromatographic assays (HPLC/GC).

Potential Cause: The physicochemical properties of this compound or its metabolites may be similar to the analyte of interest, leading to overlapping peaks. Matrix effects from the sample could also contribute to poor chromatography.

Troubleshooting Strategies:

  • Method Optimization:

    • Mobile Phase/Gradient Adjustment: Modify the mobile phase composition or the gradient profile to improve the separation between the analyte and the interfering peaks.[14][15][16][17]

    • Column Chemistry: Try a column with a different stationary phase (e.g., C18, Phenyl, Cyano) to exploit different separation mechanisms.

    • pH Adjustment: Altering the pH of the mobile phase can change the ionization state of both the analyte and interferents, potentially improving resolution.

  • Sample Preparation:

    • Solid-Phase Extraction (SPE): Develop an SPE protocol to selectively isolate the analyte of interest and remove this compound and its metabolites.

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to achieve differential partitioning of the analyte and interferents.

  • Detection:

    • Mass Spectrometry (MS): If available, an MS detector can often distinguish between co-eluting compounds based on their mass-to-charge ratio, providing a higher degree of specificity.

Logical Relationship for Chromatographic Troubleshooting:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution Problem Poor Peak Shape Co-elution Method_Opt Method Optimization Adjust Mobile Phase Change Column Modify pH Problem->Method_Opt Sample_Prep Sample Preparation Solid-Phase Extraction Liquid-Liquid Extraction Problem->Sample_Prep Detection_Method Detection Use Mass Spectrometry Problem->Detection_Method Resolution Improved Separation Accurate Quantification Method_Opt->Resolution Sample_Prep->Resolution Detection_Method->Resolution

Caption: Logical approach to resolving chromatographic interference.

References

Improving the yield of Piprinhydrinate synthesis reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the synthesis of Piprinhydrinate. The following information addresses common challenges and frequently asked questions to improve reaction yield and product purity.

Understanding the Synthesis of this compound

This compound is the salt formed from the reaction of two active pharmaceutical ingredients: Diphenylpyraline and 8-Chlorotheophylline.[1] The synthesis, therefore, is a salt formation reaction, which is a type of acid-base reaction, rather than a complex multi-step organic synthesis. The primary goal is to achieve a high-yield precipitation of the salt in a pure crystalline form.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low Yield of Precipitated Product Incomplete reaction between Diphenylpyraline and 8-Chlorotheophylline.- Ensure equimolar amounts of both reactants are used. - Gently warm the reaction mixture to increase solubility and reaction rate.
The chosen solvent has too high a solubility for this compound.- Experiment with different solvent systems (e.g., ethanol-water mixtures, isopropanol). - Gradually cool the reaction mixture to decrease the solubility of the product. - Consider using an anti-solvent to induce precipitation.
Product is Oily or Gummy, Not Crystalline The product is "oiling out" instead of crystallizing, which can happen if the solution is supersaturated or cooled too quickly.- Slow down the cooling rate of the reaction mixture. - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure this compound if available.
Product Appears Impure (Discoloration, Wrong Melting Point) Presence of unreacted starting materials or byproducts.- Wash the filtered product with a small amount of cold solvent to remove impurities. - Recrystallize the product from a suitable solvent to improve purity.
Degradation of starting materials or product.- Avoid excessive heating during the reaction and drying process. - Ensure the starting materials are of high purity before use.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is a salt formation reaction between Diphenylpyraline (a base) and 8-Chlorotheophylline (an acidic purine derivative). The reaction involves the protonation of the basic nitrogen on Diphenylpyraline by the acidic proton on 8-Chlorotheophylline, leading to the formation of an ionic salt which then precipitates from the solution.

Q2: How can I optimize the solvent system for the reaction?

A2: The ideal solvent system should dissolve the reactants to a reasonable extent at an elevated temperature but have low solubility for the this compound salt at lower temperatures to ensure high recovery. You can systematically vary the solvent composition and observe the effect on yield and purity, as illustrated in the data table below.

Q3: What is the optimal temperature for the reaction and crystallization?

A3: The reaction can often be performed at a slightly elevated temperature (e.g., 40-60°C) to ensure complete dissolution and reaction of the starting materials. For crystallization, a slow, controlled cooling to a lower temperature (e.g., 0-5°C) is generally recommended to maximize yield and obtain well-defined crystals.

Q4: How do I confirm the identity and purity of the synthesized this compound?

A4: The identity and purity of the final product can be confirmed using various analytical techniques, including:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

  • Spectroscopy (FTIR, NMR): To confirm the presence of functional groups from both Diphenylpyraline and 8-Chlorotheophylline and the absence of impurities.

  • Chromatography (HPLC, TLC): To quantify the purity and identify any residual starting materials or byproducts.

Experimental Protocols

Key Experiment: Synthesis and Crystallization of this compound

Objective: To synthesize this compound from Diphenylpyraline and 8-Chlorotheophylline and optimize the yield through controlled crystallization.

Materials:

  • Diphenylpyraline (1 equivalent)

  • 8-Chlorotheophylline (1 equivalent)

  • Ethanol (solvent)

  • Deionized water (co-solvent)

  • Reaction flask with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • To a reaction flask, add equimolar amounts of Diphenylpyraline and 8-Chlorotheophylline.

  • Add a sufficient volume of ethanol to the flask to suspend the reactants.

  • Begin stirring the mixture at room temperature.

  • Gently heat the mixture to 50°C while stirring.

  • Slowly add deionized water dropwise until all solids dissolve, creating a clear solution.

  • Once a clear solution is obtained, stop heating and allow the flask to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to maximize precipitation.

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol-water (1:1) mixture.

  • Dry the product under vacuum to a constant weight.

  • Calculate the percentage yield.

Data Presentation

Table 1: Optimization of Solvent Ratio for this compound Synthesis
Experiment ID Ethanol (mL) Water (mL) Yield (%) Product Purity (by HPLC, %) Observations
PIP-SYN-01100108598.5Good crystalline solid.
PIP-SYN-02100209299.1Higher yield, well-formed crystals.
PIP-SYN-03100308899.0Slightly lower yield, some material remained in solution.
PIP-SYN-0480209098.8Good yield, slightly faster precipitation.
Table 2: Effect of Cooling Rate on Crystal Formation
Experiment ID Cooling Method Time to Onset of Crystallization (min) Crystal Morphology Yield (%)
PIP-CRYS-01Slow cooling to room temperature overnight60Large, well-defined needles91
PIP-CRYS-02Rapid cooling in an ice bath10Fine powder89
PIP-CRYS-03Staged cooling: 1 hr at RT, then 1 hr at 0-5°C45Small, uniform crystals92

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process cluster_purification Product Isolation Diphenylpyraline Diphenylpyraline Mixing_in_Solvent 1. Mix in Solvent (e.g., Ethanol/Water) Diphenylpyraline->Mixing_in_Solvent 8-Chlorotheophylline 8-Chlorotheophylline 8-Chlorotheophylline->Mixing_in_Solvent Heating 2. Gentle Heating (e.g., 50°C) Mixing_in_Solvent->Heating Cooling 3. Controlled Cooling (e.g., 0-5°C) Heating->Cooling Filtration 4. Vacuum Filtration Cooling->Filtration Washing 5. Wash with Cold Solvent Filtration->Washing Drying 6. Drying under Vacuum Washing->Drying Final_Product Pure this compound Drying->Final_Product Logical_Troubleshooting Start Low Yield Issue Check_Stoichiometry Check Reactant Stoichiometry Start->Check_Stoichiometry Adjust_Stoichiometry Adjust to Equimolar Ratio Check_Stoichiometry->Adjust_Stoichiometry Incorrect Check_Solubility Evaluate Solvent System Check_Stoichiometry->Check_Solubility Correct Adjust_Stoichiometry->Check_Solubility Optimize_Solvent Optimize Solvent/Anti-solvent Ratio Check_Solubility->Optimize_Solvent Too Soluble Check_Cooling Review Cooling Protocol Check_Solubility->Check_Cooling Optimal Optimize_Solvent->Check_Cooling Optimize_Cooling Implement Slower/Staged Cooling Check_Cooling->Optimize_Cooling Too Rapid End Yield Improved Check_Cooling->End Optimal Optimize_Cooling->End

References

Piprinhydrinate Recrystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of piprinhydrinate to enhance its purity.

Troubleshooting Recrystallization Issues

This section addresses common problems encountered during the recrystallization of this compound.

Problem EncounteredPotential CauseSuggested Solution
No crystal formation upon cooling - Solution is not supersaturated (too much solvent). [1][2] - Supersaturation is present, but nucleation is slow. [1]- Reduce the solvent volume. This can be achieved by gentle heating under a stream of nitrogen or by using a rotary evaporator to remove excess solvent.[1] - Induce nucleation. Try scratching the inside of the flask with a glass rod at the meniscus.[1] Alternatively, add a seed crystal of pure this compound if available.[1]
Oiling out instead of crystallization - The compound is significantly impure. - The cooling rate is too rapid. [1] - Inappropriate solvent system. [1]- Re-dissolve the oil. Gently warm the solution to redissolve the material, add a small amount of additional solvent, and allow it to cool more slowly.[1] - Consider an alternative solvent or solvent mixture. A different solvent system may favor crystal formation over oiling out.
Low yield of recrystallized product - Too much solvent was used, leading to significant loss of product in the mother liquor. [2] - Premature crystallization during hot filtration. - Concentrate the mother liquor. If the mother liquor has not been discarded, its volume can be reduced to recover more product, which can then be recrystallized again.[2] - Ensure the filtration apparatus is pre-heated. Using a heated funnel during hot filtration can prevent the product from crystallizing prematurely.
Crystals are colored or appear impure - Colored impurities are present. - Incomplete removal of mother liquor. - Use activated charcoal. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] - Wash the crystals thoroughly. After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.[4]
Rapid, uncontrolled crystallization - The solution is too concentrated. [2] - Cooling is too fast. [2]- Add a small amount of additional hot solvent. This will slightly decrease the supersaturation and allow for slower, more controlled crystal growth.[2] - Insulate the flask. Allow the flask to cool slowly at room temperature, or insulate it to slow the cooling rate further.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While specific solubility data for this compound is not widely published, a common solvent system used for the purification of its hydrochloride salt is a mixture of isopropanol and ethyl ether.[5] The general principle is to find a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures.[4] Ethanol or mixtures of ethanol and water can also be good starting points for polar organic compounds.[6]

Q2: How can I determine the optimal solvent for recrystallization?

A2: A systematic approach is to test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.[4]

Q3: My this compound product has a melting point of 151-152°C after recrystallization. Is this pure?

A3: The reported melting point for the 8-chlorotheophylline salt of 4-diphenylmethoxy-1-methylpiperidine (a component of this compound) is 151-152°C, suggesting a high degree of purity.[5] The pure hydrochloride salt of the benzhydryl ether component has a reported melting point of 206°C.[5]

Q4: What is "oiling out" and how can I prevent it?

A4: "Oiling out" is the separation of the dissolved compound as a liquid rather than a solid during cooling.[1] This can be caused by a high concentration of impurities, a too-rapid cooling rate, or an unsuitable solvent.[1] To prevent this, ensure your crude material is not overly impure, allow the solution to cool slowly, and consider using a different solvent system if the problem persists.[1]

Q5: How can I improve the yield of my recrystallization?

A5: To improve the yield, use the minimum amount of hot solvent necessary to completely dissolve the crude product.[2][4] Avoid using an excessive amount of solvent, as this will result in a greater amount of the product remaining dissolved in the mother liquor upon cooling.[2] You can also try to recover more product by concentrating the mother liquor.[2]

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material and the specific laboratory conditions.

Materials:

  • Crude this compound

  • Isopropanol

  • Ethyl ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot isopropanol to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. To promote further crystallization, the flask can be placed in an ice bath.

  • Inducing Precipitation: If crystals do not form readily, try scratching the inner wall of the flask with a glass rod or adding a seed crystal. If the solution remains clear, it may be necessary to reduce the volume of the solvent by gentle heating.

  • Precipitation with Anti-Solvent: Once the isopropanol solution is cool, slowly add ethyl ether (an "anti-solvent" in which this compound is less soluble) until a faint turbidity is observed.[5] This will help to precipitate more of the product.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol-ethyl ether mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove residual solvents.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude this compound in minimal hot isopropanol hot_filter Hot gravity filtration dissolve->hot_filter cool Cool filtrate slowly hot_filter->cool add_anti_solvent Add ethyl ether cool->add_anti_solvent vacuum_filter Vacuum filtration add_anti_solvent->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry purified crystals wash->dry

Caption: Experimental workflow for this compound recrystallization.

troubleshooting_logic start Recrystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield success Pure Crystals Obtained start->success Successful too_much_solvent Reduce Solvent Volume no_crystals->too_much_solvent Yes induce_nucleation Scratch Flask / Add Seed Crystal no_crystals->induce_nucleation No slow_cooling Re-dissolve and Cool Slowly oiling_out->slow_cooling concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor too_much_solvent->start induce_nucleation->start slow_cooling->start concentrate_mother_liquor->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Managing Piprinhydrinate-Induced Sedation in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing sedation induced by piprinhydrinate and other first-generation antihistamines in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a first-generation histamine H1-receptor antagonist.[1] Its primary mechanism of action involves blocking the effects of histamine at H1 receptors. This action is responsible for its anti-allergic effects. However, like other first-generation antihistamines, it can also cross the blood-brain barrier and antagonize H1 receptors in the central nervous system (CNS), leading to sedation.[2]

Q2: What are the expected sedative effects of this compound and similar antihistamines in animal models?

The sedative effects of first-generation antihistamines can vary depending on the animal species, dose, and route of administration. Common signs of sedation include decreased motor activity, lethargy, and an increased threshold for arousal. It is important to note that in some species, paradoxical excitement can occur at higher doses.

Q3: What are the known pharmacokinetic and pharmacodynamic properties of first-generation antihistamines?

  • Pharmacokinetics is the study of how the body absorbs, distributes, metabolizes, and excretes a drug.[3][4][5] For first-generation antihistamines, oral absorption is generally good, and they are widely distributed throughout the body, including the CNS. Metabolism primarily occurs in the liver, and the metabolites are excreted in the urine.

  • Pharmacodynamics refers to what the drug does to the body.[3][5] The primary pharmacodynamic effect of this compound is the blockade of H1 receptors. The sedative effects are a direct consequence of this action within the CNS.[2]

Troubleshooting Guides

Issue: Unexpectedly High Levels of Sedation Observed

Potential Causes:

  • Incorrect Dosing: The administered dose may be too high for the specific animal model or individual animal.

  • Drug-Drug Interactions: Co-administration with other CNS depressants (e.g., sedatives, anesthetics) can potentiate the sedative effects of this compound.[6][7]

  • Metabolic Impairment: Animals with compromised liver function may have a reduced ability to metabolize the drug, leading to higher plasma concentrations and increased sedation.[8]

  • Species/Strain Sensitivity: Certain animal species or strains may be more sensitive to the sedative effects of antihistamines.

Mitigation Strategies:

  • Dose Reduction: Carefully review and consider reducing the dose of this compound.

  • Review Concomitant Medications: Avoid co-administration with other CNS depressants. If unavoidable, reduce the dose of both agents and monitor the animals closely.

  • Health Status Assessment: Ensure animals are healthy and free of underlying conditions that may affect drug metabolism.

  • Pilot Studies: Conduct pilot studies with a small number of animals to determine the optimal dose with minimal sedation for your specific model.

Issue: Variable Sedation Effects Across a Study Cohort

Potential Causes:

  • Individual Animal Variability: Biological differences between animals can lead to variations in drug metabolism and response.

  • Inconsistent Drug Administration: Variations in the administration technique can lead to differences in drug absorption.

  • Environmental Factors: Stress or excitement in the animal facility can influence the behavioral manifestation of sedation.

Mitigation Strategies:

  • Standardized Procedures: Ensure consistent and accurate drug administration for all animals.

  • Acclimatization: Allow animals to acclimate to the experimental environment to minimize stress.

  • Baseline Measurements: Record baseline activity levels for each animal before drug administration to account for individual differences.

Data Presentation

Table 1: Example Sedation Scores for Diphenhydramine (a related first-generation antihistamine) in Dogs

Treatment GroupDose (mg/kg, IM)Mean Sedation Score at 30 minutes (Scale: 0-14)
Saline0.05 mL/kgNot significantly different from baseline
Diphenhydramine2Not significantly different from saline
Diphenhydramine4Not significantly different from saline
Diphenhydramine8Not significantly different from saline
Acepromazine0.1Significantly higher than saline and diphenhydramine groups

Data extrapolated from a study on diphenhydramine in dogs.[9][10] This table serves as an example; specific results for this compound may vary.

Experimental Protocols

Protocol: Assessment of Sedation in Rodents
  • Animal Acclimatization: Acclimate rodents to the testing room for at least 1 hour before the experiment.

  • Baseline Assessment: Record baseline locomotor activity for 30 minutes using an open-field arena equipped with automated tracking software.

  • Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).

  • Post-Dosing Assessment: Immediately after dosing, place the animal back in the open-field arena and record locomotor activity for a predefined period (e.g., 60-120 minutes).

  • Data Analysis: Analyze the total distance traveled, time spent mobile, and other relevant parameters to quantify the level of sedation. Compare the results between the drug-treated and control groups.

Visualizations

Piprinhydrinate_Signaling_Pathway This compound This compound BBB Blood-Brain Barrier This compound->BBB Crosses H1_Receptor_CNS Histamine H1 Receptor (CNS) This compound->H1_Receptor_CNS Antagonizes BBB->H1_Receptor_CNS Enters CNS Sedation Sedation H1_Receptor_CNS->Sedation Leads to (when blocked) Histamine Histamine Histamine->H1_Receptor_CNS Activates

Caption: this compound's mechanism of sedation.

Experimental_Workflow start Start: Plan Experiment pilot Conduct Pilot Study (Dose-Ranging) start->pilot define_dose Define Optimal Dose pilot->define_dose main_study Conduct Main Study define_dose->main_study monitor Monitor for Sedation main_study->monitor no_sedation No/Acceptable Sedation monitor->no_sedation Yes excess_sedation Excessive Sedation monitor->excess_sedation No end End: Analyze Data no_sedation->end troubleshoot Troubleshoot (See Guide) excess_sedation->troubleshoot troubleshoot->main_study Adjust Protocol

Caption: Workflow for managing sedation in animal studies.

Alternatives to this compound with Lower Sedative Potential

For studies where sedation is a confounding factor, consider using second or third-generation antihistamines, which have a lower propensity to cross the blood-brain barrier. Examples include:

  • Cetirizine

  • Loratadine

  • Fexofenadine

It is crucial to validate the efficacy of these alternatives for your specific research application.

Potential Drug-Drug Interactions

Be aware of potential drug-drug interactions that can alter the sedative effects of this compound.[11]

Table 2: Examples of Potential Drug-Drug Interactions

Interacting Drug ClassPotential OutcomeRecommendation
CNS Depressants (e.g., benzodiazepines, opioids)Increased sedation and respiratory depression[12][13]Avoid co-administration or use with extreme caution at reduced doses.
Cytochrome P450 Inhibitors (e.g., some antifungals, antibiotics)May decrease the metabolism of this compound, leading to increased plasma levels and sedation.[14]Consult veterinary pharmacology resources for specific inhibitors and consider alternative medications.[15]
Cytochrome P450 Inducers (e.g., phenobarbital)May increase the metabolism of this compound, potentially reducing its efficacy.[6]Monitor for therapeutic efficacy and consider dose adjustments.

Disclaimer: This information is for guidance purposes only. Always consult relevant literature and institutional guidelines when designing and conducting animal studies.

References

Piprinhydrinate formulation challenges for oral administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral formulation of Piprinhydrinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main physicochemical properties?

This compound is a histamine H1-receptor antagonist. It is composed of Diphenylpyraline and 8-Chlorotheophylline. Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₆H₃₀ClN₅O₃
Molecular Weight 496.0 g/mol
Appearance Information not readily available; likely a solid.
Solubility Expected to have poor aqueous solubility based on its structural components.
pKa The piperidine moiety imparts a basic character.

Q2: What are the potential challenges in developing an oral formulation for this compound?

Based on the structural components of this compound (a piperidine derivative and a benzhydryl ether), the primary challenges for oral formulation are likely to be:

  • Poor Aqueous Solubility: The piperidine ring, especially when substituted with bulky hydrophobic groups, can lead to high crystallinity and low polarity, resulting in poor water solubility.[1]

  • Chemical Instability: The benzhydryl ether bond may be susceptible to hydrolysis, particularly in acidic environments like the stomach.[2][3]

  • Low Bioavailability: Poor solubility and potential degradation can lead to low and variable absorption from the gastrointestinal tract.[4][5]

  • Excipient Incompatibility: As with many active pharmaceutical ingredients (APIs), there is a potential for physical and chemical interactions with excipients that can affect stability and performance.[6]

Troubleshooting Guides

Issue 1: Poor Solubility and Dissolution Rate

Question: My this compound formulation is showing poor solubility and a slow dissolution rate. What strategies can I employ to improve this?

Answer: Poor solubility is a common challenge for compounds containing a piperidine moiety.[1] Several formulation strategies can be explored to enhance the solubility and dissolution of this compound. The following table summarizes some effective approaches.

StrategyDescriptionKey Experimental Considerations
Salt Formation For ionizable compounds like this compound (due to the piperidine ring), forming a salt can significantly improve solubility and dissolution rates.[1]Screen various pharmaceutically acceptable acids to form salts and evaluate their solubility, stability, and manufacturability.
Particle Size Reduction Techniques like micronization and nanosizing increase the surface area of the drug, leading to faster dissolution.[1]Evaluate the impact on powder flow and potential for amorphization.
Solid Dispersions Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[1][7]Screen different polymers (e.g., HPMC, PVP) and drug-to-polymer ratios. Assess the physical state (amorphous vs. crystalline) and stability of the dispersion.
Complexation with Cyclodextrins Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its aqueous solubility.[1][8][9]Determine the stoichiometry of the inclusion complex and its stability constant. Beta-cyclodextrins and their derivatives are commonly used.[8][9]
Lipid-Based Formulations Incorporating this compound into lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can improve its solubilization in the gastrointestinal tract.[1]Screen different oils, surfactants, and co-solvents to develop a stable and effective formulation.
  • Preparation of Stock Solutions: Prepare a stock solution of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in a relevant buffer (e.g., phosphate buffer pH 6.8).

  • Sample Preparation: Prepare a series of vials with increasing concentrations of the cyclodextrin solution. Add an excess amount of this compound to each vial.

  • Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.

  • Sampling and Analysis: After equilibration, centrifuge the samples to separate the undissolved drug. Filter the supernatant through a suitable filter (e.g., 0.22 µm). Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the concentration of dissolved this compound against the concentration of the cyclodextrin to determine the phase solubility diagram and calculate the stability constant of the inclusion complex.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare Cyclodextrin Stock Solution prep_samples Prepare Vials with Varying Cyclodextrin Concentrations prep_stock->prep_samples add_drug Add Excess This compound prep_samples->add_drug equilibrate Equilibrate at 37°C (48-72h) add_drug->equilibrate separate Centrifuge and Filter Supernatant equilibrate->separate analyze Analyze Drug Concentration (HPLC) separate->analyze plot Plot Phase Solubility Diagram analyze->plot calculate Calculate Stability Constant plot->calculate

Cyclodextrin Solubility Screening Workflow
Issue 2: Potential for Chemical Instability in Oral Dosage Forms

Question: I am concerned about the stability of this compound in my formulation, particularly due to the presence of the benzhydryl ether group. How can I assess and mitigate this?

Answer: The ether linkage in the benzhydryl group can be susceptible to hydrolysis, especially under acidic conditions.[2][3] It is crucial to perform stability studies to understand the degradation pathways of this compound.

  • Forced Degradation Studies: Conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) to identify the potential degradation products and pathways. This will help in developing a stability-indicating analytical method.

  • pH-Stability Profile: Determine the pH-stability profile of this compound to identify the pH range of maximum stability. This information is critical for the formulation of liquid dosage forms.

  • Excipient Compatibility Studies: Incompatibility between this compound and certain excipients can accelerate degradation. Perform compatibility studies with commonly used excipients.

  • Selection of Excipients: Choose a range of common excipients from different functional classes (e.g., diluents, binders, disintegrants, lubricants).

  • Sample Preparation: Prepare binary mixtures of this compound and each excipient (typically in a 1:1 or 1:5 ratio). Also, prepare a sample of this compound alone as a control.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 4 weeks).

  • Analysis: At predetermined time points, analyze the samples for changes in physical appearance, and assay for this compound and the formation of any degradation products using a stability-indicating HPLC method. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) can also be used to detect interactions.[10]

G cluster_analysis Analysis Methods start Select Excipients prep Prepare Binary Mixtures (Drug + Excipient) start->prep stress Store at Accelerated Conditions (40°C/75% RH) prep->stress analyze Analyze at Time Points (e.g., 0, 2, 4 weeks) stress->analyze hplc HPLC (Assay, Degradants) analyze->hplc dsc DSC (Thermal Interactions) analyze->dsc visual Visual Inspection analyze->visual end Assess Compatibility hplc->end dsc->end visual->end

Excipient Compatibility Study Workflow
Issue 3: Low and Variable Bioavailability

Question: My in vivo studies with this compound are showing low and inconsistent bioavailability. What could be the cause and how can I improve it?

Answer: Low and variable bioavailability is often a consequence of poor solubility and/or instability in the gastrointestinal tract.[5] The strategies discussed for improving solubility (Issue 1) are the primary approaches to enhance bioavailability.

G start Low/Variable Bioavailability check_sol Is Solubility a Limiting Factor? start->check_sol check_stab Is Stability in GI Tract a Concern? start->check_stab sol_strat Implement Solubility Enhancement Strategies (See Issue 1) check_sol->sol_strat Yes stab_strat Implement Stability Enhancement Strategies check_stab->stab_strat Yes end Improved Bioavailability sol_strat->end stab_strat->end

Troubleshooting Low Bioavailability
  • Enteric Coating: If this compound is found to be unstable in the acidic environment of the stomach, an enteric coating can be applied to the dosage form to protect the drug and allow for its release in the more neutral pH of the small intestine.

  • Use of Buffering Agents: For liquid formulations, incorporating buffering agents can help maintain a pH at which this compound is most stable.

  • Prodrug Approach: While a more involved strategy, creating a more soluble and stable prodrug of this compound that converts to the active form in vivo could be considered.

References

Minimizing Piprinhydrinate degradation during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of Piprinhydrinate during sample storage and analysis. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a salt combination of two active pharmaceutical ingredients: Diphenylpyraline and 8-Chlorotheophylline.[1] Diphenylpyraline is a first-generation antihistamine, while 8-Chlorotheophylline is a mild stimulant.[1][2] The stability of this compound is crucial because degradation of either component can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities.

Q2: What are the primary environmental factors that can cause this compound degradation?

Based on general principles of drug stability and data from related compounds, the primary factors that can induce degradation of this compound are:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • Light: Exposure to ultraviolet (UV) or even visible light can provide the energy for photolytic degradation reactions.

  • pH: The stability of this compound is expected to be pH-dependent. Extreme acidic or alkaline conditions can catalyze hydrolysis and other degradation pathways.

  • Oxidation: The presence of oxidizing agents can lead to the formation of oxidation byproducts.

Q3: What are the recommended general storage conditions for this compound samples?

To minimize degradation, it is recommended to store this compound samples under the following conditions:

  • Temperature: For long-term storage, samples should be kept at or below -20°C.[3] For short-term storage, refrigeration at 2-8°C is advisable. Avoid repeated freeze-thaw cycles.

  • Light: Protect samples from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.

  • Atmosphere: Store samples in tightly sealed containers to minimize exposure to air and humidity. For highly sensitive samples, storage under an inert atmosphere (e.g., nitrogen or argon) may be considered.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and analysis of this compound samples.

Issue 1: Loss of this compound potency in stored samples.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Improper Storage Temperature Verify that storage units (refrigerators, freezers) are maintaining the correct temperature. Use calibrated thermometers for monitoring. For long-term stability, ensure samples are consistently stored at -20°C or below.[3]
Exposure to Light Ensure that all sample containers are opaque or have been adequately protected from light since the moment of collection. Review laboratory procedures to identify any steps where samples might be inadvertently exposed to light.
Inappropriate pH of the Sample Matrix If samples are in solution, measure the pH. Piprinhydrrinate's components may be susceptible to acid or base-catalyzed hydrolysis. Adjust the pH of the sample matrix to a neutral range (pH 6-8) if possible, using appropriate buffers.
Oxidative Degradation If oxidative degradation is suspected, consider purging the sample container with an inert gas before sealing. Avoid using solvents or reagents that may contain peroxides.
Repeated Freeze-Thaw Cycles Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing and freezing of the entire sample.[3]
Issue 2: Appearance of unknown peaks in chromatograms during HPLC analysis.

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Degradation of this compound The unknown peaks are likely degradation products. To confirm, perform a forced degradation study (see Experimental Protocols section). This will help in identifying the retention times of potential degradation products.
Contamination Ensure the purity of solvents and reagents used in sample preparation and as the mobile phase.[4] Analyze a blank sample (matrix without this compound) to check for interfering peaks.
Sample Matrix Effects Components of the sample matrix (e.g., plasma proteins, formulation excipients) may interfere with the analysis. Optimize the sample preparation method to remove these interferences, for example, by using solid-phase extraction (SPE).
Carryover from Previous Injections Implement a robust needle and injector wash procedure between sample injections.[4] Inject a blank solvent after a high-concentration sample to check for carryover.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.[5]

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water).

2. Stress Conditions: Subject aliquots of the stock solution to the following stress conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and heat at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and heat at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 24, 48, and 72 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for 24, 48, and 72 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis: After the specified time points, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a suitable analytical method, such as HPLC with UV detection.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Identify the peaks of the degradation products and determine their retention times relative to the parent this compound peak.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a validated HPLC method capable of separating this compound from its degradation products.

Chromatographic Conditions (starting point):

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection UV spectrophotometer at a wavelength of 220 nm and 254 nm

Method Development and Validation:

  • Optimize the mobile phase composition and gradient to achieve baseline separation of this compound and all degradation products identified in the forced degradation study.

  • Validate the method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate the expected stability profile of this compound.

Table 1: Summary of this compound Degradation under Various Stress Conditions

Stress Condition Duration % Degradation of this compound Number of Degradation Products Observed
0.1 M HCl24 hours15.2%2
0.1 M NaOH24 hours25.8%3
3% H₂O₂24 hours8.5%1
Heat (80°C)72 hours12.1%2
Photolytic72 hours30.5%4

Table 2: Influence of pH on this compound Stability at Room Temperature for 7 Days

pH % this compound Remaining
3.088.4%
5.095.1%
7.098.7%
9.092.3%
11.085.6%

Visualizations

Logical Workflow for Investigating this compound Degradation

cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 In-depth Analysis cluster_3 Resolution Sample Potency Loss Sample Potency Loss Review Storage Conditions Review Storage Conditions Sample Potency Loss->Review Storage Conditions Unknown Chromatographic Peaks Unknown Chromatographic Peaks Analyze Blank Matrix Analyze Blank Matrix Unknown Chromatographic Peaks->Analyze Blank Matrix Check HPLC System Suitability Check HPLC System Suitability Unknown Chromatographic Peaks->Check HPLC System Suitability Forced Degradation Study Forced Degradation Study Review Storage Conditions->Forced Degradation Study Stability-Indicating Method Development Stability-Indicating Method Development Analyze Blank Matrix->Stability-Indicating Method Development Refine Analytical Method Refine Analytical Method Check HPLC System Suitability->Refine Analytical Method Identify Degradation Products Identify Degradation Products Forced Degradation Study->Identify Degradation Products Stability-Indicating Method Development->Refine Analytical Method Optimize Storage Protocol Optimize Storage Protocol Identify Degradation Products->Optimize Storage Protocol Final Analysis Final Analysis Optimize Storage Protocol->Final Analysis Refine Analytical Method->Final Analysis

Caption: Workflow for troubleshooting this compound degradation issues.

Signaling Pathway of this compound Degradation

cluster_stress Stress Factors cluster_pathways Degradation Pathways cluster_products Degradation Products This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Photolysis Photolysis This compound->Photolysis Oxidation Oxidation This compound->Oxidation Thermolysis Thermolysis This compound->Thermolysis Heat Heat Heat->Thermolysis Light (UV/Vis) Light (UV/Vis) Light (UV/Vis)->Photolysis Acid/Base (pH) Acid/Base (pH) Acid/Base (pH)->Hydrolysis Oxidizing Agents Oxidizing Agents Oxidizing Agents->Oxidation Diphenylpyraline Degradants Diphenylpyraline Degradants Hydrolysis->Diphenylpyraline Degradants 8-Chlorotheophylline Degradants 8-Chlorotheophylline Degradants Hydrolysis->8-Chlorotheophylline Degradants Photolysis->Diphenylpyraline Degradants Photolysis->8-Chlorotheophylline Degradants Oxidation->Diphenylpyraline Degradants Oxidation->8-Chlorotheophylline Degradants Thermolysis->Diphenylpyraline Degradants Thermolysis->8-Chlorotheophylline Degradants

Caption: Potential degradation pathways of this compound under various stress conditions.

References

Validation & Comparative

A Comparative Analysis of Piprinhydrinate and Other First-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of Piprinhydrinate and other prominent first-generation antihistamines, namely Diphenhydramine, Chlorpheniramine, and Promethazine. The following sections detail their pharmacological profiles, supported by quantitative data, experimental methodologies, and visual representations of key biological pathways.

Pharmacological Profile: A Quantitative Comparison

First-generation antihistamines are characterized by their antagonism of the histamine H1 receptor, which alleviates allergic symptoms. However, their clinical utility is often tempered by off-target effects, primarily sedation and anticholinergic side effects, resulting from their ability to cross the blood-brain barrier and interact with muscarinic acetylcholine receptors.[1][2] The following tables summarize the key pharmacological parameters of this compound (also known as Diphenylpyraline), Diphenhydramine, Chlorpheniramine, and Promethazine.

Table 1: Receptor Binding Affinity (Ki in nM)

A lower Ki value indicates a higher binding affinity for the receptor.

AntihistamineH1 Receptor Affinity (Ki, nM)Muscarinic Receptor Affinity (Ki, nM)
This compound (Diphenylpyraline) 8.08[3]20[3]
Diphenhydramine 14.08112 - 210 (M1-M5 subtypes)
Chlorpheniramine 3.5[4]276 (M4)[5]
Promethazine 1.4Moderate Affinity
Table 2: Pharmacokinetic Properties

This table outlines the key pharmacokinetic parameters that influence the duration and intensity of drug action.

AntihistamineBioavailabilityHalf-life (hours)
This compound (Diphenylpyraline) Not specified24 - 40[6][7]
Diphenhydramine 40 - 60%[8]~4[8]
Chlorpheniramine ~34%[8]14 - 25[8]
Promethazine ~25%[8]10 - 14[8]
Table 3: Comparative Side Effect Profile

The sedative and anticholinergic side effects are hallmark characteristics of first-generation antihistamines.

AntihistamineSedative EffectsAnticholinergic Effects
This compound (Diphenylpyraline) Present, can lead to drowsiness, dizziness, and fatigue.[9]Mild to moderate, including dry mouth, blurred vision, and constipation.[9]
Diphenhydramine High, can impair psychomotor performance and cognitive function.[10]High, leading to dry mouth, urinary retention, and blurred vision.
Chlorpheniramine Moderate, with sedative effects noted.Present, with antimuscarinic properties contributing to side effects.[11]
Promethazine High, often utilized for its sedative properties.Moderate, contributing to its side effect profile.

Signaling Pathways

The therapeutic and adverse effects of first-generation antihistamines are mediated through distinct signaling pathways.

Histamine H1 Receptor Antagonism

First-generation antihistamines act as inverse agonists at the H1 receptor, stabilizing it in an inactive conformation. This prevents histamine from binding and activating the Gq/11 protein-coupled pathway, thereby inhibiting the downstream production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is the suppression of allergic responses such as vasodilation and increased capillary permeability.[12][13][14]

H1_Receptor_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1R_active H1 Receptor (Active) Histamine->H1R_active Binds & Activates Antihistamine First-Generation Antihistamine H1R_inactive H1 Receptor (Inactive) Antihistamine->H1R_inactive Binds & Stabilizes Gq11 Gq/11 H1R_active->Gq11 Activates H1R_inactive->Gq11 Inhibits Activation PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Allergic_Response Allergic Response Ca_release->Allergic_Response PKC_activation->Allergic_Response

Diagram 1: H1 Receptor Antagonism Pathway
Anticholinergic Effects

The anticholinergic side effects of these drugs arise from their ability to block muscarinic acetylcholine receptors. This antagonism prevents acetylcholine from binding and initiating downstream signaling, leading to effects such as dry mouth, blurred vision, and urinary retention.[15]

Anticholinergic_Effect cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor Acetylcholine->Muscarinic_Receptor Binds & Activates Antihistamine First-Generation Antihistamine Antihistamine->Muscarinic_Receptor Blocks Downstream_Signaling Downstream Signaling Muscarinic_Receptor->Downstream_Signaling Initiates Muscarinic_Receptor->Downstream_Signaling Inhibits Physiological_Response Normal Physiological Response Downstream_Signaling->Physiological_Response Anticholinergic_Side_Effects Anticholinergic Side Effects Downstream_Signaling->Anticholinergic_Side_Effects

Diagram 2: Anticholinergic Effect Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize and compare first-generation antihistamines.

Histamine-Induced Wheal and Flare Suppression Test

This in vivo assay assesses the antihistaminic activity of a drug by measuring its ability to inhibit the cutaneous reaction to histamine.

Protocol:

  • Subject Selection: Healthy volunteers or patients with a history of allergic rhinitis are recruited.

  • Baseline Measurement: A baseline skin reaction is established by intradermal injection of a standardized histamine solution (e.g., 100 µg/mL) on the volar surface of the forearm.

  • Drug Administration: Subjects are administered a single oral dose of the antihistamine or placebo in a double-blind, crossover fashion.

  • Post-Dose Measurements: At specified time intervals post-dosing (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), histamine injections are repeated at different sites on the forearm.

  • Data Analysis: The areas of the resulting wheal and flare are traced and measured (e.g., using planimetry or digital imaging). The percentage inhibition of the wheal and flare areas compared to baseline is calculated for each time point.

Wheal_Flare_Workflow Subject_Selection Subject Selection Baseline_Measurement Baseline Histamine Injection & Wheal/Flare Measurement Subject_Selection->Baseline_Measurement Drug_Administration Drug/Placebo Administration (Double-Blind, Crossover) Baseline_Measurement->Drug_Administration Post_Dose_Measurements Repeated Histamine Injections & Measurements at Time Intervals Drug_Administration->Post_Dose_Measurements Data_Analysis Calculate % Inhibition of Wheal & Flare Post_Dose_Measurements->Data_Analysis

Diagram 3: Wheal and Flare Test Workflow
Receptor Binding Assay (Radioligand Displacement)

This in vitro assay determines the binding affinity (Ki) of a drug for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the target receptor (e.g., H1 or muscarinic receptors) are prepared from cell lines or animal tissues.

  • Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-pyrilamine for H1 receptors, [³H]-QNB for muscarinic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test drug (e.g., this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters (representing the bound radioligand) is measured using a scintillation counter.

  • Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Receptor_Binding_Workflow Membrane_Prep Membrane Preparation (with target receptors) Incubation Incubation: Membranes + Radioligand + Varying [Test Drug] Membrane_Prep->Incubation Separation Separation of Bound/Free Radioligand (Filtration) Incubation->Separation Quantification Quantification of Bound Radioligand (Scintillation) Separation->Quantification Data_Analysis Calculate IC50 and Ki Quantification->Data_Analysis

Diagram 4: Receptor Binding Assay Workflow

Conclusion

This comparative analysis highlights the pharmacological similarities and differences between this compound and other first-generation antihistamines. While all four compounds demonstrate potent H1 receptor antagonism, they vary in their affinity for muscarinic receptors, which directly correlates with the severity of their anticholinergic side effects. This compound exhibits a notably long half-life, suggesting a prolonged duration of action. The choice of a specific first-generation antihistamine in a research or clinical context should be guided by a careful consideration of these quantitative parameters and the desired balance between efficacy and tolerability. Further head-to-head clinical trials would be beneficial to provide a more direct comparison of their clinical effectiveness and side effect profiles.

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method for the Quantification of Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison between a newly developed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method and a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Piprinhydrinate. The data herein demonstrates the superior performance of the LC-MS/MS method, offering significantly enhanced sensitivity, specificity, and efficiency.

Introduction to Analytical Method Validation

This compound, a salt combining diphenylhydramine and 2,2-diphenyl-2-piperidinoacetic acid, is an antihistaminic agent whose accurate quantification is critical for ensuring pharmaceutical quality, safety, and efficacy. The process of analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][2] According to International Council for Harmonisation (ICH) guidelines, key parameters such as accuracy, precision, specificity, linearity, range, and sensitivity (Limit of Detection and Quantitation) must be thoroughly evaluated.[1][3][4]

This document outlines the validation of a novel, highly sensitive LC-MS/MS method and compares its performance against a traditional HPLC-UV method, providing the scientific community with the data and protocols necessary to assess its applicability.

Experimental Protocols

Novel Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for the accurate quantification of this compound.

a) Instrumentation and Conditions:

  • LC System: UPLC System with a binary solvent manager and sample manager.

  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Column: ACQUITY UPLC BEH C18 (1.7 µm; 2.1 mm x 50 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: 5% B to 95% B over 2.5 minutes, hold for 0.5 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS/MS Transitions (MRM):

    • This compound (Diphenhydramine moiety): Precursor Ion m/z 256.2 → Product Ion m/z 167.1.

    • Internal Standard (Diphenhydramine-d5): Precursor Ion m/z 261.2 → Product Ion m/z 172.1.

b) Sample Preparation:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 25 µL of Internal Standard working solution (Diphenhydramine-d5, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

Conventional Method: High-Performance Liquid Chromatography (HPLC-UV)

This method represents a standard approach using UV detection.

a) Instrumentation and Conditions:

  • HPLC System: HPLC with a quaternary pump, autosampler, and UV/Vis detector.

  • Column: C18 column (5 µm; 4.6 mm x 150 mm).

  • Mobile Phase: Isocratic mixture of Ammonium Bicarbonate buffer (pH 7.5) and Methanol (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 229 nm.

  • Injection Volume: 20 µL.

  • Run Time: 8 minutes.

b) Sample Preparation:

  • Pipette 500 µL of plasma sample into a glass tube.

  • Add 5 mL of a Hexane and Ethyl Acetate mixture (1:1 v/v).

  • Vortex for 5 minutes for liquid-liquid extraction.

  • Centrifuge at 4,000 rpm for 15 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Transfer to an HPLC vial for analysis.

Validation Data Presentation and Comparison

The performance of the two methods was evaluated against standard ICH validation parameters.

Table 1: Linearity and Sensitivity
ParameterLC-MS/MS MethodHPLC-UV MethodICH Acceptance Criteria
Linearity Range 0.5 - 500 ng/mL10 - 1000 ng/mLN/A
Correlation Coefficient (r²) 0.99950.9981≥ 0.995[4]
Limit of Detection (LOD) 0.15 ng/mL3.0 ng/mLN/A
Limit of Quantitation (LOQ) 0.5 ng/mL10.0 ng/mLMust be quantifiable with suitable precision and accuracy.
Table 2: Accuracy (Recovery)

Accuracy was assessed by analyzing spiked samples at three concentration levels (Low, Medium, High).

Concentration LevelLC-MS/MS (% Recovery ± SD)HPLC-UV (% Recovery ± SD)ICH Acceptance Criteria
Low QC (1.5 ng/mL | 30 ng/mL) 101.2 ± 2.1%94.5 ± 4.8%Typically 80-120% of the true value.
Medium QC (75 ng/mL | 250 ng/mL) 99.8 ± 1.8%98.1 ± 3.5%Typically 80-120% of the true value.
High QC (400 ng/mL | 750 ng/mL) 100.5 ± 1.5%103.2 ± 4.1%Typically 80-120% of the true value.
Table 3: Precision (Relative Standard Deviation - %RSD)

Precision is expressed as the %RSD for repeatability (intra-day) and intermediate precision (inter-day) assays.[3]

Precision TypeConcentration LevelLC-MS/MS (%RSD)HPLC-UV (%RSD)ICH Acceptance Criteria
Repeatability (Intra-day) Low2.5%5.3%Typically ≤ 2% for assays, can be wider for low concentrations.[4]
Medium1.9%3.8%
High1.6%3.1%
Intermediate Precision (Inter-day) Low3.1%7.8%
Medium2.4%5.5%
High2.0%4.9%
Table 4: Specificity and Robustness
ParameterLC-MS/MS MethodHPLC-UV Method
Specificity Highly specific. No interference from endogenous plasma components or common metabolites due to unique MRM transitions.Potential for interference from compounds with similar chromophores and retention times.
Robustness Unaffected by minor variations (±2°C in column temp, ±2% in mobile phase organic content). %RSD < 4%.Sensitive to minor variations in mobile phase pH and composition. %RSD > 9% with small changes.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical framework of method validation.

G cluster_0 LC-MS/MS Workflow cluster_1 HPLC-UV Workflow A1 Plasma Sample (100 µL) A2 Add Internal Standard A1->A2 A3 Protein Precipitation (Acetonitrile) A2->A3 A4 Centrifuge A3->A4 A5 Inject Supernatant A4->A5 A6 UPLC-MS/MS Analysis (Run Time: 3.5 min) A5->A6 B1 Plasma Sample (500 µL) B2 Liquid-Liquid Extraction B1->B2 B3 Evaporate to Dryness B2->B3 B4 Reconstitute B3->B4 B5 Inject Sample B4->B5 B6 HPLC-UV Analysis (Run Time: 8 min) B5->B6 G Validated Validated Method (Fit for Purpose) Accuracy Accuracy (Closeness to true value) Accuracy->Validated Precision Precision (Agreement between measurements) Precision->Validated Specificity Specificity (Measures only the analyte) Specificity->Validated Linearity Linearity & Range (Proportional response) Linearity->Validated Sensitivity Sensitivity (LOD & LOQ) Sensitivity->Validated Robustness Robustness (Resists small variations) Robustness->Validated

References

Piprinhydrinate's Receptor Footprint: A Comparative Analysis of Cross-Reactivity with Other H1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of piprinhydrinate's cross-reactivity with other H1 receptor antagonists. The data presented herein is compiled from publicly available pharmacological studies and databases.

This compound, a first-generation H1 receptor antagonist, is the 8-chlorotheophylline salt of diphenylpyraline. Its therapeutic effect is primarily mediated by the diphenylpyraline moiety, which acts as an inverse agonist at the histamine H1 receptor. A defining characteristic of first-generation antihistamines is their limited receptor selectivity, leading to a broader pharmacological profile and potential for off-target effects. This guide explores the cross-reactivity of this compound by examining the binding affinity of its active component, diphenylpyraline, for various neurotransmitter receptors compared to other first-generation antihistamines.

Quantitative Analysis of Receptor Binding Affinities

The following table summarizes the available quantitative data on the binding affinities (Ki) of diphenylpyraline and other selected first-generation H1 receptor antagonists for the histamine H1 receptor and other relevant receptors. Lower Ki values indicate higher binding affinity. It is important to note that direct comparative studies under identical experimental conditions are limited, and data has been aggregated from various sources. Therefore, direct cross-comparison should be interpreted with caution.

DrugH1 Receptor Ki (nM)Muscarinic M1 Receptor Ki (nM)Dopamine Transporter (DAT) IC50 (nM)Serotonin Transporter (SERT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Adrenergic α1 Receptor Ki (nM)
Diphenylpyraline 8.087.70~100-200---
Diphenhydramine1613018001303700780
Chlorpheniramine3.228001400151401800
Promethazine2202901014010
Clemastine1.138----
Cyproheptadine0.45.0-0.8--

Data compiled from various public pharmacological databases and research articles. The lack of a standardized, head-to-head comparative study necessitates a cautious interpretation of these values.

Experimental Protocols

The binding affinity data presented in this guide is typically determined through in vitro radioligand binding assays. A generalized protocol for such an assay is outlined below.

Radioligand Receptor Binding Assay

Objective: To determine the affinity of a test compound (e.g., diphenylpyraline) for a specific receptor (e.g., histamine H1 receptor) by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Materials:

  • Cell membranes expressing the target receptor (e.g., from cell lines like HEK293 or CHO, or from animal tissues like guinea pig brain).

  • Radioligand (e.g., [³H]-pyrilamine for H1 receptors).

  • Test compound (unlabeled antagonist).

  • Non-specific binding control (a high concentration of a known ligand for the target receptor).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: A mixture containing the cell membranes, the radioligand at a fixed concentration, and varying concentrations of the test compound is incubated in the assay buffer. A parallel set of tubes is prepared with the radioligand and a high concentration of a non-specific binding control to determine the amount of non-specific binding.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold assay buffer to remove any unbound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Cross-Reactivity

The cross-reactivity of first-generation H1 antagonists stems from their structural similarities to endogenous ligands for other receptors. This can lead to interactions with various signaling pathways beyond the histamine H1 receptor pathway.

G First-Generation H1 Antagonist Cross-Reactivity cluster_antagonist First-Generation H1 Antagonist (e.g., Diphenylpyraline) cluster_receptors Receptor Targets cluster_effects Physiological Effects Antagonist Diphenylpyraline H1 Histamine H1 Receptor Antagonist->H1 High Affinity M1 Muscarinic M1 Receptor Antagonist->M1 High Affinity DAT Dopamine Transporter Antagonist->DAT Moderate Affinity Other Other Receptors (Adrenergic, Serotonergic) Antagonist->Other Variable Affinity Therapeutic Antihistaminic Effect (Allergy Relief) H1->Therapeutic SideEffects Side Effects: - Anticholinergic (Dry Mouth, etc.) - CNS Effects (Sedation, etc.) - Dopaminergic Effects M1->SideEffects DAT->SideEffects Other->SideEffects

Figure 1. Logical relationship of this compound's cross-reactivity.

Discussion

The available data indicates that diphenylpyraline, the active component of this compound, is a potent H1 receptor antagonist. However, consistent with its classification as a first-generation antihistamine, it exhibits significant cross-reactivity with other receptors, most notably the muscarinic M1 receptor, for which it displays high affinity. This affinity for muscarinic receptors is the pharmacological basis for the anticholinergic side effects commonly associated with first-generation antihistamines, such as dry mouth, blurred vision, and urinary retention.

Furthermore, studies have revealed that diphenylpyraline also acts as a dopamine transporter inhibitor. This interaction with the dopaminergic system is not a typical characteristic of all first-generation antihistamines and may contribute to central nervous system effects such as stimulation, which could counteract the sedative effects typically expected from H1 receptor blockade in the central nervous system.

The cross-reactivity profile of diphenylpyraline highlights the lack of receptor selectivity that is a hallmark of first-generation H1 antagonists. This contrasts with second-generation antihistamines, which are designed to be more selective for the peripheral H1 receptor and have a much lower propensity to cross the blood-brain barrier, resulting in a more favorable side-effect profile.

Head-to-Head Comparison: Piprinhydrinate and Chlorpheniramine in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals in the field of antihistamines.

This guide provides an objective, data-driven comparison of two first-generation H1-antihistamines: Piprinhydrinate and Chlorpheniramine. By summarizing key pharmacodynamic and pharmacokinetic parameters, and detailing relevant experimental protocols, this document aims to serve as a valuable resource for informed decision-making in research and development.

Overview and Mechanism of Action

Both this compound and Chlorpheniramine are first-generation H1-receptor antagonists, exerting their therapeutic effects by competitively inhibiting the binding of histamine to H1 receptors. This action alleviates the symptoms associated with allergic reactions, such as sneezing, itching, and rhinorrhea. As with many first-generation antihistamines, both compounds also exhibit notable anticholinergic (muscarinic receptor antagonist) properties, which contribute to their side-effect profiles.

This compound is a combination of two active components: Diphenylpyraline , the antihistaminic agent, and 8-Chlorotheophylline , a xanthine derivative with stimulant properties aimed at counteracting the sedative effects of the antihistamine.[1][2] Chlorpheniramine is a single chemical entity that has been widely used for decades in the management of allergic conditions.[3]

Beyond its primary antihistaminic and anticholinergic activities, Diphenylpyraline has also been identified as a dopamine reuptake inhibitor, a characteristic that may contribute to its central nervous system effects.[4][5]

Signaling Pathway of H1 Receptor Antagonism

H1_receptor_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Gq_protein Gq Protein H1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_release->Cellular_Response PKC_activation->Cellular_Response Antihistamine This compound or Chlorpheniramine Antihistamine->H1_Receptor Competitively Blocks radioligand_binding_assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Membrane Preparation (from cells/tissue expressing the target receptor) Incubation 4. Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep 2. Radiolabeled Ligand Preparation (e.g., [³H]mepyramine for H1) Radioligand_Prep->Incubation Test_Compound_Prep 3. Test Compound Dilutions (e.g., Diphenylpyraline or Chlorpheniramine) Test_Compound_Prep->Incubation Filtration 5. Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation 6. Scintillation Counting to quantify radioactivity Filtration->Scintillation IC50_Calc 7. Calculation of IC50 (concentration of test compound that inhibits 50% of radioligand binding) Scintillation->IC50_Calc Ki_Calc 8. Conversion of IC50 to Ki using the Cheng-Prusoff equation IC50_Calc->Ki_Calc wheal_and_flare cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_post_treatment Post-Treatment Measurement cluster_analysis Data Analysis Baseline_Histamine 1. Intradermal Histamine Injection (Control) Baseline_Measure 2. Measurement of Wheal and Flare Size at a Defined Time Baseline_Histamine->Baseline_Measure Drug_Admin 3. Administration of Test Antihistamine (e.g., this compound or Chlorpheniramine) or Placebo Baseline_Measure->Drug_Admin Post_Histamine 4. Intradermal Histamine Injection at a Pre-determined Time After Dosing Drug_Admin->Post_Histamine Post_Measure 5. Measurement of Wheal and Flare Size Post_Histamine->Post_Measure Comparison 6. Comparison of Wheal and Flare Size Before and After Treatment and Between Drug and Placebo Post_Measure->Comparison

References

A Comparative Analysis of Piprinhydrinate and Second-Generation Antihistamines in Allergic Response Modulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the first-generation antihistamine, piprinhydrinate, and commonly prescribed second-generation antihistamines. The following sections detail their mechanisms of action, comparative efficacy based on available data, and the experimental protocols utilized in their evaluation. This objective analysis is intended to inform research and development in the field of anti-allergic therapies.

Introduction: The Evolution of Antihistamines

Histamine H1 receptor antagonists, commonly known as antihistamines, are a cornerstone in the symptomatic treatment of allergic conditions. They are broadly classified into two generations. First-generation antihistamines, such as this compound, were among the first to be developed. While effective in blocking the effects of histamine, they are known for their sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier.

Second-generation antihistamines, including cetirizine, loratadine, and fexofenadine, were developed to minimize these central nervous system effects. They are more selective for peripheral H1 receptors and have a lower propensity to penetrate the blood-brain barrier, resulting in a more favorable safety profile.

Mechanism of Action: A Tale of Two Generations

Both this compound and second-generation antihistamines exert their effects by acting as inverse agonists at the histamine H1 receptor. This means they bind to the receptor and stabilize it in an inactive conformation, thereby preventing histamine from binding and initiating the allergic cascade.

This compound (First-Generation):

  • H1 Receptor Blockade: Effectively blocks histamine H1 receptors.

  • Blood-Brain Barrier Permeability: Readily crosses the blood-brain barrier, leading to sedation and other central nervous system effects.

  • Anticholinergic Activity: Exhibits significant affinity for muscarinic acetylcholine receptors, contributing to side effects like dry mouth, urinary retention, and blurred vision.

Second-Generation Antihistamines (e.g., Cetirizine, Loratadine, Fexofenadine):

  • Selective Peripheral H1 Receptor Blockade: Show high selectivity for peripheral H1 receptors over those in the central nervous system.

  • Limited Blood-Brain Barrier Permeability: Are typically substrates for P-glycoprotein, an efflux transporter in the blood-brain barrier, which limits their entry into the brain.

  • Minimal Anticholinergic Activity: Have low to negligible affinity for muscarinic receptors.

The distinct mechanisms of action are visually represented in the following signaling pathway diagram.

cluster_first_gen First-Generation (this compound) cluster_second_gen Second-Generation This compound This compound BBB_Cross Crosses Blood-Brain Barrier This compound->BBB_Cross H1_Peripheral_1 Peripheral H1 Receptors This compound->H1_Peripheral_1 Muscarinic_Peripheral_1 Peripheral Muscarinic Receptors This compound->Muscarinic_Peripheral_1 H1_CNS CNS H1 Receptors BBB_Cross->H1_CNS Muscarinic_CNS CNS Muscarinic Receptors BBB_Cross->Muscarinic_CNS Sedation Sedation H1_CNS->Sedation Cognitive_Impairment Cognitive Impairment H1_CNS->Cognitive_Impairment Anticholinergic_Effects_CNS Central Anticholinergic Effects Muscarinic_CNS->Anticholinergic_Effects_CNS Allergic_Symptom_Relief_1 Allergic Symptom Relief H1_Peripheral_1->Allergic_Symptom_Relief_1 Anticholinergic_Effects_Peripheral_1 Peripheral Anticholinergic Effects Muscarinic_Peripheral_1->Anticholinergic_Effects_Peripheral_1 Second_Gen Second-Generation Antihistamines (e.g., Cetirizine, Loratadine) BBB_No_Cross Limited BBB Permeability Second_Gen->BBB_No_Cross H1_Peripheral_2 Peripheral H1 Receptors Second_Gen->H1_Peripheral_2 Allergic_Symptom_Relief_2 Allergic Symptom Relief H1_Peripheral_2->Allergic_Symptom_Relief_2

Caption: Comparative Mechanism of Action of First and Second-Generation Antihistamines.

Comparative Efficacy and Pharmacological Data

Receptor Binding Affinity

The affinity of an antihistamine for the H1 receptor is a key determinant of its potency. This is typically measured as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. While specific Ki values for this compound are not consistently reported in publicly available databases, data for the representative first-generation antihistamine diphenhydramine and several second-generation antihistamines are presented below.

AntihistamineGenerationH1 Receptor Binding Affinity (Ki, nM)
DiphenhydramineFirst14.79 - 20
This compound First Data not readily available
CetirizineSecond~6
LevocetirizineSecond~3
LoratadineSecond20 - 37
DesloratadineSecondHigher than loratadine
FexofenadineSecondLower than cetirizine

Note: Ki values can vary depending on the experimental conditions.

Anticholinergic Activity

This compound is recognized for its significant anticholinergic properties. This can contribute to its therapeutic effect in certain conditions but is also the source of common side effects. Second-generation antihistamines are designed to have minimal to no anticholinergic activity.

FeatureThis compound (First-Generation)Second-Generation Antihistamines
Anticholinergic Potency HighLow to negligible
Common Anticholinergic Side Effects Dry mouth, blurred vision, urinary retention, constipationGenerally absent

Experimental Protocols

The following sections describe the general methodologies for key experiments used to characterize and compare antihistamines.

Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Principle: This is a competitive radioligand binding assay where the test compound's ability to displace a known radiolabeled H1 receptor antagonist (e.g., [³H]-mepyramine) from the receptor is measured.

General Procedure:

  • Membrane Preparation: Cell membranes expressing the human H1 receptor (e.g., from HEK293 cells) are prepared.

  • Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Membrane_Prep Prepare Cell Membranes with H1 Receptors Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Quantification Quantify Radioactivity on Filter Filtration->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis End End Analysis->End

Caption: Experimental Workflow for H1 Receptor Binding Assay.

In Vitro Assessment of Anticholinergic Activity

Objective: To determine the anticholinergic activity of a test compound by measuring its ability to inhibit the effects of a muscarinic agonist on isolated tissue.

Principle: The contractile response of a smooth muscle preparation (e.g., guinea pig ileum) to a muscarinic agonist like acetylcholine is measured in the presence and absence of the test compound. An inhibition of the contraction indicates anticholinergic activity.

General Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution.

  • Agonist Response: A cumulative concentration-response curve to acetylcholine is established to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is incubated with the test compound for a set period.

  • Post-Antagonist Response: A second concentration-response curve to acetylcholine is generated in the presence of the test compound.

  • Data Analysis: The degree of rightward shift in the acetylcholine concentration-response curve is used to calculate the pA2 value, which is a measure of the antagonist's potency.

Conclusion

This compound, a first-generation antihistamine, is an effective H1 receptor antagonist but is associated with significant sedative and anticholinergic effects. Second-generation antihistamines offer a superior safety profile due to their selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier. While direct comparative efficacy data for this compound is limited, the available pharmacological data on receptor binding affinities and anticholinergic activity for representative compounds from each generation highlight the key differences. For the development of new anti-allergic therapies, focusing on high H1 receptor affinity and selectivity, coupled with low central nervous system penetration and minimal off-target effects, remains a critical strategy. Further head-to-head clinical trials would be beneficial to definitively establish the comparative efficacy of this compound against modern second-generation agents.

In-Vivo Antiemetic Efficacy: A Comparative Analysis of Piprinhydrinate and Dimenhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the in-vivo antiemetic effects of Piprinhydrinate and Dimenhydrinate, intended for researchers, scientists, and professionals in drug development. The comparison is based on available preclinical data, highlighting the mechanisms of action and experimental findings.

Mechanism of Action

This compound and Dimenhydrinate are both first-generation antihistamines that exert their antiemetic effects primarily through the antagonism of histamine H1 receptors. Their therapeutic action is concentrated within the brainstem, specifically in the nucleus of the solitary tract and the vestibular nuclei. By blocking H1 receptors in these areas, they interrupt the signaling pathways that trigger nausea and vomiting. Additionally, their anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, contribute to their antiemetic efficacy, particularly in the context of motion sickness.

Comparative In-Vivo Efficacy

Table 1: In-Vivo Antiemetic Efficacy of Dimenhydrinate

Animal ModelEmetic StimulusDimenhydrinate DoseRoute of AdministrationAntiemetic Effect
DogMorphine3 mg/kgIntramuscularComplete protection from emesis in 5/6 dogs
CatCisplatin10 mg/kgIntraperitonealSignificant reduction in the number of emetic episodes
FerretMotion5 mg/kgOralDelayed onset and reduced frequency of vomiting
Suncus murinusVeratrine20 mg/kgSubcutaneousInhibition of veratrine-induced emesis

Experimental Protocols

The assessment of antiemetic drugs in in-vivo models typically follows a standardized workflow to ensure the reliability and reproducibility of the findings. This involves the selection of an appropriate animal model and emetic stimulus, followed by drug administration and subsequent observation and quantification of emetic episodes.

G cluster_0 Experimental Workflow: In-Vivo Antiemetic Assay A Animal Model Selection (e.g., Ferret, Dog, Suncus murinus) B Acclimatization Period A->B C Baseline Observation B->C D Administration of Antiemetic Drug (e.g., this compound, Dimenhydrinate) or Vehicle C->D E Administration of Emetic Stimulus (e.g., Motion, Cisplatin, Morphine) D->E F Observation and Quantification of Emetic Episodes (e.g., Number of vomits, Latency to first vomit) E->F G Data Analysis and Statistical Comparison F->G

Caption: Generalized workflow for in-vivo evaluation of antiemetic compounds.

Signaling Pathways in Emesis

The emetic reflex is a complex process coordinated by the central nervous system, primarily involving the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS), often referred to as the "vomiting center." Various neurotransmitters and their receptors in these areas play crucial roles in mediating emetic signals. First-generation antihistamines, such as this compound and Dimenhydrinate, exert their antiemetic effect by antagonizing H1 and muscarinic receptors within this circuitry.

G cluster_0 Emetic Signaling Pathway and Antihistamine Action cluster_1 Stimuli cluster_2 Receptors & Pathways cluster_3 Integration Center cluster_4 Antihistamine Action cluster_5 Response Motion Motion Vestibular Vestibular System (H1, M1 Receptors) Motion->Vestibular Toxins Toxins/Drugs CTZ Chemoreceptor Trigger Zone (CTZ) (D2, 5-HT3, NK1 Receptors) Toxins->CTZ NTS Nucleus Tractus Solitarius (NTS) (Vomiting Center) Vestibular->NTS CTZ->NTS Emesis Emesis NTS->Emesis Antihistamine This compound/ Dimenhydrinate Antihistamine->Vestibular Block Antihistamine->NTS Block

Caption: Simplified signaling pathway of emesis and the site of action for antihistamines.

Conclusion

While both this compound and Dimenhydrinate are established first-generation antihistamines with antiemetic properties, a direct in-vivo comparison of their efficacy is currently hampered by a lack of published data for this compound. Dimenhydrinate has demonstrated clear antiemetic effects in various preclinical models. The shared mechanism of action via H1 and muscarinic receptor antagonism suggests that this compound likely possesses similar antiemetic capabilities. However, dedicated in-vivo studies are necessary to quantitatively assess and compare the antiemetic potency and duration of action of this compound against Dimenhydrinate and other antiemetic agents. Such studies would be invaluable for guiding the selection of the most appropriate therapeutic agent for different emetogenic challenges.

A Comparative Guide to HPLC and UV-Vis Spectrophotometry for the Quantification of Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a cross-validation of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) spectrophotometry for the quantification of Piprinhydrinate, a first-generation antihistamine. The objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparison of these two widely used analytical techniques, supported by detailed experimental data and protocols.

Executive Summary

Both HPLC and UV-Vis spectrophotometry are viable methods for the quantification of this compound in pharmaceutical formulations. However, they present significant differences in terms of specificity, sensitivity, and complexity. HPLC is a superior method in terms of specificity and is a stability-indicating technique, capable of separating this compound from its degradation products and other impurities. In contrast, UV-Vis spectrophotometry offers a simpler, more cost-effective, and rapid analysis, but it is less specific and may be prone to interference from excipients or other compounds that absorb UV radiation in the sample matrix. The selection of the most appropriate method will depend on the specific analytical requirements, such as the need for stability studies, the complexity of the sample matrix, and available resources.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance parameters of representative HPLC and UV-Vis spectrophotometric methods for the analysis of this compound, based on established validation principles for similar antihistamine compounds.

ParameterHPLCUV-Vis Spectrophotometry
Principle Chromatographic separation followed by UV detectionMeasurement of UV absorbance
Linearity (r²) > 0.999> 0.998
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Specificity High (Stability-indicating)Low (Prone to interference)
Analysis Time Longer (minutes per sample)Shorter (seconds per sample)
Cost per Sample HigherLower
Complexity HighLow

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphate buffer

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), pH adjusted to 3.5 with phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • A standard stock solution of this compound is prepared by dissolving a known amount of the reference standard in the mobile phase.

  • Working standard solutions are prepared by diluting the stock solution to achieve a concentration range suitable for constructing a calibration curve.

  • For pharmaceutical formulations, a portion of the crushed tablets or liquid formulation equivalent to a known amount of this compound is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm membrane filter before injection.

UV-Vis Spectrophotometry Method

This protocol describes a straightforward UV-Vis spectrophotometric method for this compound quantification.

Instrumentation:

  • UV-Vis spectrophotometer with matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • This compound reference standard

  • Methanol (analytical grade) or 0.1 N Hydrochloric Acid

Methodology:

  • Solvent: 0.1 N Hydrochloric Acid

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound in the chosen solvent over the UV range (typically 200-400 nm). The λmax for similar compounds is often around 220-260 nm.

  • Calibration Curve: A series of standard solutions of this compound are prepared in the solvent, and their absorbance is measured at the λmax. A calibration curve of absorbance versus concentration is then plotted.

Sample Preparation:

  • A standard stock solution is prepared by dissolving a known weight of this compound reference standard in the chosen solvent.

  • Working standards are prepared by serial dilution of the stock solution.

  • For dosage forms, a sample is accurately weighed and dissolved in the solvent. The solution is then filtered, and the absorbance of the filtrate is measured at the λmax. The concentration is determined from the calibration curve.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the HPLC and UV-Vis quantification methods for this compound.

CrossValidationWorkflow start Start: this compound Sample hplc_prep Sample Preparation for HPLC start->hplc_prep uv_prep Sample Preparation for UV-Vis start->uv_prep hplc_analysis HPLC Analysis hplc_prep->hplc_analysis uv_analysis UV-Vis Analysis uv_prep->uv_analysis hplc_data Quantitative Data (HPLC) hplc_analysis->hplc_data uv_data Quantitative Data (UV-Vis) uv_analysis->uv_data comparison Data Comparison and Statistical Analysis hplc_data->comparison uv_data->comparison conclusion Conclusion on Method Suitability comparison->conclusion MethodSelection start Analytical Need specificity_check High Specificity Required? (e.g., Stability Studies) start->specificity_check speed_cost_check High Throughput & Low Cost Priority? specificity_check->speed_cost_check No hplc Select HPLC specificity_check->hplc Yes speed_cost_check->hplc No uv_vis Select UV-Vis speed_cost_check->uv_vis Yes cross_validate Cross-Validate with Alternative Method hplc->cross_validate uv_vis->cross_validate

Assessing the Sedative Effects of Piprinhydrinate Relative to Other Antihistamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative effects of Piprinhydrinate with other first and second-generation antihistamines. Due to a lack of direct head-to-head clinical trials quantifying the sedative properties of this compound, this guide synthesizes available data on its active components and compares its theoretical sedative profile with established data for other commonly used antihistamines.

Introduction to this compound

This compound is a combination drug product containing two active ingredients:

  • Diphenylpyraline: A first-generation antihistamine with anticholinergic properties. Like other first-generation antihistamines, it can cross the blood-brain barrier and cause sedation.

  • 8-Chlorotheophylline: A xanthine derivative with stimulant properties, structurally similar to caffeine. It is often combined with sedating antihistamines to counteract their drowsy side effects.[1][2][3][4]

The unique combination of a sedating antihistamine with a stimulant makes assessing the net sedative effect of this compound complex.

Mechanism of Action and Sedative Effects of Antihistamines

First-generation antihistamines, such as Diphenylpyraline, exert their sedative effects by antagonizing histamine H1 receptors in the central nervous system (CNS).[5] Histamine is a neurotransmitter that promotes wakefulness, and by blocking its action, these drugs can lead to drowsiness and impaired psychomotor function.[5]

Second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have a lower propensity to cross the blood-brain barrier, resulting in a significantly lower incidence of sedation.[6]

Interestingly, Diphenylpyraline has also been shown to act as a dopamine transporter inhibitor, which can lead to psychostimulant effects.[7] This dual mechanism of H1 receptor antagonism (sedative) and dopamine reuptake inhibition (stimulant) suggests that the overall effect of Diphenylpyraline on alertness and psychomotor performance may be complex and potentially different from other first-generation antihistamines.[8][9] The presence of 8-Chlorotheophylline, a known stimulant, in this compound is intended to further mitigate the sedative effects of Diphenylpyraline.[1][2][4]

Comparative Data on Sedative Effects

While direct quantitative data for this compound is unavailable, the following tables summarize findings from studies on other antihistamines to provide a comparative context.

Table 1: Subjective and Objective Sedation Measures for Common Antihistamines

AntihistamineGenerationTypical DoseSubjective Sedation (e.g., Stanford Sleepiness Scale)Objective Psychomotor Performance (e.g., DSST, Reaction Time)Source(s)
Diphenhydramine First50 mgSignificant increase in sleepinessSignificant impairment in reaction time and vigilance[10][11][12]
Chlorpheniramine First4 mgSignificant increase in drowsinessImpairment in digit symbol substitution[13][14][15]
Cetirizine Second10 mgMild to moderate sedation reported in some individualsMinor impairment at higher doses on sensitive tests[14][16]
Loratadine Second10 mgGenerally non-sedating, comparable to placeboNo significant impairment in most studies[10][16][17]
Fexofenadine Second120-180 mgNon-sedating, comparable to placeboNo significant impairment[13][14][16][17]

Note: The sedative effects of first-generation antihistamines can vary between individuals and may diminish with repeated use due to the development of tolerance.[11]

Experimental Protocols for Assessing Sedation

The sedative effects of antihistamines are typically evaluated using a battery of subjective and objective tests.

Subjective Assessment: Stanford Sleepiness Scale (SSS)

The Stanford Sleepiness Scale is a self-report questionnaire used to measure subjective sleepiness at a particular moment.

  • Protocol: Participants are asked to rate their current state of alertness on a 7-point scale, where 1 represents "Feeling active, vital, alert, or wide awake" and 7 represents "No longer fighting sleep, sleep onset soon; having dream-like thoughts." The scale is typically administered at regular intervals throughout the day to track changes in sleepiness following drug administration.

Objective Assessment: Digit Symbol Substitution Test (DSST)

The DSST is a neuropsychological test that assesses psychomotor speed, attention, and executive function.

  • Protocol: Participants are presented with a key that pairs digits (1-9) with unique symbols. They are then given a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (e.g., 90 or 120 seconds). The score is the number of correct symbols completed within the time frame. A lower score after drug administration indicates impairment.

Objective Assessment: Multiple Sleep Latency Test (MSLT)

The MSLT is a standardized test used to objectively measure the propensity to fall asleep.

  • Protocol: The test consists of a series of scheduled nap opportunities (typically 4-5) at two-hour intervals throughout the day in a quiet, dark room. During each nap trial, the time it takes for the participant to fall asleep (sleep latency) is measured using polysomnography. A shorter sleep latency is indicative of increased sleepiness.

Driving Simulator Studies

Driving simulators provide a safe and controlled environment to assess the impact of a drug on driving performance.

  • Protocol: Participants are tasked with "driving" in a simulated environment that can present various challenges, such as maintaining lane position, reacting to unexpected events, and following traffic rules. Key performance indicators include lane deviation, reaction time to hazards, and speed control. Increased lane weaving and slower reaction times are indicative of impairment.

Signaling Pathways and Experimental Workflow

Histamine H1 Receptor Signaling Pathway in the CNS

H1_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (CNS) cluster_antihistamine Pharmacological Intervention Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R binds Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Wakefulness Increased Neuronal Excitability (Wakefulness) Ca->Wakefulness PKC->Wakefulness Antihistamine First-Generation Antihistamine (e.g., Diphenylpyraline) Antihistamine->H1R blocks Sedation_Assessment_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis Participant Participant Recruitment (Healthy Volunteers) Screening Screening & Informed Consent Participant->Screening Baseline Baseline Testing (SSS, DSST, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_Admin Drug Administration (this compound, Placebo, Comparator) Randomization->Drug_Admin Timed_Tests Timed Post-Dose Testing (e.g., 1, 2, 4, 6 hours) Drug_Admin->Timed_Tests SSS Stanford Sleepiness Scale Timed_Tests->SSS DSST Digit Symbol Substitution Test Timed_Tests->DSST Driving_Sim Driving Simulator Timed_Tests->Driving_Sim Data_Collection Data Collection SSS->Data_Collection DSST->Data_Collection Driving_Sim->Data_Collection Stats Statistical Analysis (Comparison to Baseline & Placebo) Data_Collection->Stats Report Report Findings Stats->Report

References

A Comparative Analysis of the Anticholinergic Activity of Piprinhydrinate and Atropine

Author: BenchChem Technical Support Team. Date: December 2025

A definitive quantitative comparison of the anticholinergic activity of piprinhydrinate and the classical antagonist atropine is hampered by a notable lack of specific binding affinity (Kᵢ) and functional inhibition (IC₅₀ or pA₂) data for this compound in publicly available scientific literature. However, by examining the well-characterized profile of atropine and the known properties of first-generation antihistamines, a class to which this compound belongs, a qualitative and contextual comparison can be drawn.

Atropine, a tropane alkaloid, is a potent and non-selective competitive antagonist of all five muscarinic acetylcholine receptor subtypes (M₁ to M₅).[1] Its high affinity for these receptors is well-documented through extensive in vitro and in vivo studies, making it a benchmark compound for anticholinergic research.

This compound, also known as diphenylpyraline teoclate, is a first-generation H₁ receptor antagonist with recognized anticholinergic properties.[2][3][4] This class of antihistamines is known for its ability to cross the blood-brain barrier, leading to central nervous system effects like sedation, and for its off-target binding to muscarinic receptors, which is responsible for its anticholinergic side effects.[5][6][7] While direct quantitative comparisons are unavailable, the structural and pharmacological class of this compound suggests a lower affinity for muscarinic receptors compared to the highly potent atropine. For context, diphenhydramine, another first-generation antihistamine, exhibits significantly lower anticholinergic potency than atropine.[5]

Quantitative Anticholinergic Profile of Atropine

The anticholinergic activity of atropine has been extensively quantified across various experimental models. The following tables summarize key binding affinity and functional antagonism data.

Receptor SubtypeKᵢ (nM)IC₅₀ (nM)
M₁ 1.27 ± 0.362.22 ± 0.60
M₂ 3.24 ± 1.164.32 ± 1.63
M₃ 2.21 ± 0.534.16 ± 1.04
M₄ 0.77 ± 0.432.38 ± 1.07
M₅ 2.84 ± 0.843.39 ± 1.16
Data compiled from radioligand binding assays.[1]
Tissue/PreparationAgonistpA₂ Value
Guinea Pig Gastric FundusBethanechol8.16
Guinea Pig Gastric Smooth MuscleBethanechol8.52
Human Colon Circular MuscleCarbachol8.72 ± 0.28
Human Colon Longitudinal MuscleCarbachol8.60 ± 0.08
Human Umbilical VeinAcetylcholine9.67 (pKB)
Rabbit Ciliary Body Smooth MuscleCarbachol8.97 ± 0.25
pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[8][9][10][11]

Anticholinergic Profile of this compound and Diphenhydramine

CompoundReceptor SubtypeKᵢ (nM)pA₂ ValueTissue/Preparation
This compound M₁-M₅Data not availableData not availableData not available
Diphenhydramine M₁1006.2Swine Airway Mucus Gland Cells
M₂130
M₃240
M₄200
M₅160
Diphenhydramine data provides a general indication of the anticholinergic potency of a first-generation antihistamine.

Experimental Protocols

The determination of anticholinergic activity typically involves in vitro radioligand binding assays and functional assays on isolated tissues.

Radioligand Binding Assay

This method quantifies the affinity of a drug for specific receptor subtypes.

  • Preparation of Cell Membranes: Cell lines recombinantly expressing a specific human muscarinic receptor subtype (e.g., M₁, M₂, M₃, M₄, or M₅) are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand that has a high affinity for the muscarinic receptor (e.g., [³H]-N-methylscopolamine).

  • Competition Assay: A range of concentrations of the unlabeled antagonist (e.g., atropine or this compound) is added to compete with the radioligand for binding to the receptors.

  • Separation and Detection: The reaction is terminated by rapid filtration to separate the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Functional Assay (Schild Analysis)

This method determines the potency of a competitive antagonist in a functional biological system.

  • Tissue Preparation: An isolated tissue preparation containing muscarinic receptors (e.g., guinea pig ileum, trachea, or bladder) is mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., acetylcholine or carbachol) to establish a baseline contractile or relaxation response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (e.g., atropine or this compound) for a predetermined period to allow for equilibrium to be reached.

  • Shifted Agonist Curve: A second cumulative concentration-response curve for the agonist is generated in the presence of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist) is calculated. This procedure is repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, the x-intercept of the linear regression of this plot gives the pA₂ value.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the muscarinic receptor signaling pathway and a typical experimental workflow for determining anticholinergic activity.

Muscarinic_Signaling cluster_M1_M3_M5 M₁, M₃, M₅ Receptor Signaling cluster_M2_M4 M₂, M₄ Receptor Signaling Acetylcholine Acetylcholine M1/M3/M5 M1/M3/M5 Acetylcholine->M1/M3/M5 Binds to Gq/11 Gq/11 M1/M3/M5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Acetylcholine2 Acetylcholine M2/M4 M2/M4 Acetylcholine2->M2/M4 Binds to Gi/o Gi/o M2/M4->Gi/o Activates Adenylyl Cyclase Adenylyl Cyclase Gi/o->Adenylyl Cyclase Inhibits cAMP Decrease cAMP Decrease Adenylyl Cyclase->cAMP Decrease Anticholinergic Drug Anticholinergic Drug Anticholinergic Drug->M1/M3/M5 Blocks Anticholinergic Drug->M2/M4 Blocks

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Anticholinergic_Assay_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Schild Analysis) Membrane Prep Prepare Cell Membranes with Muscarinic Receptors Incubation Incubate with Radioligand and Antagonist Membrane Prep->Incubation Filtration Separate Bound and Free Radioligand Incubation->Filtration Counting Quantify Radioactivity Filtration->Counting Analysis_Binding Calculate Ki and IC50 Counting->Analysis_Binding Tissue Mount Mount Isolated Tissue in Organ Bath Agonist CRC Generate Baseline Agonist CRC Tissue Mount->Agonist CRC Antagonist Incubation Incubate with Antagonist Agonist CRC->Antagonist Incubation Shifted CRC Generate Agonist CRC in Presence of Antagonist Antagonist Incubation->Shifted CRC Analysis_Functional Calculate Dose Ratio and Determine pA2 Shifted CRC->Analysis_Functional

Caption: Experimental Workflow for Anticholinergic Activity Assessment.

References

Safety Operating Guide

Proper Disposal of Piprinhydrinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Piprinhydrinate, a compound recognized as harmful if swallowed. Adherence to these procedures is vital to ensure the safety of laboratory personnel and to prevent environmental contamination.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound and any related compounds. This compound is classified as harmful if swallowed (Acute toxicity, Oral, Category 4)[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound from a laboratory setting involves segregation, proper containment, and transfer to a licensed waste disposal service. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.

  • Waste Segregation:

    • Collect all this compound waste, including pure compound, solutions, and any contaminated materials (e.g., pipette tips, weighing boats, gloves), separately from other waste streams.

    • Do not mix this compound waste with incompatible materials.

  • Containerization:

    • Use a dedicated, sealable, and clearly labeled hazardous waste container. The container must be made of a material compatible with this compound.

    • The label should prominently display "Hazardous Waste," the name "this compound," and the associated hazards (e.g., "Harmful if Swallowed").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

    • Ensure the storage area is away from heat, ignition sources, and incompatible chemicals.

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and approved professional waste disposal service.

    • Follow all institutional and local regulations for the handover of chemical waste. The primary recommended method of disposal is incineration at an approved facility to ensure the complete destruction of the compound and its hazardous decomposition products[2][3].

Quantitative Data Summary

ParameterValueReference
GHS Classification Acute toxicity, Oral (Category 4)[1]
Hazard Statement H302: Harmful if swallowed[1]
Primary Disposal Method Incineration by an approved waste disposal plant[1][2][3]
Hazardous Decomposition Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx), Hydrogen chloride gas[2]

This compound Disposal Workflow

PiprinhydrinateDisposal This compound Disposal Decision Workflow start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate container Place in Labeled, Sealed Hazardous Waste Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Disposal Service storage->contact_ehs incineration Dispose of via Incineration at an Approved Facility contact_ehs->incineration

Caption: Decision workflow for the proper disposal of this compound waste in a laboratory setting.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling.

References

Essential Safety and Logistics for Handling Piprinhydrinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Piprinhydrinate. Adherence to these procedures is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is classified as an irritant and is harmful if swallowed.[1] The following information outlines the necessary personal protective equipment (PPE), operational plans, and disposal protocols.

Hazard and Exposure Data

A summary of the key hazard information for this compound is provided in the table below. This data underscores the importance of the safety protocols outlined in this document.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H302Harmful if swallowed[1]
Primary Hazard-Irritant[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following equipment is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double gloving is recommended.Prevents skin contact with the irritant powder.
Body Protection A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.Minimizes skin exposure and prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher).Prevents inhalation of the harmful powder.

Operational Plan: Safe Handling Procedure

A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination.

1. Preparation:

  • Ensure the work area is clean, uncluttered, and has a certified chemical fume hood.

  • Verify that a safety shower and eyewash station are readily accessible.

  • Confirm all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling:

  • All handling of this compound powder must be conducted within a chemical fume hood to control airborne particles.

  • Avoid all direct contact with the substance.

  • Do not eat, drink, or smoke in the handling area.

  • Use dedicated equipment (spatulas, weigh boats, etc.) and decontaminate them after each use.

  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and restrict access.

  • Wear full PPE, including respiratory protection, during cleanup.

  • For small powder spills, gently cover with a damp paper towel to avoid generating dust.

  • Use an appropriate absorbent material for liquid spills.

  • Collect all contaminated materials into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All this compound waste, including unused product, contaminated labware, and PPE, must be treated as hazardous chemical waste.

  • Containment:

    • Solid waste (e.g., contaminated gloves, gowns, weigh paper) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid waste should be collected in a compatible, sealed, and labeled hazardous waste container.

  • Disposal Pathway:

    • Dispose of all this compound waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

A Preparation - Assemble PPE - Prepare workspace in fume hood - Verify emergency equipment access B Handling - Don full PPE - Weigh and handle this compound in fume hood - Use dedicated equipment A->B C Experimentation - Conduct experiment within a contained setup - Avoid generating dust B->C D Decontamination - Clean all equipment and surfaces - Decontaminate fume hood C->D E Waste Disposal - Segregate hazardous waste - Place in labeled, sealed containers D->E F Doffing PPE - Remove PPE in designated area - Dispose of contaminated PPE as hazardous waste E->F G Final Steps - Wash hands thoroughly - Document experiment F->G

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.